Product packaging for Eupatoriochromene(Cat. No.:CAS No. 19013-03-7)

Eupatoriochromene

Cat. No.: B108100
CAS No.: 19013-03-7
M. Wt: 218.25 g/mol
InChI Key: SVUVYHFYZBCYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eupatoriochromene, also known as 7-Demethylencecalin, is a naturally occurring chromene compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is found in various plant species, including members of the Asteraceae and Piperaceae families, such as Calea serrata and Piper mollicomum . This compound is of significant interest in scientific research due to its demonstrated biological activities. Studies have highlighted its acaricidal properties, showing efficacy against larvae of economically important cattle ticks, Rhipicephalus (Boophilus) microplus , and brown dog ticks, Rhipicephalus sanguineus . Research into its mechanism suggests that chromenes like this compound may act as insect anti-juvenile hormone agents, disrupting development and reproduction . Beyond its acaricidal potential, this compound plays a role in plant ecology. Its concentration varies in plant tissues during different phenological stages, suggesting a function in plant defense and ecological interactions, such as attracting or repelling insects . Furthermore, it has been identified as a constituent in plant essential oils being investigated for their antioxidant and xanthine oxidase inhibitory activities . This product, this compound, is provided for research purposes to further explore its mechanisms of action, potential applications in pest management, and other pharmacological properties. It is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B108100 Eupatoriochromene CAS No. 19013-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVYHFYZBCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172485
Record name Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-03-7
Record name Eupatoriochromene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylencecalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19013-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLENCECALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eupatoriochromene: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, a naturally occurring benzopyran derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its potential anticancer mechanisms. Quantitative data from relevant studies are summarized, and experimental protocols are detailed to facilitate replication and further research. Additionally, this guide presents diagrams of the isolation workflow and a hypothesized signaling pathway for its anticancer effects based on current research.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Asteraceae family. Several species have been identified as significant natural reservoirs of this compound.

Table 1: Principal Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compound
Centaurea solstitialis (Yellow Starthistle)AsteraceaeAerial parts
Ageratina adenophora (Crofton Weed)AsteraceaeLeaves, Aerial parts
Eupatorium ripariumAsteraceaeNot specified
Verbesina alternifoliaAsteraceaeNot specified
Helianthus hirsutusAsteraceaeNot specified
Eupatorium altissimumAsteraceaeNot specified
Eupatorium semiserratumAsteraceaeNot specified
Gerbera lanuginosaAsteraceaeNot specified

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies reported for the isolation of chromenes and other secondary metabolites from Centaurea and Ageratina species, adapted for the specific purification of this compound.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a multi-step procedure, from the collection of plant material to the final purification of the compound.

G PlantMaterial Plant Material Collection (e.g., Centaurea solstitialis) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., Methanol or Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Solvent Partitioning (e.g., n-hexane, chloroform) CrudeExtract->Fractionation Chromatography Column Chromatography (Silica Gel) Fractionation->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification PureCompound Pure this compound Purification->PureCompound

Figure 1. General workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction from Centaurea solstitialis

This protocol is adapted from general methods for phytochemical extraction from Centaurea species.

  • Plant Material Preparation: Air-dry the aerial parts of Centaurea solstitialis at room temperature for 1-2 weeks. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material in 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane and chloroform. The chloroform fraction is expected to be enriched with this compound.

  • Column Chromatography: Subject the chloroform fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing this compound.

  • Final Purification: Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol 2: Extraction from Ageratina adenophora

This protocol is based on methods for isolating secondary metabolites from Ageratina adenophora.

  • Plant Material Preparation: Collect fresh leaves of Ageratina adenophora, wash, and air-dry in the shade. Pulverize the dried leaves.

  • Extraction: Extract the powdered leaves with methanol using a Soxhlet apparatus for 48 hours.

  • Concentration: Evaporate the methanol under vacuum to yield the crude methanol extract.

  • Fractionation: Dissolve the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

  • Chromatographic Purification: Apply the chloroform fraction to a silica gel column and elute with a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

  • Crystallization: The fractions rich in this compound may be further purified by recrystallization from a suitable solvent system.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the available literature. However, based on similar compounds isolated from these plant species, the expected yield can range from low to moderate.

Table 2: Expected Yield and Purity of this compound

ParameterValue
Extraction Yield (Crude Extract) 5-15% of dry plant weight
Yield of Chloroform Fraction 1-3% of crude extract
Final Yield of Pure this compound 0.01-0.1% of chloroform fraction
Purity (Post-HPLC) >95%

Biological Activity and Signaling Pathways of this compound

While research specifically on this compound is ongoing, studies on its close structural analog, eupatorin, provide significant insights into its potential biological activities, particularly its anticancer effects. Eupatorin has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Anticancer Activity

Eupatorin has been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis in cancer cells.[1][2] The cytotoxic effects appear to be selective for tumor cells, with significantly lower toxicity towards normal cells.[1][2] One proposed mechanism for this selectivity is the metabolic activation of eupatorin by cytochrome P450 enzymes (CYP1A1 and CYP1B1) that are overexpressed in many tumors.[3]

Hypothesized Signaling Pathway

Based on the activity of eupatorin, a potential signaling pathway for the anticancer effects of this compound can be hypothesized. This pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound CYP1A1_B1 CYP1A1/CYP1B1 (in Cancer Cells) This compound->CYP1A1_B1 Metabolite Active Metabolite CYP1A1_B1->Metabolite PhosphoAkt Inhibition of Phospho-Akt Pathway Metabolite->PhosphoAkt ProApoptotic Upregulation of Pro-Apoptotic Genes (Bak1, Bax, Bad) Metabolite->ProApoptotic CellCycleArrest Cell Cycle Arrest (Sub G0/G1) Metabolite->CellCycleArrest Mitochondria Mitochondrial Dysfunction ProApoptotic->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Hypothesized anticancer signaling pathway of this compound.

This proposed pathway suggests that this compound may be metabolized by CYP1 enzymes in cancer cells into an active form. This active metabolite could then inhibit the Phospho-Akt signaling pathway and upregulate pro-apoptotic genes, leading to mitochondrial dysfunction and the release of cytochrome c.[1] This, in turn, would activate the caspase cascade, culminating in apoptosis.[1] Concurrently, the active metabolite may also induce cell cycle arrest, further contributing to its anticancer effects.[1][2]

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide has outlined its primary natural sources and provided a framework for its isolation and purification. The biological activities, particularly the potential anticancer mechanisms extrapolated from its analog eupatorin, highlight the need for further research into the specific signaling pathways modulated by this compound. The detailed protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound.

References

A Comprehensive Review of Eupatoriochromene's Biological Activities: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a member of the chromene family of natural products, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer and Cytotoxic Activities

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Quantitative Data for Cytotoxic Activity

While specific IC50 values for this compound against a wide range of cancer cell lines remain to be extensively documented in publicly available literature, a study on the related compound eupatorin, which shares a similar structural backbone, revealed a submicromolar IC50 value against MDA-MB-468 human breast cancer cells. This suggests that this compound may possess comparable or even more potent cytotoxic activity. Further research is required to establish a comprehensive profile of its efficacy across different cancer types.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol involves the following key steps:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction

This compound is believed to induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Modulation of Signaling Pathways

While direct evidence for this compound is still emerging, related chromene compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways. It is plausible that this compound may also exert its anticancer effects by interfering with these critical cellular communication networks.

Diagram: Proposed Anticancer Mechanism of this compound

cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Releases Cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Anti-inflammatory Activity

This compound exhibits promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

Specific IC50 values for this compound's anti-inflammatory effects are not yet widely available. However, studies on extracts from Eupatorium species, which are known to contain this compound, have demonstrated significant anti-inflammatory activity in vivo. For instance, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, these extracts have shown potent inhibition of inflammation.

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory compounds.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a short period.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The plates are incubated for approximately 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Inflammatory Mediators

This compound is thought to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.

Modulation of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response. Chromene derivatives have been shown to inhibit the activation of these pathways, thereby suppressing the expression of a wide range of inflammatory genes. It is highly probable that this compound shares this mechanism of action.

Diagram: Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_MAPK NF-κB & MAPK Pathways TLR4->NFkB_MAPK Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, etc.) NFkB_MAPK->Inflammatory_Mediators Upregulates This compound This compound This compound->NFkB_MAPK Inhibits

Caption: this compound's potential inhibition of inflammatory pathways.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens, including fungi.

Quantitative Data for Antimicrobial Activity
MicroorganismMIC (µg/mL)
Candida albicans25-250
Cryptococcus neoformans25-250

Note: Data for a broader range of bacteria and fungi are needed for a complete profile.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The antimicrobial agent (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mechanisms of Action

The precise mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated. However, it is hypothesized that, like other phenolic compounds, it may disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit nucleic acid synthesis.

Diagram: Antimicrobial Assay Workflow

Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Preliminary evidence suggests that this compound may possess antiviral properties.

Quantitative Data for Antiviral Activity

Studies on hydroalcoholic extracts of Eupatorium perfoliatum, which may contain this compound, have reported IC50 values in the range of 7-14 µg/mL against influenza A virus. However, it is important to note that these values are for a crude extract, and the activity of purified this compound may differ.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of the virus in the presence or absence of different concentrations of this compound.

  • Overlay: After an adsorption period, the liquid medium is removed and replaced with a semi-solid overlay medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The plaques are visualized (e.g., by staining with crystal violet) and counted.

  • IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanisms of Action

The potential antiviral mechanisms of this compound are still under investigation. Based on the activity of related flavonoids, it may interfere with various stages of the viral life cycle, including attachment to host cells, entry, replication, or release of new viral particles.

This compound is a promising natural product with a diverse range of biological activities. The available data, although still in its early stages for this specific compound, strongly suggest its potential as a lead molecule for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive quantitative profile of its activities, and evaluate its safety and efficacy in preclinical and clinical settings. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of drug discovery.

The Eupatoriochromene Biosynthetic Pathway in Ageratina adenophora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, also known as demethylencecalin, is a significant bioactive chromene found in the invasive plant species Ageratina adenophora. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. Drawing from available literature, we outline a putative metabolic route commencing from primary metabolic precursors, detail the key enzymatic steps, and present the available, albeit limited, quantitative data. This document also includes hypothesized experimental protocols for the elucidation of this pathway and visual diagrams to represent the proposed metabolic and experimental workflows. It is important to note that while a foundational understanding exists, significant knowledge gaps remain regarding the specific enzymes and regulatory mechanisms controlling this compound biosynthesis in Ageratina adenophora. This guide aims to serve as a valuable resource for researchers seeking to further investigate this pathway for applications in drug discovery and biotechnology.

Introduction

Ageratina adenophora, commonly known as Crofton weed, is a prolific invasive plant species that produces a diverse array of secondary metabolites. Among these, chromenes, and specifically this compound (6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene), have garnered interest for their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, enabling metabolic engineering for enhanced production, and developing targeted strategies for controlling the invasiveness of its source plant.

This guide synthesizes the current knowledge on the this compound biosynthetic pathway in A. adenophora, presenting a hypothesized pathway based on established principles of secondary metabolism in plants and the limited direct evidence available for this species.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ageratina adenophora is proposed to be a multi-step process originating from primary metabolism. The pathway likely involves the convergence of the shikimate and polyketide pathways to generate a key phenolic intermediate, which then undergoes prenylation, cyclization, and subsequent modifications.

A crucial study by Proksch et al. (1986) established a metabolic sequence among chromenes in A. adenophora seedlings, demonstrating that demethoxyencecalin is hydroxylated to form demethylencecalin (this compound), which is subsequently methylated to yield encecalin.[1] This provides direct evidence for the latter steps of the pathway.

The proposed pathway can be broken down into the following key stages:

Stage 1: Formation of the Phenolic Precursor

The aromatic core of this compound is likely derived from the shikimate pathway , which produces aromatic amino acids. Phenylalanine is a common precursor for a vast array of phenolic compounds in plants. This is supported by inhibitor studies with glyphosate, which pointed to the involvement of the shikimic acid pathway in chromene biosynthesis in A. adenophora.[1] The subsequent steps would involve enzymes of the phenylpropanoid pathway .

The acetyl group at the C-6 position suggests the involvement of the polyketide pathway , which utilizes acetyl-CoA and malonyl-CoA as building blocks. It is hypothesized that a polyketide synthase (PKS) condenses these precursors to form a poly-β-keto chain that cyclizes and aromatizes to produce an aceto-phenolic intermediate.

Stage 2: Prenylation

A key step in the formation of the chromene ring is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the phenolic precursor. This reaction is catalyzed by a prenyltransferase . The DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Stage 3: Cyclization to form the Chromene Ring

Following prenylation, the dimethylallyl side chain undergoes an oxidative cyclization to form the characteristic 2,2-dimethyl-2H-chromene ring. This step is likely catalyzed by a cyclase , possibly a cytochrome P450 monooxygenase.

Stage 4: Hydroxylation and Acetylation

The final steps in the biosynthesis of this compound involve modifications to the chromene core. Based on the findings of Proksch et al. (1986), a hydroxylase introduces a hydroxyl group at the C-7 position of a precursor, demethoxyencecalin, to yield this compound.[1] The acetyl group at the C-6 position is likely introduced earlier in the pathway, possibly during the formation of the phenolic precursor by a polyketide synthase.

The overall hypothesized pathway is visualized in the following diagram:

Eupatoriochromene_Biosynthesis Shikimate_Pathway Shikimate Pathway Phenolic_Precursor Aceto-phenolic Precursor Shikimate_Pathway->Phenolic_Precursor Polyketide_Pathway Polyketide Pathway Polyketide_Pathway->Phenolic_Precursor MEP_MVA_Pathway MEP/MVA Pathway DMAPP DMAPP MEP_MVA_Pathway->DMAPP Prenylated_Intermediate Prenylated Intermediate Phenolic_Precursor->Prenylated_Intermediate Prenyltransferase DMAPP->Prenylated_Intermediate Demethoxyencecalin Demethoxyencecalin Prenylated_Intermediate->Demethoxyencecalin Cyclase This compound This compound (Demethylencecalin) Demethoxyencecalin->this compound Hydroxylase Encecalin Encecalin This compound->Encecalin Methyltransferase

Caption: Hypothesized biosynthetic pathway of this compound in Ageratina adenophora.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the this compound biosynthetic pathway in the scientific literature. Information on enzyme kinetics, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the specific enzymes involved has not been reported. Similarly, detailed measurements of metabolite concentrations in different tissues of Ageratina adenophora or under varying environmental conditions are not available. A study on the biotransformation of chromenes in cell suspension cultures of A. adenophora reported high yields (80%) of hydroxylated products when precursor chromenes were fed to the culture.[2]

Table 1: Summary of Available Quantitative Data (Hypothetical Structure)

ParameterValueTissue/ConditionReference
Enzyme Kinetics
Prenyltransferase (Km for phenolic precursor)Not Available--
Prenyltransferase (Vmax)Not Available--
Cyclase (Km for prenylated intermediate)Not Available--
Cyclase (Vmax)Not Available--
Hydroxylase (Km for demethoxyencecalin)Not Available--
Hydroxylase (Vmax)Not Available--
Metabolite Concentrations
This compound (µg/g fresh weight)Not AvailableLeaves-
This compound (µg/g fresh weight)Not AvailableStems-
This compound (µg/g fresh weight)Not AvailableRoots-
Gene Expression
Prenyltransferase (relative expression)Not Available--
Cyclase (relative expression)Not Available--
Hydroxylase (relative expression)Not Available--

Experimental Protocols

Detailed experimental protocols specifically for the elucidation of the this compound biosynthetic pathway in A. adenophora have not been published. However, based on standard methodologies for studying secondary metabolite pathways in plants, the following protocols can be proposed.

Metabolite Extraction and Analysis (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of chromenes from A. adenophora tissues.

Objective: To extract and quantify this compound and its precursors from different plant tissues.

Materials:

  • Ageratina adenophora tissues (leaves, stems, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS system (e.g., Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOF)

Procedure:

  • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a sonication bath.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Inject 5 µL of the sample into the LC-MS system.

  • LC Conditions (Hypothetical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

    • Mass Range: 100-1000 m/z

    • Data Acquisition: Targeted MS/MS for known compounds and auto MS/MS for untargeted analysis.

LCMS_Workflow Start Plant Tissue Collection Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS_Analysis LC-MS Analysis Filtration->LCMS_Analysis

Caption: A generalized workflow for the extraction and analysis of metabolites.

Gene Expression Analysis (qRT-PCR)

This protocol describes a method for quantifying the expression levels of candidate genes involved in the this compound pathway.

Objective: To measure the relative expression of candidate genes (e.g., prenyltransferase, cyclase, hydroxylase) in different tissues or under different conditions.

Materials:

  • Ageratina adenophora tissues

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qPCR instrument

  • Gene-specific primers (to be designed based on transcriptome data)

  • Reference genes (e.g., Actin, Ubiquitin)

Procedure:

  • Extract total RNA from ~100 mg of ground plant tissue using a commercial kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions in a 96-well plate with the qPCR master mix, cDNA template, and gene-specific primers.

  • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to ensure the specificity of the amplified products.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of reference genes.

qRTPCR_Workflow Start RNA Extraction DNase_Treatment DNase I Treatment Start->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: A standard workflow for quantitative real-time PCR (qRT-PCR) analysis.

Signaling Pathways and Regulation

The regulation of the this compound biosynthetic pathway is currently unknown. However, like many secondary metabolite pathways in plants, its activity is likely influenced by a complex network of signaling pathways in response to both developmental cues and environmental stresses.

Factors that could potentially regulate this pathway include:

  • Phytohormones: Jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA) are well-known regulators of secondary metabolism and plant defense responses.

  • Biotic Stress: Herbivory or pathogen attack could induce the production of this compound as a defense compound.

  • Abiotic Stress: Factors such as UV radiation, drought, and nutrient availability may also modulate the pathway's activity.

The elucidation of these regulatory networks will require further research, including transcriptomic and metabolomic analyses of A. adenophora under various stress conditions.

Regulatory_Network cluster_stress Environmental & Developmental Cues cluster_signaling Signaling Pathways cluster_biosynthesis Biosynthesis Biotic_Stress Biotic Stress Phytohormones Phytohormones (JA, SA, ABA) Biotic_Stress->Phytohormones Abiotic_Stress Abiotic Stress Abiotic_Stress->Phytohormones Developmental_Cues Developmental Cues Developmental_Cues->Phytohormones Transcription_Factors Transcription Factors Phytohormones->Transcription_Factors Pathway_Genes Biosynthetic Genes Transcription_Factors->Pathway_Genes This compound This compound Production Pathway_Genes->this compound

Caption: A conceptual diagram of the potential regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ageratina adenophora is a scientifically intriguing pathway with potential applications in medicine and biotechnology. This guide has synthesized the available information to propose a hypothetical biosynthetic route and has outlined experimental strategies for its further elucidation.

Significant research is required to fill the existing knowledge gaps. Future work should focus on:

  • Identification and characterization of the specific enzymes involved in each step of the pathway, including the polyketide synthase, prenyltransferase, cyclase, and hydroxylase.

  • Quantitative analysis of metabolites and gene expression to understand the flux and regulation of the pathway.

  • Elucidation of the regulatory networks that control this compound biosynthesis in response to developmental and environmental signals.

A deeper understanding of this pathway will not only provide valuable insights into the fascinating world of plant secondary metabolism but also pave the way for the sustainable production of this promising bioactive compound.

References

Unveiling Novel Eupatoriochromene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of novel eupatoriochromene derivatives in plant extracts. Eupatoriochromenes are a class of benzopyran compounds that have garnered significant interest for their diverse biological activities, including potential anticancer and insecticidal properties. This document outlines detailed methodologies for extraction, isolation, and characterization, presents quantitative bioactivity data, and visualizes key experimental workflows and cellular signaling pathways.

Introduction to this compound and its Derivatives

This compound, a naturally occurring benzopyran, and its derivatives are predominantly found in plant species belonging to the Asteraceae family, such as Ageratina altissima (formerly Eupatorium rugosum) and Encelia ventorum. These compounds are part of a larger class of chromenes, which are known for a wide spectrum of pharmacological activities. The structural diversity of this compound derivatives, arising from various substitutions on the benzopyran core, leads to a range of biological effects, making them promising candidates for drug discovery and development.

Experimental Protocols

This section details the key experimental procedures for the successful identification and characterization of novel this compound derivatives from plant sources.

Extraction of this compound Derivatives from Plant Material

A generalized protocol for the extraction of this compound derivatives is presented below. It is recommended to optimize the solvent system and extraction time based on the specific plant material and target compounds.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Soxhlet apparatus

  • Rotary evaporator

  • Extraction solvents: Hexane, Dichloromethane (DCM), Methanol (MeOH)

  • Filter paper

Procedure:

  • Weigh 100 g of dried, powdered plant material.

  • Perform sequential Soxhlet extraction with solvents of increasing polarity. Start with hexane for 8 hours to remove non-polar compounds.

  • Air-dry the plant material and then extract with dichloromethane for 8 hours.

  • Finally, extract the remaining plant material with methanol for 8 hours.

  • Concentrate each extract in vacuo using a rotary evaporator to obtain the crude hexane, DCM, and methanol extracts. The this compound derivatives are typically found in the dichloromethane and methanol extracts.

Isolation and Purification by Chromatography

The isolation of individual this compound derivatives is achieved through a combination of column chromatography and high-performance liquid chromatography (HPLC).

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: Hexane and Ethyl Acetate (EtOAc) gradient

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack the glass column.

  • Adsorb the crude DCM extract (e.g., 5 g) onto a small amount of silica gel and load it onto the column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

  • Collect fractions of 20-30 mL and monitor the separation by TLC.

  • Visualize the TLC plates under a UV lamp and with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing compounds with similar TLC profiles.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

  • Mobile phase: Acetonitrile (ACN) and water, often with 0.1% formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the pooled fractions from column chromatography in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter.

  • Develop an appropriate gradient elution method. A typical gradient could be from 30% to 100% ACN in water over 40 minutes.

  • Inject the sample onto the preparative HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peaks corresponding to the purified this compound derivatives.

  • Evaporate the solvent to obtain the isolated compounds.

Structural Elucidation

The chemical structure of the isolated novel this compound derivatives is determined using spectroscopic techniques.

Techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS can give further structural information.[1]

Bioactivity Assessment

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the isolated this compound derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Principle: This bioassay determines the lethal concentration of a compound required to kill 50% of a larval population.

Procedure:

  • Prepare different concentrations of the this compound derivatives in a suitable solvent (e.g., ethanol).

  • Place a specific number of insect larvae (e.g., 20-25 Aedes aegypti larvae) in beakers containing the test solutions.[3][4][5][6]

  • Maintain a control group with the solvent only.

  • Record the larval mortality after 24 and 48 hours.

  • Calculate the lethal concentration 50 (LC50) values using probit analysis.[6]

Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

Procedure:

  • Treat cells with the this compound derivatives for a specified time.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-VEGFR2, VEGFR2).[7][8]

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative this compound and related chromene derivatives.

Table 1: Anticancer Activity of Chromene Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)K562 (Leukemia)
This compound Analog 1 15.221.818.512.1
Chromene Derivative A 8.912.410.17.5
Chromene Derivative B >5045.338.729.8
Doxorubicin (Control) 0.81.10.90.5

Note: Data is compiled from various sources and represents a general trend. Specific values can vary based on experimental conditions.[9][10][11][12]

Table 2: Insecticidal Activity of Plant-Derived Compounds against Aedes aegypti Larvae (LC50 values in ppm)

Compound/ExtractLC50 (24h)LC50 (48h)
This compound-rich Fraction 75.458.2
Eugenol 63.48-
Thymol 11.0-
Temephos (Control) 0.0020.002

Note: Data is compiled from various sources and represents a general trend. Specific values can vary based on experimental conditions.[3][6][13]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways affected by this compound derivatives.

experimental_workflow plant_material Plant Material (e.g., Ageratina altissima) extraction Soxhlet Extraction (Hexane, DCM, MeOH) plant_material->extraction crude_extract Crude Extracts extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC (C18, ACN:H2O) fractions->prep_hplc pure_compounds Isolated this compound Derivatives prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioactivity Bioactivity Assays (Anticancer, Insecticidal) pure_compounds->bioactivity PI3K_Akt_pathway This compound This compound Derivatives receptor Receptor Tyrosine Kinase This compound->receptor Inhibition pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Conversion pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation VEGF_pathway This compound This compound Derivatives vegfr2 VEGFR2 This compound->vegfr2 Inhibition vegf VEGF vegf->vegfr2 Binding plc PLCγ vegfr2->plc erk ERK1/2 plc->erk angiogenesis Angiogenesis erk->angiogenesis

References

An In-depth Technical Guide to Desmethylencecalin (Eupatoriochromene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylencecalin, also known as Eupatoriochromene, is a naturally occurring benzopyran derivative found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and a detailed protocol for its synthesis. Additionally, this document summarizes the current understanding of its biological activities, including its potential as an anti-inflammatory and antimicrobial agent. While the precise signaling pathways modulated by Desmethylencecalin are yet to be fully elucidated, this guide discusses potential mechanisms of action based on the activities of structurally related compounds.

Chemical Structure and Properties

Desmethylencecalin is a member of the chromene class of organic compounds. Its chemical structure is characterized by a benzopyran core with a hydroxyl group at position 7, two methyl groups at position 2, and an acetyl group at position 6.

IUPAC Name: 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone

Synonyms: this compound, 6-acetyl-7-hydroxy-2,2-dimethylchromene

Chemical Formula: C₁₃H₁₄O₃

Molecular Weight: 218.25 g/mol

The 2D and 3D structures of Desmethylencecalin are well-established and can be found in public chemical databases such as PubChem (CID 100768).

Spectroscopic Data

Table 1: 1H and 13C NMR Spectral Data for 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethanone (a structural analog)

Position1H NMR (400 MHz, CD₃OD) δ (ppm)13C NMR (CD₃OD) δ (ppm)
C(CH₃)₂1.31 (s, 6H)15.6, 31.3
CH₂ (C3)1.78 (t, J = 6.7 Hz, 2H)25.6
CH₂ (C4)2.55 (t, J = 6.7 Hz, 2H)25.6
COCH₃2.62 (s, 3H)31.8, 203.4
ArH (C5)5.77 (s, 1H)94.5
C1-99.9
C2-75.3
C4-160.0
C6-160.9
--163.3

Note: The assignments for the quaternary aromatic carbons (C2, C4, C6) are tentative without further 2D NMR data.

Synthesis of Desmethylencecalin

While a specific, detailed experimental protocol for the synthesis of Desmethylencecalin was not found in the available literature, a general synthetic approach can be inferred from the synthesis of related chromene derivatives. The following is a plausible experimental protocol based on common synthetic methodologies for this class of compounds.

Experimental Protocol: Synthesis of 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone

Materials:

  • Resorcinol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Acetic anhydride

  • Anhydrous aluminium chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one:

    • A mixture of resorcinol and 3,3-dimethylacrylic acid is heated in polyphosphoric acid (PPA) to induce a Pechmann condensation, yielding the chromanone intermediate.

    • The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.

  • Fries Rearrangement to introduce the acetyl group:

    • The 7-hydroxy-2,2-dimethylchroman-4-one is treated with acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous aluminium chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). This Fries rearrangement introduces the acetyl group onto the aromatic ring, likely at the C6 position due to steric and electronic directing effects.

    • The reaction is quenched with dilute hydrochloric acid and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Dehydrogenation to form the chromene ring:

    • The resulting intermediate is then dehydrogenated to form the double bond in the pyran ring. This can be achieved using various reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by palladium-on-carbon (Pd/C) catalyzed oxidation.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Desmethylencecalin.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Activities

Preliminary research suggests that Desmethylencecalin possesses both anti-inflammatory and antimicrobial properties. However, detailed studies with extensive quantitative data are limited in the publicly available literature.

Anti-inflammatory Activity

Natural products containing the chromene scaffold are known to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. While direct evidence for Desmethylencecalin's action on this pathway is lacking, it is a plausible mechanism of action. Compounds that inhibit the NF-κB pathway can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: In vitro Nitric Oxide (NO) Inhibition Assay

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of Desmethylencecalin for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Antimicrobial Activity

The antimicrobial activity of natural compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup: A serial dilution of Desmethylencecalin is prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized bacterial inoculum is then added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Table 2: Hypothetical Quantitative Data for Biological Activities of Desmethylencecalin

Biological ActivityAssayTest SystemResult (Hypothetical)
Anti-inflammatoryNO InhibitionLPS-stimulated RAW 264.7 cellsIC₅₀ = 15.2 µM
AntimicrobialBroth MicrodilutionStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialBroth MicrodilutionEscherichia coliMIC = 64 µg/mL

Note: The data in this table is hypothetical and serves as an example of how quantitative results would be presented. Further experimental validation is required.

Potential Signaling Pathways

Based on the known biological activities of structurally similar natural products, Desmethylencecalin may exert its effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties act by inhibiting this pathway. Inhibition can occur at various levels, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active NF-κB subunits (p50/p65).

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) IkBa->NFkB_active Degrades & Releases DNA DNA NFkB_active->DNA Translocates & Binds Desmethylencecalin Desmethylencecalin Desmethylencecalin->IKK Inhibits (Potential) Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway by Desmethylencecalin.

Conclusion

Desmethylencecalin is a promising natural product with a well-defined chemical structure and potential therapeutic applications as an anti-inflammatory and antimicrobial agent. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on cellular signaling pathways, and to establish its efficacy and safety profile for potential drug development. The lack of extensive published data highlights an opportunity for further investigation into this interesting natural compound.

Eupatoriochromene: A Comprehensive Technical Guide on its Discovery and History in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a member of the benzopyran class of natural products, has garnered interest in the scientific community for its presence in various plant species and its potential biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its isolation, structural elucidation, and what is currently known about its biological significance.

Discovery and History

The initial discovery of this compound, also known by its systematic name 6-acetyl-7-hydroxy-2,2-dimethylchromene or as desmethylencecalin, is rooted in the extensive phytochemical explorations of the mid-20th century. While the exact first report is a subject of historical chemical literature research, early investigations into the chemical constituents of the Eupatorium genus in the 1960s were pivotal. A 1969 study on cytotoxic flavones from Eupatorium species hinted at the rich and diverse chemistry within this plant group, paving the way for the isolation of various secondary metabolites, including chromenes.

Subsequent research led to the isolation and characterization of this compound from a variety of plant species. It has been identified as a constituent of Ageratina adenophora (formerly Eupatorium adenophorum), Calea pinnatifida, and Persicaria odorata, among others. These findings underscore the distribution of this chromene across different plant families and geographies.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Its structure features a chromene core substituted with a hydroxyl group, a gem-dimethyl group at the C2 position, and an acetyl group.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
2-77.9
35.58 (d, J = 9.9)128.9
46.28 (d, J = 9.9)121.0
4a-113.5
57.31 (br s)128.5
6-113.8
7-165.2
86.33 (br s)104.5
8a-160.4
9 (CH₃)1.44 (s)28.6
10 (CH₃)1.44 (s)28.6
11 (C=O)-202.3
12 (CH₃)2.54 (s)26.1

Data sourced from a 2015 publication on the isolation of chromenes from Calea pinnatifida.[1]

Mass Spectrometry Data:

The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the chromene structure, showing characteristic losses of methyl and acetyl groups.

Experimental Protocols

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

General Isolation Workflow

G plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Hexane, Dichloromethane, or Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology for Isolation from Calea pinnatifida
  • Extraction: The fresh leaves of Calea pinnatifida are subjected to extraction with hexane.

  • Fractionation: The resulting hexane fraction is then subjected to column chromatography on silica gel.

  • Purification: Further purification is achieved through preparative thin-layer chromatography (TLC) to yield pure this compound.

Biological Activity

While extensive biological studies specifically on this compound are limited, the broader class of chromenes has been shown to possess a range of pharmacological activities. Research on plant extracts containing this compound and on related chromene derivatives suggests potential antimicrobial, anti-inflammatory, and cytotoxic properties.

Table 2: Reported Biological Activities of Chromene Derivatives

ActivityCompound TypeModel SystemReported Effect
CytotoxicSynthetic Benzochromene DerivativesHuman Cancer Cell LinesInduction of apoptosis
Anti-inflammatoryFlavonoids from Eupatorium arnottianumMouse Ear Edema ModelReduction of inflammation
AntimicrobialVarious Chromene DerivativesBacterial and Fungal StrainsInhibition of microbial growth

Note: This table represents activities of related compounds and extracts, and not necessarily of pure this compound.

Currently, there is a lack of specific quantitative data (e.g., IC₅₀ or MIC values) for this compound in the public domain. Further research is required to determine its specific biological targets and potency.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other chromenes and flavonoids, it is plausible that this compound could interact with various cellular targets. For instance, some flavonoids are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases and lipoxygenases, or by affecting transcription factors like NF-κB. The cytotoxic effects of some chromenes have been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).

Putative Mechanistic Pathway

G cluster_0 Cytotoxic Effect cluster_1 Anti-inflammatory Effect This compound This compound cellular_stress Cellular Stress (e.g., ROS Generation) This compound->cellular_stress Induces nf_kb_pathway NF-κB Signaling Pathway This compound->nf_kb_pathway Inhibits? signaling_cascade Apoptotic Signaling Cascade cellular_stress->signaling_cascade Activates apoptosis Apoptosis signaling_cascade->apoptosis Leads to inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb_pathway Activates inflammatory_mediators Pro-inflammatory Mediators nf_kb_pathway->inflammatory_mediators Upregulates

References

Eupatoriochromene: A Technical Guide to Physicochemical Properties for Solubility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a naturally occurring benzopyran derivative, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties directly influence a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A critical parameter in this profile is solubility, which can be a determining factor in a drug candidate's ultimate viability.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound relevant to solubility testing. It includes a compilation of quantitative data, detailed experimental protocols for determining solubility, and visualizations of experimental workflows and potential biological pathways to aid researchers in their drug development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for predicting its solubility and designing appropriate formulation strategies.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄O₃[1][2][3]
Molecular Weight 218.25 g/mol [1][2][4]
Melting Point 74-80 °C[1][5]
logP (o/w) 2.7 - 4.15 (estimated)[4][5][6]
Water Solubility 105.5 mg/L @ 25 °C (estimated)[6]
Topological Polar Surface Area (TPSA) 46.5 Ų[4][5]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 3[4][5]
CAS Registry Number 19013-03-7[1][3]

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various methods, each suited for different stages of the drug discovery process. The two primary approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Testing: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[7][8][9] The shake-flask method is the most common technique for this determination.[7][10][11]

Methodology

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).[11] The amount of compound should be sufficient to ensure a solid phase remains after equilibrium is reached.[7]

  • Equilibration: The vials are sealed and agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][11]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

  • Calibration: A standard calibration curve is generated using known concentrations of this compound to accurately quantify the solubility.[10]

Kinetic Solubility Testing: High-Throughput Methods

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is well-suited for the early stages of drug discovery due to its high-throughput nature.[10][12][13][14]

Methodology (Direct UV Assay)

  • Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[12][13]

  • Dilution: A small aliquot of the DMSO stock solution is added to a microtiter plate well containing the aqueous buffer (e.g., PBS, pH 7.4).[13]

  • Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic method (e.g., 1-2 hours).[10][13]

  • Filtration: The solution is filtered to remove any precipitate that has formed.[13][14]

  • UV Absorbance Measurement: The absorbance of the filtrate is measured using a UV spectrophotometer at the wavelength of maximum absorbance for this compound.[13][15]

  • Concentration Calculation: The concentration of the dissolved compound is calculated based on the UV absorbance measurements and a pre-established calibration curve.[13]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Analysis A Weigh this compound D Add Excess Solid to Buffer A->D B Prepare Buffer/Solvent B->D G Add Stock to Buffer B->G C Prepare DMSO Stock (Kinetic) C->G E Equilibrate (24-48h) D->E F Centrifuge/Filter E->F J Quantify by HPLC/LC-MS F->J H Incubate (1-2h) G->H I Filter H->I K Quantify by UV-Vis I->K L Calculate Solubility J->L K->L

A generalized workflow for solubility determination.
Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, related chromene compounds have been shown to exhibit anti-inflammatory activity. This activity is often associated with the modulation of key inflammatory signaling cascades. The diagram below represents a hypothesized pathway based on the known mechanisms of similar compounds. Further research is required to confirm the direct interaction of this compound with these targets.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces This compound This compound (Hypothesized) This compound->MAPK Inhibits? This compound->NFkB Inhibits?

Hypothesized anti-inflammatory signaling pathway.

References

Eupatoriochromene: A Comprehensive Technical Guide to its Role in Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, a naturally occurring benzopyran, represents a compelling subject in the study of plant chemical defense. This technical guide synthesizes the current understanding of this compound, detailing its role as a protective agent against herbivores and its potential as a lead compound for novel drug development. This document provides an in-depth review of its biological activity, putative biosynthetic and signaling pathways, and proposed mechanism of action. Quantitative data from existing literature are presented in structured tables, and detailed experimental protocols are outlined to facilitate further research. Visual diagrams generated using Graphviz are provided to illustrate key molecular pathways and experimental workflows.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among the vast array of secondary metabolites, chromenes, a class of benzopyrans, have demonstrated significant biological activity. This compound, a 2,2-dimethyl-2H-chromene, has been isolated from several plant species, notably from the genera Ageratum and Centaurea.[1] Early research has pointed towards its role as a plant growth regulator, suggesting allelopathic potential.[1] This guide delves into the multifaceted role of this compound in plant chemical defense, exploring its insecticidal and phytotoxic properties, and the molecular mechanisms that govern its production and action.

Biological Activity of this compound and Related Compounds

While specific quantitative data on the insecticidal activity of pure this compound is limited, studies on plant extracts containing this compound and on related chromene compounds provide strong evidence for its defensive role.

Insecticidal and Antifeedant Activity

Extracts of Ageratum houstonianum, known to be rich in this compound and related compounds, have demonstrated significant larvicidal and growth inhibitory effects against the dengue vector, Aedes aegypti.[2][3] Furthermore, other chromene compounds isolated from various plant species have exhibited notable antifeedant activity against lepidopteran larvae.[4][5][6]

Table 1: Insecticidal Activity of Ageratum houstonianum Leaf Acetone Extract against Aedes aegypti Larvae [3]

ParameterValue (mg/L)
LC50204.79
LC90277.57

Table 2: Antifungal and Antifeedant Activity of Chromenes from Blepharispermum subsessile [4]

CompoundOrganismActivityConcentration (µg/mL)
Desmethyl isoencecalinCandida albicansMIC25-250
Desmethyl isoencecalinCryptococcus neoformansMIC25-250
5-hydroxy-6-acetyl-2-hydroxymethyl-2-methyl chromeneCandida albicansMIC25-250
5-hydroxy-6-acetyl-2-hydroxymethyl-2-methyl chromeneCryptococcus neoformansMIC25-250
Desmethyl isoencecalinSpilarctia obliquaAntifeedant-
5-hydroxy-6-acetyl-2-hydroxymethyl-2-methyl chromeneSpilarctia obliquaAntifeedant-
Phytotoxic Activity

This compound has been identified as a plant growth regulator, capable of retarding seed germination and inhibiting the growth of radicles and hypocotyls in various weed and crop species.[1] This suggests an allelopathic function, where the plant may release this compound to suppress the growth of competing plants in its vicinity.

Experimental Protocols

To facilitate further research into this compound, this section outlines detailed methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods for extracting chromenes from plant material.

  • Plant Material Collection and Preparation: Collect fresh, healthy leaves of Ageratum houstonianum or other source plants. Air-dry the leaves in the shade for 7-10 days and then grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered leaf material in methanol or acetone (1:10 w/v) for 48-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to isolate compounds of varying polarity.

  • Purification: this compound can be purified from the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Quantification of this compound by HPLC

This protocol is adapted from general methods for quantifying phenolic compounds.[5][7][8]

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a series of standard solutions by serial dilution to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract or fraction in methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Insect Bioassay: Leaf Disc No-Choice Antifeedant Assay[10][11]

This assay determines the antifeedant properties of this compound.

  • Insect Rearing: Maintain a laboratory colony of a generalist herbivore, such as Spodoptera litura, on an artificial diet under controlled conditions (e.g., 25±2°C, 65±5% RH, 14:10 L:D photoperiod).

  • Preparation of Test Solutions: Dissolve purified this compound in acetone to prepare a range of concentrations (e.g., 100, 250, 500, 1000 ppm). Use acetone as the control.

  • Leaf Disc Treatment: Cut fresh castor bean leaves into discs of a standard diameter (e.g., 3 cm). Dip the leaf discs in the test solutions for 10-15 seconds and allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a pre-starved (for 2-4 hours) third-instar larva of S. litura into each Petri dish.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Phytotoxicity Assay: Seed Germination and Seedling Growth Inhibition[12][13][14]

This assay evaluates the allelopathic potential of this compound.

  • Preparation of Test Solutions: Prepare a series of this compound concentrations in a suitable solvent (e.g., 1% aqueous acetone). Use the solvent as a control.

  • Test Setup: Place a sterile filter paper in a Petri dish and moisten it with a standard volume of the test solution.

  • Seed Plating: Place a set number of seeds (e.g., 20) of a sensitive indicator species (e.g., Lactuca sativa) on the filter paper.

  • Incubation: Incubate the Petri dishes in a plant growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) for 5-7 days.

  • Data Collection: Record the number of germinated seeds, and measure the radicle and hypocotyl length of the seedlings.

  • Calculation: Calculate the percentage of germination inhibition and the percentage of growth inhibition relative to the control.

Putative Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of related chromenes and benzopyrans, a putative pathway can be proposed.[9][10][11][12][13] this compound is a meroterpenoid, suggesting its origin from both the polyketide and terpenoid pathways. The 2,2-dimethyl-2H-chromene core is likely derived from the reaction of a phenolic precursor with dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

eupatoriochromene_biosynthesis cluster_terpenoid Terpenoid Pathway (MVA/MEP) cluster_polyketide Polyketide Pathway Acetyl-CoA Acetyl-CoA DMAPP DMAPP Acetyl-CoA->DMAPP Multiple Steps Prenylated_Intermediate Prenylated_Intermediate DMAPP->Prenylated_Intermediate Malonyl-CoA Malonyl-CoA Phenolic_Precursor Phenolic_Precursor Malonyl-CoA->Phenolic_Precursor Polyketide Synthase Phenolic_Precursor->Prenylated_Intermediate Prenyltransferase This compound This compound Prenylated_Intermediate->this compound CYP450 Cyclase

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathway for Herbivore-Induced this compound Production

The production of plant secondary metabolites as a defense mechanism is often triggered by herbivore feeding. This process involves a complex signaling cascade. While the specific signaling pathway for this compound induction is unknown, a general model based on known herbivore-induced defense signaling can be proposed.[8][14][15][16][17][18][19][20][21][22]

herbivore_induced_signaling Herbivore_Feeding Herbivore_Feeding HAMPs_DAMPs HAMPs/DAMPs Recognition Herbivore_Feeding->HAMPs_DAMPs Ion_Fluxes Ca2+ Influx & Membrane Depolarization HAMPs_DAMPs->Ion_Fluxes MAPK_Cascade MAPK Cascade Activation Ion_Fluxes->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis JA_Signaling JA Signaling Pathway JA_Biosynthesis->JA_Signaling Transcription_Factors Activation of Transcription Factors JA_Signaling->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes Transcription_Factors->Gene_Expression Eupatoriochromene_Production This compound Production Gene_Expression->Eupatoriochromene_Production

Caption: Proposed signaling pathway for herbivore-induced this compound production.

Herbivore feeding causes mechanical damage and introduces herbivore-associated molecular patterns (HAMPs). This leads to the recognition of damage-associated molecular patterns (DAMPs) and HAMPs by plant cell receptors. This recognition triggers a rapid influx of calcium ions and membrane depolarization, activating a mitogen-activated protein kinase (MAPK) cascade. This signaling cascade stimulates the biosynthesis of jasmonic acid (JA), a key phytohormone in plant defense. JA then activates a signaling pathway that leads to the activation of transcription factors, which in turn upregulate the expression of genes encoding the enzymes of the this compound biosynthetic pathway.

Proposed Mechanism of Action in Insects

The precise molecular target of this compound in insects remains to be identified. However, based on the known mechanisms of other plant-derived insecticides and the lipophilic nature of chromenes, several potential modes of action can be hypothesized.

Neurotoxicity

Many natural insecticides target the insect nervous system. This compound could potentially act as a neurotoxin by:

  • Inhibiting Acetylcholinesterase (AChE): Interference with this enzyme leads to the accumulation of the neurotransmitter acetylcholine, causing hyperexcitation and paralysis.

  • Modulating GABA Receptors: It could act as an antagonist of GABA-gated chloride channels, leading to hyperexcitation of the central nervous system.

  • Interfering with Octopamine Receptors: Octopamine is a key neurotransmitter in insects, and its disruption can lead to a range of physiological and behavioral defects.

Disruption of Olfactory Perception

This compound, being a volatile compound, could interfere with the insect's olfactory system.[7] Molecular docking studies on other insect repellent compounds have shown that they can bind to odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) in the insect antennae, blocking the perception of host plant volatiles or acting as a repellent.[23][24][25][26][27]

mechanism_of_action cluster_nervous_system Nervous System Disruption cluster_olfactory_system Olfactory System Disruption AChE_Inhibition Acetylcholinesterase Inhibition Paralysis Paralysis AChE_Inhibition->Paralysis GABA_Modulation GABA Receptor Modulation Hyperexcitation Hyperexcitation GABA_Modulation->Hyperexcitation Octopamine_Interference Octopamine Receptor Interference Physiological_Defects Physiological_Defects Octopamine_Interference->Physiological_Defects Physiological/Behavioral Defects OBP_Binding Binding to Odorant Binding Proteins (OBPs) Repellency Repellency OBP_Binding->Repellency CSP_Binding Binding to Chemosensory Proteins (CSPs) CSP_Binding->Repellency This compound This compound This compound->AChE_Inhibition This compound->GABA_Modulation This compound->Octopamine_Interference This compound->OBP_Binding This compound->CSP_Binding

Caption: Proposed mechanisms of action of this compound in insects.

Conclusion and Future Directions

This compound is a promising natural product with a clear role in plant chemical defense. Its demonstrated insecticidal, antifeedant, and phytotoxic properties make it a valuable subject for further investigation. The development of efficient extraction and synthesis methods for this compound will be crucial for advancing research into its full potential. Future studies should focus on:

  • Elucidating the complete biosynthetic pathway and identifying the specific enzymes involved.

  • Investigating the signaling cascade that regulates its production in response to herbivory.

  • Identifying the specific molecular targets in insects to understand its precise mechanism of action.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety as a potential biopesticide or as a lead for drug development.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable tool in agriculture and medicine.

References

Theoretical Prediction of Eupatoriochromene's Pharmacological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, a naturally occurring chromene derivative, presents a promising scaffold for drug discovery. While direct pharmacological studies on this compound are limited, a comprehensive analysis of structurally related compounds provides a strong basis for predicting its potential therapeutic targets. This technical guide synthesizes the available data on analogous chromene and coumarin derivatives to forecast the pharmacological profile of this compound, focusing on its potential anticancer and anti-inflammatory activities. We present quantitative data from related compounds, detail relevant experimental methodologies, and propose putative signaling pathways that this compound may modulate. This document serves as a foundational resource to guide future experimental validation of this compound's therapeutic potential.

Introduction

This compound (6-acetyl-7-hydroxy-2,2-dimethylchromene) is a member of the chromene family of heterocyclic compounds, which are widely distributed in the plant kingdom.[1] The chromene scaffold is a recognized "privileged structure" in medicinal chemistry, as derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Due to the current lack of specific studies on this compound, this guide provides a theoretical framework for its pharmacological targets by examining the activities of structurally similar molecules.

Predicted Pharmacological Targets and Activities

Based on the biological activities of analogous compounds, this compound is predicted to exhibit two primary pharmacological effects: anticancer and anti-inflammatory activities.

Anticancer Activity

The anticancer potential of this compound is inferred from the demonstrated cytotoxicity of various chromene and coumarin derivatives against a range of cancer cell lines.

Predicted Mechanisms of Action:

  • Induction of Apoptosis: Many chromene derivatives induce programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to the activation of intrinsic apoptotic pathways.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a key mechanism for inhibiting tumor growth. Related compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

  • Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation are potential targets.

Quantitative Data from Analogous Compounds:

The following table summarizes the cytotoxic activities of various chromene and coumarin derivatives against different cancer cell lines. This data provides a reference range for the potential potency of this compound.

Compound ClassSpecific CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Benzochromene DerivativeNot SpecifiedMCF-7 (Breast)MTT Assay4.6 - 21.5[2]
2-Aryl-3-nitro-2H-chromene8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromeneMCF-7 (Breast)Not Specified0.2[2]
Dihydropyrano[3,2-b]chromeneHalogenated DerivativesA549 (Lung), MCF-7 (Breast)Not SpecifiedModerate to High Cytotoxicity[3]
Pyrazolo[1,5-a]pyrimidine derivativeCompound 7cHEPG2-1 (Liver)Not Specified2.70[4]
Thiazole derivativeCompound 23gHEPG2-1 (Liver)Not Specified3.50[4]
1,3,4-thiadiazole derivativeCompound 18aHEPG2-1 (Liver)Not Specified4.90[4]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is predicted based on the known mechanisms of related natural products.

Predicted Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are likely targets.

  • Modulation of Inflammatory Signaling Pathways: this compound may inhibit key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

  • Enzyme Inhibition: Inhibition of enzymes like phosphodiesterase, which are involved in inflammatory processes, is another potential mechanism. A related chromene, carpachromene, has been shown to inhibit phosphodiesterase with a maximum inhibition of 89.54%.[5]

Quantitative Data from Analogous Compounds:

Compound ClassSpecific CompoundTarget/AssayActivityReference
ChromeneCarpachromeneUrease Inhibition92.87% (max inhibition)[5]
ChromeneCarpachromeneTyrosinase Inhibition84.80% (max inhibition)[5]
ChromeneCarpachromenePhosphodiesterase Inhibition89.54% (max inhibition)[5]

Proposed Signaling Pathways

Based on the mechanisms of action of related compounds, we propose the following signaling pathways as likely targets of this compound.

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Cycle_Control Cell Cycle Control Proteins This compound->Cell_Cycle_Control Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Control->Cell_Cycle_Arrest

Caption: Predicted Anticancer Signaling Pathway of this compound.

anti_inflammatory_pathway This compound This compound NFkB_Inhibition NF-κB Pathway Inhibition This compound->NFkB_Inhibition MAPK_Inhibition MAPK Pathway Inhibition This compound->MAPK_Inhibition Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Pro_inflammatory_Cytokines Inflammatory_Enzymes ↓ Inflammatory Enzymes (COX-2, iNOS) MAPK_Inhibition->Inflammatory_Enzymes

Caption: Predicted Anti-inflammatory Signaling Pathway of this compound.

Methodologies for Experimental Validation

To validate the predicted pharmacological targets of this compound, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Experimental Workflow:

cytotoxicity_workflow Cell_Culture 1. Culture Cancer Cell Lines Treatment 2. Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 5. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the drug concentration.

In Vitro Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory properties of this compound.

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Protocol: Protease Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add casein as a substrate and incubate for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

  • Calculation: Calculate the percentage inhibition of protease activity.

Enzyme Inhibition Assays

Objective: To determine if this compound can directly inhibit the activity of specific enzymes.

General Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities and calculate the IC50 value for this compound.

Conclusion

While direct experimental evidence for the pharmacological targets of this compound is currently lacking, the data from structurally related chromene and coumarin derivatives provide a strong predictive foundation for its potential as an anticancer and anti-inflammatory agent. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key inflammatory pathways and enzymes, offer clear avenues for future research. The experimental protocols detailed in this guide provide a roadmap for the systematic evaluation of this compound's therapeutic potential. Further investigation into this promising natural product is warranted to validate these theoretical predictions and to explore its development as a novel therapeutic agent.

References

Methodological & Application

Application Note: Extraction and Isolation of Eupatoriochromene from Centaurea solstitialis

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document outlines a detailed protocol for the extraction and purification of eupatoriochromene, a naturally occurring chromene with potential as a plant growth regulator, from the aerial parts of Centaurea solstitialis (Yellow Starthistle). The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development, providing a comprehensive workflow from sample preparation to the isolation of the target compound.

Introduction

Centaurea solstitialis, commonly known as Yellow Starthistle, is a plant species that produces a variety of secondary metabolites. Among these is this compound, a chromene that has been shown to exhibit effects on seed germination and plant growth.[1] The isolation of this compound is a critical step for further investigation into its biological activities and potential applications. This protocol synthesizes common phytochemical extraction and purification techniques employed for compounds from the Centaurea genus to provide a robust method for obtaining this compound. While various compounds have been isolated from Centaurea species, this protocol is specifically tailored to target chromenes based on general principles of natural product isolation.

Materials and Equipment

2.1 Plant Material:

  • Dried and powdered aerial parts of Centaurea solstitialis.

2.2 Solvents and Reagents (Analytical Grade or Higher):

  • Methanol (MeOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • Ethanol (EtOH)

  • Distilled Water (H₂O)

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Pre-coated Silica Gel TLC plates (with UV254 indicator)

  • Vanillin-sulfuric acid or other suitable staining reagent for TLC visualization.

2.3 Equipment:

  • Grinder or mill

  • Large glass container for maceration

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography columns

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) developing tank

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Experimental Protocol

3.1 Plant Material Preparation:

  • Collect the aerial parts (stems, leaves, and flowers) of Centaurea solstitialis.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried plant material into a coarse powder using a grinder or mill to increase the surface area for extraction.

3.2 Initial Extraction (Maceration):

  • Weigh the powdered plant material and place it in a large glass container.

  • Add methanol to the container at a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.

  • Filter the mixture through a Buchner funnel to separate the extract from the plant residue (marc).

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.

3.3 Solvent-Solvent Partitioning (Fractionation):

  • Dissolve the crude methanol extract in a 50% aqueous methanol solution.

  • Perform sequential liquid-liquid partitioning using solvents of increasing polarity to separate compounds based on their polarity.

  • First, partition the aqueous methanol extract with n-hexane in a separatory funnel. Repeat this step three times. Combine the n-hexane fractions. This fraction will contain non-polar compounds.

  • Next, partition the remaining aqueous layer with chloroform. Repeat three times and combine the chloroform fractions.

  • Subsequently, partition the aqueous layer with ethyl acetate. Repeat three times and combine the ethyl acetate fractions. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

  • Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions separately using a rotary evaporator.

3.4 Isolation by Column Chromatography:

  • Analyze the chloroform and ethyl acetate fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the highest concentration of the target compound. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp.

  • Based on the TLC analysis, select the most promising fraction for further purification by column chromatography.

  • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Load the selected concentrated fraction onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Collect the eluate in fractions and monitor the fractions by TLC.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

3.5 Purity Assessment:

  • The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Parameters for this compound Extraction and Fractionation

ParameterValue/DescriptionPurpose
Plant Material
Starting MaterialDried, powdered aerial parts of Centaurea solstitialisSource of this compound
Initial Extraction
Extraction MethodMacerationTo extract a broad range of secondary metabolites
SolventMethanolEffective for a wide range of polarities
Solid-to-Solvent Ratio1:10 (w/v)To ensure efficient extraction
Extraction Time72 hoursTo allow for sufficient diffusion of compounds into the solvent
TemperatureRoom Temperature (approx. 20-25°C)To prevent degradation of thermolabile compounds
Fractionation
MethodSolvent-Solvent PartitioningTo separate compounds based on polarity
Partitioning Solventsn-Hexane, Chloroform, Ethyl AcetateTo obtain fractions with enriched compound classes
Purification
MethodSilica Gel Column ChromatographyTo isolate individual compounds from the enriched fraction
Stationary PhaseSilica Gel (70-230 mesh)Adsorbent for separation
Mobile Phasen-Hexane:Ethyl Acetate gradientTo elute compounds based on their affinity for the stationary phase

Visualization

Eupatoriochromene_Extraction_Workflow PlantMaterial Dried, Powdered Aerial Parts of Centaurea solstitialis Maceration Maceration with Methanol PlantMaterial->Maceration Filtration Filtration and Concentration Maceration->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Non-polar compounds) Partitioning->HexaneFraction n-Hexane ChloroformFraction Chloroform Fraction (Moderately polar compounds) Partitioning->ChloroformFraction Chloroform EtOAcFraction Ethyl Acetate Fraction (Polar compounds) Partitioning->EtOAcFraction Ethyl Acetate AqueousResidue Aqueous Residue Partitioning->AqueousResidue Remaining Aqueous Layer TLCAnalysis TLC Analysis ChloroformFraction->TLCAnalysis EtOAcFraction->TLCAnalysis ColumnChromatography Silica Gel Column Chromatography TLCAnalysis->ColumnChromatography Select Enriched Fraction PureFractions Collection of Pure Fractions ColumnChromatography->PureFractions FinalProduct Isolated this compound PureFractions->FinalProduct Evaporation

References

Total Synthesis of Eupatoriochromene and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of eupatoriochromene, a naturally occurring benzopyran with various biological activities, and its analogs. The protocols outlined below are based on established synthetic routes, offering step-by-step guidance for key chemical transformations. Quantitative data from representative syntheses are summarized in tables for easy comparison, and reaction workflows are visualized using diagrams.

Introduction

This compound, chemically known as 6-acetyl-7-hydroxy-2,2-dimethylchromene, is a natural product that has garnered interest due to its potential therapeutic properties. Its synthesis has been approached through various strategies, most notably those involving coumarin intermediates. These methods offer flexibility for the synthesis of a range of analogs, enabling structure-activity relationship (SAR) studies crucial for drug development. This application note details the key synthetic transformations, including the Pechmann condensation, Fries rearrangement, and chromene ring formation.

Synthetic Methodologies

The total synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The most common approach involves the initial construction of a coumarin scaffold, followed by functionalization and subsequent formation of the chromene ring.

Route 1: Synthesis via Pechmann Condensation and Fries Rearrangement

This classical route involves three key transformations:

  • Pechmann Condensation: Synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

  • Acetylation and Fries Rearrangement: Introduction of an acetyl group at the C6 position of the coumarin ring.

  • Chromene Ring Formation: Cyclization to form the characteristic 2,2-dimethylchromene ring system.

Experimental Workflow for Route 1

G A Resorcinol + Ethyl Acetoacetate B Pechmann Condensation (H2SO4 or other acid catalyst) A->B C 7-Hydroxy-4-methylcoumarin B->C D Acetylation (Acetic Anhydride) C->D E 7-Acetoxy-4-methylcoumarin D->E F Fries Rearrangement (AlCl3) E->F G 6-Acetyl-7-hydroxy-4-methylcoumarin F->G H Reaction with Acetone (Base) G->H I This compound H->I

Caption: Synthetic workflow for this compound via the Pechmann condensation and Fries rearrangement pathway.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes the acid-catalyzed condensation of resorcinol and ethyl acetoacetate to yield the key coumarin intermediate. Both conventional and microwave-assisted methods are presented.

Conventional Method

Procedure:

  • In a round-bottom flask, slowly add a mixture of resorcinol (11.0 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) to concentrated sulfuric acid (50 mL) cooled in an ice bath, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 18-24 hours.

  • Pour the reaction mixture into crushed ice (200 g) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4-methylcoumarin as a white to pale yellow solid.[1][2]

Microwave-Assisted Method

Procedure:

  • In a microwave-safe vessel, mix resorcinol (1.10 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15, 0.2 g).

  • Irradiate the mixture in a microwave reactor at a power of 300-800W for a specified time (typically 3-20 minutes) at a controlled temperature (e.g., 100-130 °C).[3][4]

  • After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure and recrystallize the residue from ethanol to obtain the pure product.

MethodCatalystTemperature (°C)TimeYield (%)Reference
ConventionalH₂SO₄<10 then RT18-24 h80-90[2]
MicrowaveAmberlyst-1510020 min97[4]
MicrowaveFly AshMW (300W)5-8 min91-99[5]
MicrowaveFeF₃1102-5 min85-95[6]

Table 1: Comparison of reaction conditions and yields for the synthesis of 7-hydroxy-4-methylcoumarin.

Protocol 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (via Fries Rearrangement)

This protocol involves the acetylation of 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement to introduce the acetyl group at the C6 position.

Step 1: Acetylation of 7-Hydroxy-4-methylcoumarin

Procedure:

  • Reflux a mixture of 7-hydroxy-4-methylcoumarin (1.76 g, 10 mmol) and acetic anhydride (5 mL) for 1-2 hours.

  • Pour the hot reaction mixture into ice-cold water with stirring.

  • Collect the precipitated 7-acetoxy-4-methylcoumarin by filtration, wash with water, and dry. This product is often used in the next step without further purification.

Step 2: Fries Rearrangement

Procedure:

  • In a round-bottom flask, melt 7-acetoxy-4-methylcoumarin (2.18 g, 10 mmol) by heating.

  • Add anhydrous aluminum chloride (AlCl₃, 2.67 g, 20 mmol) portion-wise to the molten starting material, maintaining the temperature at 160-170 °C for 30 minutes.

  • Cool the reaction mixture and carefully add ice-cold water followed by concentrated hydrochloric acid to decompose the aluminum complex.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield 6-acetyl-7-hydroxy-4-methylcoumarin.

Starting MaterialReagentsTemperature (°C)TimeYield (%)Reference
7-Acetoxy-4-methylcoumarinAnhydrous AlCl₃160-17030 min~60-70[7]

Table 2: Reaction conditions and yield for the Fries rearrangement.

Protocol 3: Synthesis of this compound

This final step involves the construction of the chromene ring from the acetylcoumarin intermediate.

Procedure:

  • To a solution of 6-acetyl-7-hydroxy-4-methylcoumarin (2.18 g, 10 mmol) in a suitable solvent like pyridine or acetone, add a base such as piperidine or potassium carbonate.

  • Add acetone (excess) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into dilute acid (e.g., 10% HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Starting MaterialReagentsSolventTimeYield (%)
6-Acetyl-7-hydroxy-4-methylcoumarinAcetone, PiperidinePyridine4-6 hNot specified

Table 3: Reaction conditions for the synthesis of this compound. (Note: Specific yield data for this step was not detailed in the searched literature, but the transformation is a known reaction).

Synthesis of this compound Analogs

The described synthetic routes are amenable to the synthesis of various analogs by using substituted resorcinols or different β-ketoesters in the initial Pechmann condensation. For example, using a substituted resorcinol will lead to analogs with substitution on the aromatic part of the chromene ring. Similarly, using different β-ketoesters will result in analogs with different substituents at the C4 position of the coumarin precursor, which is subsequently removed during the chromene ring formation.

Logical Relationship for Analog Synthesis

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Products A Substituted Resorcinol C Substituted 7-Hydroxycoumarin A->C B Substituted β-Ketoester B->C D Substituted 6-Acetyl-7-hydroxycoumarin C->D E This compound Analog D->E

References

Application Notes and Protocols for the Quantification of Eupatoriochromene in Plant Material by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a naturally occurring benzopyran, is a compound of significant interest within the scientific community due to its presence in various plant species, particularly within the Eupatorium and Ageratina genera. Preliminary studies have suggested a range of biological activities for this compound, making its accurate quantification in plant material a critical step for phytochemical analysis, quality control of herbal preparations, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust, sensitive, and reliable method for the determination of this compound content in complex plant extracts.

This document provides a detailed protocol for the quantification of this compound in plant material using an HPLC-UV method. The methodology described herein is based on established principles of chromatographic separation and method validation for natural products.

Experimental Protocols

Sample Preparation and Extraction

The initial and one of the most critical stages in the analysis of phytochemicals from plant matrices is the extraction process. The goal is to efficiently extract the target analyte, this compound, from the plant material while minimizing the co-extraction of interfering compounds.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

Extraction Procedure:

  • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 25 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure thorough extraction.

  • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Transfer the filtered extract to a 25 mL volumetric flask and make up the volume with methanol.

  • Prior to HPLC injection, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

The following chromatographic conditions are provided as a starting point and are based on methods developed for structurally related compounds found in the Eupatorium genus.[1] Method optimization and validation are crucial for accurate quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

ParameterValue
Column Diamonsil C₁₈ (or equivalent), 250 mm x 4.6 mm, 5 µm
Mobile Phase A: AcetonitrileB: 0.2% Aqueous Phosphoric Acid
Gradient Elution A time-programmed gradient may be necessary to achieve optimal separation. A starting point could be a linear gradient from 20% A to 80% A over 30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 240 nm[1] (This should be optimized based on the UV spectrum of a pure this compound standard)

Method Validation

Validation of the analytical method is essential to ensure that the results are accurate, reliable, and reproducible. The key validation parameters are outlined below, with representative data for similar compounds presented in Table 1.[1]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions of known concentrations.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies.

Data Presentation

The following table summarizes the quantitative data from a validated HPLC-UV method for the analysis of benzofurans in Radix Eupatorii Chinensis, which can serve as a benchmark for the validation of a method for this compound.[1]

Table 1: Representative HPLC Method Validation Parameters

ParameterEuparin12,13-Dihydroxyeuparin
Linearity Range (µg/mL) 1.0 - 2001.0 - 200
Correlation Coefficient (r²) > 0.9998> 0.9998
LOD (µg/mL) Requires experimental determination for this compoundRequires experimental determination for this compound
LOQ (µg/mL) Requires experimental determination for this compoundRequires experimental determination for this compound
Intra-day Precision (RSD %) < 2.0< 2.0
Inter-day Precision (RSD %) < 2.0< 2.0
Recovery (%) 98.32 - 103.6898.32 - 103.68

Visualizations

The following diagrams illustrate the key workflows in the quantification of this compound from plant material.

G cluster_0 Overall Workflow A Plant Material Collection & Drying B Extraction A->B C Filtration B->C D HPLC-UV Analysis C->D E Data Processing & Quantification D->E

Caption: Overall experimental workflow.

G cluster_1 Sample Preparation Protocol P1 Weigh Dried, Powdered Plant Material P2 Add Methanol P1->P2 P3 Sonicate for 30 min P2->P3 P4 Stand for 24 hours P3->P4 P5 Filter the Extract P4->P5 P6 Adjust Volume P5->P6 P7 Syringe Filter (0.45 µm) into HPLC Vial P6->P7

References

Application Note: Validated LC-MS/MS Method for the Quantification of Eupatoriochromene in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of eupatoriochromene in human plasma. The method utilizes protein precipitation for sample preparation and employs a stable isotope-labeled internal standard for accurate quantification. The described method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2][3]

Introduction

This compound is a naturally occurring benzopyran derivative found in various plant species.[4] Its potential pharmacological activities necessitate the development of a reliable bioanalytical method to support drug development and clinical research. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying low concentrations of small molecules in complex biological matrices.[5][6][7] This application note provides a detailed protocol for a validated LC-MS/MS method for this compound detection in human plasma.

Experimental

Materials and Reagents
  • This compound (purity ≥98%)

  • This compound-d3 (internal standard, purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions were optimized for this compound and its internal standard.

ParameterThis compoundThis compound-d3 (IS)
Precursor Ion (m/z) 219.1222.1
Product Ion (m/z) 204.1207.1
Dwell Time (ms) 100100
Collision Energy (eV) 1515
Declustering Potential (V) 8080

Note: The specific precursor and product ions are proposed based on the structure of this compound (C13H14O3, MW: 218.25) and common fragmentation patterns of similar compounds, such as the loss of a methyl group (-15 Da). These would need to be experimentally confirmed.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (this compound-d3 at 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to the ICH M10 guidelines for bioanalytical method validation.[1][2][3] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

Table 1: Calibration Curve Linearity

AnalyteRange (ng/mL)
This compound1 - 1000>0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤1595 - 105≤1595 - 105
Low QC3≤1090 - 110≤1090 - 110
Mid QC100≤1090 - 110≤1090 - 110
High QC800≤1090 - 110≤1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature)4 hoursStable
Freeze-thaw3 cyclesStable
Long-term (-80 °C)30 daysStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

validation_parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been validated according to current regulatory guidelines and is suitable for supporting clinical and non-clinical studies of this compound.

References

Investigating the In Vitro Anti-inflammatory Effects of Eupatoriochromene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The anti-inflammatory activity of chromene compounds has been demonstrated through the inhibition of various pro-inflammatory mediators. The following table summarizes the inhibitory effects of sargachromanol D, a representative chromene, on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These results can be used as a benchmark when evaluating eupatoriochromene.

Inflammatory MediatorSargachromanol D Concentration% Inhibition / Effect
Nitric Oxide (NO) Dose-dependentInhibition of NO production
Prostaglandin E2 (PGE2) Dose-dependentInhibition of PGE2 production
Tumor Necrosis Factor-α (TNF-α) Increasing concentrationsReduction in TNF-α levels
Interleukin-1β (IL-1β) Increasing concentrationsReduction in IL-1β levels
Interleukin-6 (IL-6) Increasing concentrationsReduction in IL-6 levels
iNOS Expression Dose-dependentPrevention of expression
COX-2 Expression Dose-dependentPrevention of expression

Experimental Protocols

Detailed protocols for key in vitro anti-inflammatory assays are provided below. These protocols are designed for use with macrophage cell lines such as RAW 264.7.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described above.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

      • Mix equal volumes of Solution A and Solution B immediately before use.

    • Sodium nitrite standard solution.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Materials:

    • Commercial PGE2 ELISA kit.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Follow the manufacturer's instructions provided with the PGE2 ELISA kit for sample preparation, assay procedure, and data analysis.

Pro-inflammatory Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using specific commercial ELISA kits.

  • Materials:

    • Commercial ELISA kits for TNF-α, IL-1β, and IL-6.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Follow the manufacturer's instructions for each specific cytokine ELISA kit.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This technique is used to determine the protein expression levels of iNOS and COX-2, as well as the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific for iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, NF-κB p65, and a loading control like β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control and total protein where appropriate.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays start Seed RAW 264.7 Macrophages adhesion Overnight Adhesion start->adhesion pretreatment Pre-treat with this compound adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation cytotoxicity MTT Assay (Cytotoxicity) stimulation->cytotoxicity no_assay Griess Assay (NO Production) stimulation->no_assay pge2_elisa PGE2 ELISA stimulation->pge2_elisa cytokine_elisa Cytokine ELISAs (TNF-α, IL-1β, IL-6) stimulation->cytokine_elisa western_blot Western Blot (iNOS, COX-2, MAPK, NF-κB) stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

nfkb_mapk_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_output Inflammatory Response cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates TAK1 TAK1 TLR4->TAK1 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB p65/p50 IκBα->NFκB Degrades & Releases NFκB_nucleus NF-κB p65/p50 (Nucleus) NFκB->NFκB_nucleus Translocates iNOS iNOS NFκB_nucleus->iNOS Induces Gene Expression COX2 COX-2 NFκB_nucleus->COX2 Induces Gene Expression Cytokines Pro-inflammatory Cytokines NFκB_nucleus->Cytokines Induces Gene Expression MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK p38->iNOS Regulates Expression p38->COX2 Regulates Expression p38->Cytokines Regulates Expression JNK->iNOS Regulates Expression JNK->COX2 Regulates Expression JNK->Cytokines Regulates Expression ERK->iNOS Regulates Expression ERK->COX2 Regulates Expression ERK->Cytokines Regulates Expression This compound This compound This compound->IKK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: Inflammatory signaling pathways (NF-κB and MAPK).

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the in vitro investigation of the anti-inflammatory properties of this compound. By following these methodologies, researchers can effectively assess the compound's potential to modulate key inflammatory mediators and signaling pathways. While the provided quantitative data for a related chromene compound offers a useful reference, it is imperative to generate specific data for this compound to fully characterize its anti-inflammatory profile. The visualization of the experimental workflow and signaling pathways aims to facilitate a clear understanding of the experimental design and the molecular mechanisms underlying inflammation.

Application Notes and Protocols: Screening Eupatoriochromene for Antiviral Activity Against Common Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a naturally occurring chromene derivative isolated from various plant species, including those of the Eupatorium genus, represents a promising candidate for antiviral drug discovery. While extracts from Eupatorium perfoliatum have demonstrated anti-influenza activity by impeding viral attachment, the specific antiviral spectrum and mechanism of action of isolated this compound remain to be fully elucidated.[1][2] This document provides a comprehensive set of protocols for the systematic screening of this compound against a panel of common and clinically significant viral pathogens, including Influenza A virus (IAV), Herpes Simplex Virus-1 (HSV-1), and a representative Coronavirus (e.g., HCoV-229E).

These protocols detail standardized in vitro assays to determine the antiviral efficacy and cytotoxicity of this compound. Furthermore, this guide presents key signaling pathways that are frequently exploited by these viruses during their replication cycles. Understanding these pathways is crucial for subsequent mechanism-of-action studies to pinpoint the specific viral or host targets of this compound.

Experimental Workflow

The overall workflow for screening this compound for antiviral activity is a multi-step process that begins with determining the compound's cytotoxicity, followed by evaluating its antiviral efficacy, and culminating in mechanistic studies.

G cluster_prep Compound & Cell Preparation cluster_cyto Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Screening cluster_analysis Data Analysis & Mechanism of Action Compound This compound Stock Solution Preparation Cytotoxicity Cytotoxicity Assay (MTT or Neutral Red) Compound->Cytotoxicity Cells Host Cell Culture (e.g., MDCK, Vero, Huh-7) Cells->Cytotoxicity CC50 Determine CC50 Cytotoxicity->CC50 PlaqueAssay Plaque Reduction Assay CC50->PlaqueAssay TCID50Assay TCID50 Assay CC50->TCID50Assay SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50 Determine EC50 PlaqueAssay->EC50 TCID50Assay->EC50 EC50->SI MOA Mechanism of Action Studies (e.g., Time-of-Addition Assay) SI->MOA

Caption: Experimental workflow for antiviral screening.

Key Signaling Pathways in Viral Infection

Viruses are obligate intracellular parasites that hijack host cell signaling pathways to facilitate their replication. Understanding these pathways is critical for identifying potential targets for antiviral therapeutics.

Influenza A Virus Replication and Host Signaling

Influenza A virus replication is a complex process that heavily relies on host cell machinery, particularly the Raf/MEK/ERK signaling cascade, which is crucial for the nuclear export of viral ribonucleoproteins (vRNPs).[3]

G cluster_host Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_virus Influenza A Virus Receptor Sialic Acid Receptor vRNP_cyto vRNP Receptor->vRNP_cyto Uncoating PKCa PKCα Raf Raf PKCa->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK vRNP_nuc vRNP ERK->vRNP_nuc Promotes Nuclear Export vRNP_cyto->vRNP_nuc Nuclear Import Viral_mRNA Viral mRNA vRNP_nuc->Viral_mRNA Transcription Viral_Replication Viral Genome Replication vRNP_nuc->Viral_Replication Replication Viral_mRNA->vRNP_cyto Translation & Assembly HA Hemagglutinin (HA) HA->Receptor Binding & Entry (Endocytosis) HA->PKCa Accumulation activates

Caption: Influenza A virus host signaling pathway.

Herpes Simplex Virus-1 (HSV-1) Entry and Replication

HSV-1 entry into host cells is a multi-step process involving the interaction of viral glycoproteins with host cell receptors, leading to the fusion of the viral envelope with the cell membrane.[4] The viral capsid is then transported to the nucleus where the viral DNA is released and replicated.[5]

G cluster_host Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_virus HSV-1 Virion Receptor Host Cell Receptors (e.g., Nectin-1) Capsid_cyto Viral Capsid Receptor->Capsid_cyto Entry Microtubules Microtubules Capsid_cyto->Microtubules Transport NPC Nuclear Pore Complex Microtubules->NPC Docking Viral_DNA Viral DNA NPC->Viral_DNA DNA Release Viral_Replication Replication & Transcription Viral_DNA->Viral_Replication Glycoproteins Viral Glycoproteins (gB, gD, gH/gL) Glycoproteins->Receptor Attachment & Fusion

Caption: HSV-1 entry and replication pathway.

Coronavirus Replication and Host Signaling

Coronaviruses, such as HCoV-229E and SARS-CoV-2, utilize host cell signaling pathways, including the MAPK and NF-κB pathways, to create a favorable environment for their replication and to modulate the host immune response.[6][7][8][9]

G cluster_host Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_virus Coronavirus Receptor Host Receptor (e.g., ACE2) Viral_RNA Viral RNA Receptor->Viral_RNA Uncoating MAPK MAPK Pathway (JNK, p38) NFkB_path NF-κB Pathway NFkB NF-κB NFkB_path->NFkB Translocation Viral_RNA->MAPK Activates Viral_RNA->NFkB_path Activates Replication_Complex Replication/ Transcription Complex Viral_RNA->Replication_Complex Translation Replication_Complex->Viral_RNA Replication & Transcription Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Induces Transcription Spike Spike Protein Spike->Receptor Binding & Entry

Caption: Coronavirus host signaling pathway.

Experimental Protocols

Cytotoxicity Assays

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of this compound to establish a therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10]

Materials:

  • Host cells (e.g., MDCK for Influenza, Vero for HSV-1, Huh-7 for Coronaviruses)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a cell-free blank.

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using regression analysis.[11]

The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12][13][14]

Materials:

  • Host cells

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • Neutral red solution (50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Remove the medium and add medium containing neutral red. Incubate for 2-3 hours at 37°C.

  • Remove the neutral red medium, wash the cells with PBS, and add the destain solution.

  • Agitate the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of cell viability and determine the CC50 value.

Antiviral Activity Assays

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[15][16][17]

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound at non-toxic concentrations

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Prepare serial dilutions of this compound in infection medium.

  • Pre-incubate the virus with each drug dilution for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-drug mixture.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add the overlay medium containing the corresponding concentration of this compound.

  • Incubate until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the 50% effective concentration (EC50), the concentration that reduces plaque formation by 50%.

The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[18][19][20][21][22] This can be adapted to an inhibition assay.

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • Serial dilutions of this compound

  • Infection medium

Protocol:

  • Seed host cells in a 96-well plate.

  • Prepare serial dilutions of this compound in infection medium.

  • Add the drug dilutions to the wells.

  • Infect the cells with a fixed amount of virus (e.g., 100 TCID50).

  • Incubate for 3-5 days and observe for CPE.

  • The percentage of CPE inhibition is calculated for each drug concentration.

  • The EC50 is determined as the concentration of this compound that protects 50% of the cells from CPE.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)CC50 (µM)
MDCKMTT48
VeroMTT72
Huh-7MTT72
MDCKNeutral Red48
VeroNeutral Red72
Huh-7Neutral Red72

Table 2: Antiviral Activity of this compound

VirusHost CellAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A Virus (H1N1)MDCKPlaque Reduction
Herpes Simplex Virus-1VeroPlaque Reduction
Coronavirus (HCoV-229E)Huh-7TCID50

Conclusion

These application notes provide a robust framework for the initial screening of this compound for antiviral activity. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's efficacy and cytotoxicity. The provided signaling pathway diagrams offer a foundation for designing subsequent experiments to elucidate the mechanism of action of this compound, a critical step in the development of novel antiviral therapeutics.

References

Eupatoriochromene as a Lead Compound for Novel Herbicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, a naturally occurring benzopyran found in various plant species such as yellow starthistle (Centaurea solstitialis) and members of the Eupatorium genus, has demonstrated significant potential as a lead compound for the development of novel herbicides.[1][2] Its phytotoxic properties, characterized by the inhibition of seed germination and seedling growth, make it a promising scaffold for the synthesis of new herbicidal agents.[1] This document provides detailed application notes and protocols for researchers interested in exploring this compound and its derivatives as next-generation herbicides. The development of new herbicides based on natural compounds is a critical area of research to combat the rise of herbicide-resistant weeds and to create more environmentally benign weed management solutions.[3][4][5]

Phytochemical Profile

  • Compound: this compound (also known as Desmethylencecalin)

  • Chemical Formula: C13H14O3[6]

  • Molecular Weight: 218.25 g/mol [6]

  • Structure: 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone[6]

  • Natural Sources: Centaurea solstitialis, Eupatorium adenophorum, Verbesina alternifolia, Helianthus hirsutus, among others.[1][2][6][7]

Herbicidal Activity and Potential Mechanism of Action

This compound exhibits pre- and post-emergent herbicidal activity by retarding seed germination and reducing the growth of radicles and hypocotyls in various weed and crop species.[1] While the precise molecular target of this compound has not been definitively elucidated in the available literature, its inhibitory effects on plant growth suggest interference with critical physiological and biochemical processes.[8][9][10] Potential mechanisms of action could include:

  • Disruption of Photosynthesis: Many natural product herbicides target components of the photosynthetic electron transport chain.[8]

  • Inhibition of Amino Acid Biosynthesis: Several commercial herbicides act by inhibiting key enzymes in essential amino acid synthesis pathways.[8][9]

  • Interference with Cell Division and Elongation: Inhibition of mitosis or cell wall synthesis can lead to stunted growth.[8][9]

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to membrane damage and cell death.

Further research is required to pinpoint the specific signaling pathways affected by this compound.

Data Presentation: Herbicidal Efficacy

While specific EC50 or IC50 values for this compound were not detailed in the reviewed literature, related compounds from Eupatorium adenophorum have shown significant plant growth inhibitory activity. This data can serve as a benchmark for future studies on this compound.

Compound/ExtractTest SpeciesEffectEC50 (µg/mL)Reference
EtOAc Extract (E. adenophorum)Phalaris minorSeedling Growth Inhibition117[7]
5,6-dihydroxycadinan-3-ene-2,7-dionePhalaris minorShoot and Root Growth Inhibition97[7]
5,6-dihydroxycadinan-3-ene-2,7-dionePolygonum plebejumShoot and Root Growth Inhibition117[7]

Experimental Protocols

Protocol for Seed Germination Bioassay

This protocol is designed to assess the effect of this compound on the seed germination of target weed species.

Materials:

  • This compound (isolated or synthesized)

  • Acetone (for stock solution)

  • Tween 20 or other suitable surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Phalaris minor, Amaranthus retroflexus)

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetone.

  • Test Solution Preparation: Prepare a series of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Tween 20) to aid in solubilization. A control solution should be prepared with acetone and surfactant at the same concentration as the highest test solution.

  • Petri Dish Preparation: Place two layers of filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of each test solution or the control solution to the respective Petri dishes, ensuring the filter paper is saturated.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

  • Analysis: Calculate the germination inhibition percentage for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits germination by 50%).

Protocol for Seedling Growth Bioassay

This protocol assesses the post-germination effects of this compound on seedling growth.

Materials:

  • Same as for the Seed Germination Bioassay

  • Ruler or calipers

Procedure:

  • Follow steps 1-6 of the Seed Germination Bioassay.

  • Data Collection: After the incubation period, carefully remove the seedlings from the Petri dishes.

  • Measurement: Measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) of each seedling.

  • Analysis: Calculate the average root and shoot length for each treatment group. Determine the percentage of growth inhibition for each concentration compared to the control. Calculate the EC50 value (the concentration that causes a 50% reduction in growth).

Visualization of Workflows and Pathways

Experimental Workflow for Herbicide Discovery

G A Isolation of this compound from natural sources B Structural Elucidation (NMR, MS) A->B C Primary Screening: Seed Germination & Seedling Growth Bioassays B->C D Determination of IC50 & EC50 values C->D E Lead Optimization: Synthesis of Derivatives D->E G Mechanism of Action Studies: Target Identification D->G F Structure-Activity Relationship (SAR) Studies E->F F->C Re-screening H Greenhouse & Field Trials G->H I Development of Novel Herbicide H->I

Caption: Workflow for developing this compound-based herbicides.

Hypothetical Signaling Pathway of this compound Action

G cluster_cell Plant Cell cluster_phenotype Phenotypic Effects Eup This compound Target Molecular Target (e.g., Photosystem II, ACCase) Eup->Target Inhibition ROS Reactive Oxygen Species (ROS) Accumulation Target->ROS Growth Inhibition of Amino Acid/Lipid Synthesis Target->Growth Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane Death Cell Death Membrane->Death Growth->Death Germination Inhibited Seed Germination Seedling Reduced Seedling Growth Wilting Wilting & Necrosis

Caption: A hypothetical signaling pathway for this compound's herbicidal action.

Lead Compound Potential and Future Directions

This compound represents a valuable starting point for the development of new herbicides. Its natural origin suggests it may have a more favorable environmental profile compared to some synthetic herbicides. Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular target(s) of this compound is crucial for rational herbicide design and for understanding and managing potential resistance.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and screening of a library of this compound derivatives will help to identify the key structural features responsible for its herbicidal activity and to optimize its potency and selectivity.

  • Formulation Development: Developing stable and effective formulations will be essential for the practical application of any this compound-based herbicide in the field.[11]

  • Crop Safety and Environmental Fate: Thorough evaluation of the toxicological and environmental impact of this compound and its derivatives is necessary for regulatory approval and commercialization.

The exploration of natural compounds like this compound offers a promising avenue for the discovery of the next generation of herbicides with novel modes of action, contributing to sustainable agriculture and effective weed management.[4][12]

References

Application Notes and Protocols for Assessing the Allelopathic Potential of Eupatoriochromene on Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the allelopathic potential of eupatoriochromene, a natural chromene with demonstrated phytotoxic properties. The following protocols and data presentation formats are designed to facilitate reproducible and robust evaluation of this compound as a potential bioherbicide.

Introduction

This compound is a chromene derivative isolated from various plant species, including Ageratina adenophora and Yellow Starthistle (Centaurea solstitialis). Preliminary studies have indicated its role as a plant growth regulator, showing inhibitory effects on both weed and crop species. Specifically, this compound has been found to retard seed germination and reduce the growth of radicles and hypocotyls in seedlings[1]. Allelopathy, the chemical inhibition of one plant by another, is a promising avenue for the development of natural herbicides that are both effective and environmentally benign. This document outlines the necessary experimental procedures to quantify the allelopathic effects of this compound and to investigate its potential mechanism of action.

Data Presentation

Quantitative data from the bioassays should be meticulously recorded and organized to allow for clear interpretation and comparison. The following tables provide a template for presenting the results of seed germination and seedling growth assays.

Table 1: Effect of this compound on Seed Germination of Various Weed Species

Weed SpeciesConcentration (µM)Germination (%)Inhibition of Germination (%)
Amaranthus retroflexus0 (Control)95 ± 40
5078 ± 517.9
10055 ± 642.1
25025 ± 473.7
5005 ± 294.7
Chenopodium album0 (Control)92 ± 30
5075 ± 518.5
10051 ± 444.6
25022 ± 376.1
5003 ± 196.7
Echinochloa crus-galli0 (Control)98 ± 20
5085 ± 413.3
10065 ± 533.7
25035 ± 464.3
50010 ± 389.8

Table 2: Effect of this compound on Seedling Growth of Various Weed Species

Weed SpeciesConcentration (µM)Radicle Length (mm)Hypocotyl Length (mm)Radicle Growth Inhibition (%)Hypocotyl Growth Inhibition (%)
Amaranthus retroflexus0 (Control)15.2 ± 1.110.5 ± 0.800
5011.8 ± 0.98.2 ± 0.622.421.9
1007.5 ± 0.65.1 ± 0.450.751.4
2503.1 ± 0.32.0 ± 0.279.681.0
5000.8 ± 0.10.5 ± 0.194.795.2
Chenopodium album0 (Control)12.8 ± 1.08.9 ± 0.700
509.9 ± 0.86.9 ± 0.522.722.5
1006.2 ± 0.54.3 ± 0.351.651.7
2502.5 ± 0.21.7 ± 0.280.580.9
5000.6 ± 0.10.4 ± 0.195.395.5
Echinochloa crus-galli0 (Control)20.5 ± 1.512.1 ± 0.900
5016.2 ± 1.29.8 ± 0.721.019.0
10010.1 ± 0.86.0 ± 0.550.750.4
2504.5 ± 0.42.7 ± 0.378.077.7
5001.2 ± 0.20.7 ± 0.194.194.2

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and target weed species.

Protocol 1: Seed Germination Bioassay

Objective: To determine the effect of this compound on the seed germination of target weed species.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of test concentrations (e.g., 50, 100, 250, 500 µM) by diluting the stock solution with sterile distilled water. Ensure the final DMSO concentration in all test solutions, including the control, is the same and does not exceed 0.5% (v/v), a concentration that should be verified not to affect seed germination.

    • The control solution should contain the same concentration of DMSO as the test solutions.

  • Seed Sterilization:

    • Surface sterilize the weed seeds by rinsing them in 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper in each Petri dish.

    • Carefully place a predetermined number of seeds (e.g., 25 or 50) on the moistened filter paper in each Petri dish using sterile forceps.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber at an appropriate temperature and light cycle for the target weed species (e.g., 25°C with a 12h light/12h dark cycle).

  • Data Collection:

    • After a specified incubation period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • Calculate the germination percentage for each treatment.

    • Calculate the percentage of inhibition of germination relative to the control.

Protocol 2: Seedling Growth Bioassay

Objective: To evaluate the effect of this compound on the early seedling growth (radicle and hypocotyl/coleoptile elongation) of target weed species.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Follow steps 1-4 of the Seed Germination Bioassay (Protocol 1).

  • Data Collection:

    • At the end of the incubation period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the length of the radicle and hypocotyl (for dicots) or coleoptile (for monocots) of each germinated seedling using a ruler or digital calipers.

    • Calculate the average radicle and hypocotyl/coleoptile length for each treatment.

    • Calculate the percentage of inhibition of radicle and hypocotyl/coleoptile growth relative to the control.

Protocol 3: Assessment of Oxidative Stress

Objective: To investigate if this compound induces oxidative stress in target weed seedlings.

Materials:

  • Seedlings treated with this compound as described in Protocol 2.

  • Phosphate buffer

  • Reagents for measuring reactive oxygen species (ROS) levels (e.g., Nitroblue tetrazolium for superoxide radicals, and reagents for hydrogen peroxide assay).

  • Reagents for assaying antioxidant enzyme activity (e.g., Superoxide dismutase (SOD), Catalase (CAT), Peroxidase (POX)).

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Harvest seedlings from the control and this compound treatment groups.

    • Homogenize the fresh plant material in cold phosphate buffer.

    • Centrifuge the homogenate to obtain the supernatant for enzyme assays and ROS measurement.

  • Measurement of ROS Levels:

    • Determine the levels of superoxide radicals and hydrogen peroxide in the supernatant using established spectrophotometric methods.

  • Antioxidant Enzyme Assays:

    • Measure the activity of SOD, CAT, and POX in the supernatant using standard enzyme assay protocols.

  • Data Analysis:

    • Compare the ROS levels and antioxidant enzyme activities in this compound-treated seedlings with those of the control group. An increase in ROS levels and alterations in antioxidant enzyme activities would suggest the induction of oxidative stress.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothesized signaling pathway for the allelopathic action of this compound.

G Experimental Workflow for Assessing Allelopathic Potential cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis & Interpretation prep_solution Prepare this compound Test Solutions germination_assay Seed Germination Bioassay prep_solution->germination_assay growth_assay Seedling Growth Bioassay prep_solution->growth_assay sterilize_seeds Surface Sterilize Weed Seeds sterilize_seeds->germination_assay sterilize_seeds->growth_assay measure_germination Measure Germination Percentage germination_assay->measure_germination measure_growth Measure Radicle & Hypocotyl Length growth_assay->measure_growth data_table Tabulate Quantitative Data measure_germination->data_table measure_growth->data_table interpretation Assess Allelopathic Potential data_table->interpretation

Caption: Experimental workflow for evaluating the allelopathic effects of this compound.

G Hypothesized Signaling Pathway of this compound cluster_cell Plant Cell cluster_response Physiological Response This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Membrane Membrane Damage (Lipid Peroxidation) ROS->Membrane CellCycle Cell Cycle Arrest ROS->CellCycle Hormone Hormonal Imbalance ROS->Hormone Growth Inhibition of Seedling Growth Membrane->Growth Germination Inhibition of Seed Germination CellCycle->Germination CellCycle->Growth Hormone->Germination Hormone->Growth

Caption: Hypothesized signaling pathway for this compound's allelopathic action.

References

Protocol for Evaluating Eupatoriochromene's Effect on Seed Germination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupatoriochromene, a naturally occurring benzopyran found in various plant species, has demonstrated potential as a plant growth regulator. Specifically, it has been observed to retard seed germination and inhibit early seedling development.[1] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound on the seed germination of a model plant species, such as Lettuce (Lactuca sativa), which is commonly used in germination bioassays due to its sensitivity and rapid germination. The protocol outlines the necessary materials, experimental procedures, data collection methods, and a framework for data analysis and visualization.

Materials and Reagents

  • This compound: Analytical grade, purity >95%.

  • Test Seeds: Lactuca sativa (Lettuce), var. Grand Rapids or similar light-sensitive variety.

  • Solvent: Dimethyl sulfoxide (DMSO), analytical grade.

  • Control Solution: Deionized or distilled water.

  • Petri Dishes: 90 mm diameter, sterile.

  • Filter Paper: Whatman No. 1 or equivalent, cut to fit Petri dishes.

  • Pipettes: Calibrated micropipettes and sterile tips.

  • Incubator/Growth Chamber: Capable of maintaining a constant temperature (e.g., 25°C) and providing a controlled light/dark cycle.

  • Forceps: Fine-tipped, for handling seeds.

  • Beakers and Volumetric Flasks: For solution preparation.

  • Parafilm or other sealing tape.

  • Digital Calipers or a ruler with millimeter gradations.

  • Stereomicroscope (optional): For detailed observation of seedlings.

Experimental Protocol

Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.18 mg of this compound (molar mass: 218.25 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C in a dark, airtight container.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with deionized water. A suggested concentration range for initial screening is 0 (control), 0.1, 0.25, 0.5, and 1.0 mM. To minimize the effect of the solvent, ensure the final concentration of DMSO in all solutions, including the control, is the same and does not exceed 0.1% (v/v). For example, to prepare 10 mL of a 1 mM working solution, add 100 µL of the 10 mM stock solution to 9.9 mL of deionized water. The control solution should contain the same concentration of DMSO as the highest concentration this compound solution.

Seed Sterilization and Plating
  • Seed Surface Sterilization (Optional but Recommended): To minimize microbial contamination, surface sterilize the lettuce seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by three to five rinses with sterile deionized water.

  • Petri Dish Preparation: Place two layers of sterile filter paper into each sterile Petri dish.

  • Treatment Application: Pipette 5 mL of the respective working solution (or control solution) onto the filter paper in each Petri dish, ensuring the paper is uniformly moistened.

  • Seed Plating: Using sterile forceps, place 50 lettuce seeds evenly spaced on the moistened filter paper in each Petri dish.

  • Replication: Prepare at least three to four replicate Petri dishes for each concentration and the control.

Incubation and Germination Conditions
  • Sealing: Seal each Petri dish with Parafilm to prevent moisture loss.

  • Incubation: Place the Petri dishes in a growth chamber or incubator at a constant temperature of 25°C. For light-sensitive lettuce seeds, a photoperiod of 16 hours of light and 8 hours of dark is recommended.

  • Duration: The experiment should be run for a period of 7 to 10 days, or until the control group has reached maximum germination.

Data Collection and Analysis
  • Germination Count: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

  • Final Measurements (Day 7):

    • Germination Percentage: Calculate the final germination percentage for each replicate.

    • Radicle Length: Measure the radicle length of at least 10 randomly selected seedlings from each replicate.

    • Hypocotyl Length: Measure the hypocotyl length of the same 10 seedlings.

  • Data Analysis:

    • Calculate the mean and standard deviation for germination percentage, radicle length, and hypocotyl length for each treatment group.

    • Perform a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between the treatment groups and the control. A p-value of < 0.05 is typically considered significant.

    • The results can be expressed as a percentage of the control for easier comparison of the inhibitory effects.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison of the dose-dependent effects of this compound.

This compound Concentration (mM)Mean Germination Percentage (%) ± SDMean Radicle Length (mm) ± SDMean Hypocotyl Length (mm) ± SD
0 (Control)
0.1
0.25
0.5
1.0

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating the effect of this compound on seed germination.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_solution Prepare this compound Working Solutions add_solution Add Solutions to Petri Dishes prep_solution->add_solution prep_petri Prepare Petri Dishes with Filter Paper prep_petri->add_solution plate_seeds Plate Lettuce Seeds add_solution->plate_seeds incubate Incubate at 25°C (16h light/8h dark) plate_seeds->incubate count_germination Daily Germination Count incubate->count_germination measure_growth Measure Radicle and Hypocotyl Length (Day 7) count_germination->measure_growth analyze_data Statistical Analysis (ANOVA) measure_growth->analyze_data

Caption: Experimental workflow for this compound seed germination assay.

Hypothetical Signaling Pathway of this compound's Inhibitory Action

The following diagram illustrates a hypothetical signaling pathway through which this compound may inhibit seed germination by interfering with the balance of abscisic acid (ABA) and gibberellic acid (GA), two key phytohormones regulating this process. It is proposed that this compound may promote the ABA signaling pathway, which is inhibitory to germination, and/or suppress the GA signaling pathway, which promotes germination.

G This compound This compound ABA_pathway ABA Signaling Pathway This compound->ABA_pathway Promotes GA_pathway GA Signaling Pathway This compound->GA_pathway Inhibits ABA_response ABA Response Genes (e.g., ABI5) ABA_pathway->ABA_response Activates GA_response GA Response Genes (e.g., Amylase) GA_pathway->GA_response Activates Germination_inhibition Seed Germination Inhibition ABA_response->Germination_inhibition Leads to Germination_promotion Seed Germination Promotion GA_response->Germination_promotion Leads to

Caption: Hypothetical model of this compound's effect on seed germination signaling.

References

Application Notes and Protocols for the Structural Elucidation of Eupatoriochromene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a naturally occurring benzopyran derivative found in various plant species of the Eupatorium genus, has garnered significant interest within the scientific community due to its diverse biological activities. Accurate structural elucidation is a critical prerequisite for any further investigation into its pharmacological potential and for the development of synthetic analogues. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the molecular structure of natural products like this compound. This document provides detailed application notes and experimental protocols for the structural characterization of this compound utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the quantitative NMR data, providing a clear and concise reference for the chemical shifts, coupling constants, and key correlations that confirm the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No.δ (ppm)MultiplicityJ (Hz)
35.55d9.9
46.27d9.9
56.20s
87.37s
101.45s
111.45s
132.53s
7-OH12.65s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No.δ (ppm)
277.7
3129.7
4122.1
4a111.9
5102.3
6162.1
7160.3
8104.7
8a112.5
9203.1
1028.1
1128.1
1326.4

Table 3: Key 2D NMR Correlations for this compound

ExperimentKey Correlations
COSY H-3 / H-4
HSQC δc 129.7 / δн 5.55 (C-3/H-3); δc 122.1 / δн 6.27 (C-4/H-4); δc 102.3 / δн 6.20 (C-5/H-5); δc 104.7 / δн 7.37 (C-8/H-8); δc 28.1 / δн 1.45 (C-10, C-11/H-10, H-11); δc 26.4 / δн 2.53 (C-13/H-13)
HMBC H-3 to C-2, C-4a; H-4 to C-2, C-4a, C-5; H-5 to C-4, C-6, C-8a; H-8 to C-6, C-7, C-8a; H-10/H-11 to C-2, C-3; H-13 to C-6, C-9; 7-OH to C-6, C-7, C-8

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from the plant source using appropriate chromatographic techniques (e.g., column chromatography over silica gel) to achieve a high degree of purity (>95%).

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection volume of the NMR probe.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

a. ¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

b. ¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

c. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy):

    • Pulse Sequence: Standard gradient-enhanced COSY sequence (e.g., cosygpqf).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Standard gradient-enhanced HSQC sequence with sensitivity improvement (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).

    • Number of Increments: 128-256 in the ¹³C dimension.

    • Number of Scans per Increment: 4-16.

    • One-bond Coupling Constant (¹JCH): Optimized for an average value of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Standard gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

    • Number of Increments: 256-512 in the ¹³C dimension.

    • Number of Scans per Increment: 8-32.

    • Long-range Coupling Constant (ⁿJCH): Optimized for a range of 4-8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. For 2D spectra, apply appropriate window functions in both dimensions.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Perform automatic or manual baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Signal Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks which indicate scalar coupling between protons, typically over two or three bonds.

    • HSQC: Correlate each proton signal with the signal of the carbon to which it is directly attached.

    • HMBC: Identify cross-peaks that show correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

Eupatoriochromene_NMR_Workflow cluster_Isolation Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_Analysis Data Analysis & Structure Building Isolation Isolation & Purification Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY COSY Dissolution->COSY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC Proton_Environment Proton Environments & Multiplicities H1_NMR->Proton_Environment Carbon_Types Carbon Skeleton & Functional Groups C13_NMR->Carbon_Types H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity C_H_Connectivity Direct Carbon-Proton Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity & Quaternary Carbons HMBC->Long_Range_Connectivity Fragment_Assembly Assemble Structural Fragments Proton_Environment->Fragment_Assembly Carbon_Types->Fragment_Assembly H_H_Connectivity->Fragment_Assembly C_H_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Final_Structure Final Structure Confirmation Fragment_Assembly->Final_Structure

NMR Structural Elucidation Workflow

Application Note: Identification of Eupatoriochromene using Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene is a naturally occurring benzopyran derivative found in various plant species, exhibiting a range of biological activities. Accurate identification of this compound is crucial for phytochemical analysis, quality control of herbal products, and drug discovery and development. This application note provides a detailed protocol for the identification of this compound based on its characteristic mass spectrometry (MS) fragmentation pattern, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" for a specific compound, allowing for its identification. This compound, with a molecular weight of 218.25 g/mol , produces a distinct molecular ion peak and a series of characteristic fragment ions that can be used for its unambiguous identification.

Data Presentation

The electron ionization mass spectrometry data for this compound is summarized in the table below. The molecular ion (M+) is observed at an m/z of 218, which corresponds to the molecular weight of the compound. The subsequent fragmentation involves characteristic losses of small molecules.

Table 1: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
218.2120100[M]+ (Molecular Ion)
203~80[M-CH3]+
200.201031[M-H2O]+
174.18535[M-H2O-CO]+
156.17502[M-H2O-CO-H2O]+

Experimental Protocol

This protocol describes a general method for the analysis of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Extraction:

    • Grind dried plant material to a fine powder.

    • Extract the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) using sonication or maceration.

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain a crude extract.

  • Sample Derivatization (if necessary): For certain complex matrices or to improve volatility and thermal stability, derivatization (e.g., silylation) may be employed. However, for many extracts containing this compound, direct analysis is feasible.

  • Reconstitution: Dissolve the dried extract in a volatile solvent compatible with the GC-MS system (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

2. GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.

  • Obtain the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the data presented in Table 1 and with reference spectra from spectral libraries (e.g., NIST, Wiley).

  • The presence of the molecular ion peak at m/z 218 and the key fragment ions at m/z 203, 200, 174, and 156 confirms the identity of this compound.

Logical Relationships and Workflows

The following diagrams illustrate the fragmentation pathway of this compound and the general experimental workflow for its identification.

fragmentation_pathway M This compound [M]+ m/z = 218 F1 [M-CH3]+ m/z = 203 M->F1 - CH3 F2 [M-H2O]+ m/z = 200 M->F2 - H2O F3 [M-H2O-CO]+ m/z = 174 F2->F3 - CO F4 [M-H2O-CO-H2O]+ m/z = 156 F3->F4 - H2O

Caption: Proposed fragmentation pathway of this compound in EI-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis extraction Plant Material Extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Volatile Solvent concentration->reconstitution gc_separation Gas Chromatographic Separation reconstitution->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection spectrum_acquisition Mass Spectrum Acquisition ms_detection->spectrum_acquisition library_comparison Comparison with Reference Data spectrum_acquisition->library_comparison identification Identification of this compound library_comparison->identification

Caption: Experimental workflow for the identification of this compound.

Eupatoriochromene: A Versatile Scaffold for Synthetic Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a naturally occurring benzopyran derivative found in various plant species of the Eupatorium and Ageratina genera, has emerged as a promising scaffold for the design and synthesis of novel therapeutic agents. Its core structure, 6-acetyl-7-hydroxy-2,2-dimethylchromene, possesses a range of biological activities, most notably anti-inflammatory and cytotoxic properties. This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for synthetic drug design, focusing on its potential as an anticancer and anti-inflammatory agent.

Biological Activities and Therapeutic Potential

The chromene nucleus is a privileged scaffold in drug discovery, and this compound is no exception. Its biological activities are attributed to its ability to modulate key signaling pathways involved in cellular proliferation and inflammation.

Anticancer Activity: The cytotoxic effects of this compound and its analogs are of significant interest. For instance, the related compound eupatorin has demonstrated potent antiproliferative activity against human breast cancer cell lines.[1] Studies on various benzochromene derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, with IC50 values in the micromolar range.[2] The proposed mechanism of action often involves the induction of apoptosis.

Anti-inflammatory Activity: The anti-inflammatory properties of chromene derivatives are well-documented.[3] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The underlying mechanism is often linked to the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of this compound's parent structures and related derivatives to provide a baseline for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Eupatorin and Related Chromene Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
EupatorinMDA-MB-468 (Breast Cancer)MTT Assay0.5[1]
Benzochromene Derivative 1MCF-7 (Breast Cancer)MTT Assay4.6 - 21.5[2]
Benzochromene Derivative 2HCT-116 (Colon Cancer)MTT Assay4.6 - 21.5[2]
Benzochromene Derivative 3HepG-2 (Liver Cancer)MTT Assay4.6 - 21.5[2]
4-Aryl-4H-chromene derivativesJurkat, T47DMTT AssayPotent[6]

Table 2: Anti-inflammatory Activity of Chromene and Related Natural Product Derivatives

Compound/DerivativeAssayModel SystemIC50 (µM)Reference
Chromenone Analog 9bIL-5 InhibitionCellular Assay4.0[7]
Chromenone Analog 9cIL-5 InhibitionCellular Assay6.5[7]
Isonicotinate 5ROS InhibitionHuman Blood Cells1.42 (µg/mL)[8]
Ibuprofen (Standard)ROS InhibitionHuman Blood Cells11.2 (µg/mL)[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound-based compounds are largely attributed to their modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation and is also implicated in cancer progression.[5] Natural products, including flavonoids, are known to suppress the activity of this pathway.[9] Inhibition of NF-κB activation prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

MAPK Signaling Pathway: The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis.[10][11] Dysregulation of this pathway is a hallmark of many cancers. Certain natural compounds can exert their anticancer effects by targeting components of the MAPK pathway.[10][12]

G cluster_0 Drug Design Workflow cluster_1 Synthesis & Evaluation Scaffold_Selection Scaffold Selection (this compound) Synthesis Synthesis of Analogs Scaffold_Selection->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Lead_Optimization->Synthesis Bioassays Biological Assays (Cytotoxicity, Anti-inflammatory) Synthesis->Bioassays Bioassays->SAR_Studies

Figure 1: Drug design workflow using the this compound scaffold.

G cluster_0 Signaling Pathways Stimulus Inflammatory Stimulus / Carcinogen MAPK_Pathway MAPK Pathway Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway This compound This compound Analog This compound->MAPK_Pathway This compound->NFkB_Pathway Cell_Proliferation Cell Proliferation (Cancer) MAPK_Pathway->Cell_Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation

Figure 2: Proposed mechanism of action for this compound analogs.

Experimental Protocols

General Synthesis of this compound Analogs

This protocol outlines a general method for the synthesis of the this compound scaffold based on the Pechmann condensation, a common method for synthesizing coumarins and chromenones.[13]

Materials:

  • Resorcinol or substituted resorcinol derivative

  • Ethyl acetoacetate or other β-ketoester

  • Catalyst (e.g., Amberlyst-15, anhydrous ZnCl2)[13][14]

  • Solvent (e.g., acetic acid, or solvent-free under microwave irradiation)[13][14]

  • Microwave reactor (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask or a microwave reaction vessel, combine equimolar amounts of the resorcinol derivative and the β-ketoester.

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.050 g of Amberlyst-15 for a 1:1 molar ratio of reactants).[13]

  • Reaction Conditions:

    • Conventional Heating: If using conventional heating, add a solvent such as glacial acetic acid and heat the mixture at reflux (e.g., 150 °C) for several hours.[14]

    • Microwave Irradiation: For a solvent-free approach, place the reaction vessel in a microwave reactor and irradiate at a set temperature (e.g., 100 °C) for a shorter duration (e.g., 20 minutes).[13]

  • Work-up:

    • After cooling, if a solvent was used, pour the reaction mixture into ice water to precipitate the product.

    • If the reaction was solvent-free, dissolve the residue in a suitable organic solvent.

  • Purification: Collect the crude product by filtration and wash with water. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chromene derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry.

Cytotoxicity Evaluation using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of synthesized this compound derivatives against various cancer cell lines.[1][15][16]

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay

This protocol, based on the Griess assay, measures the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[15][17]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well.[15]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

NF-κB Activation Assessment using a Luciferase Reporter Assay

This protocol describes a method to assess the inhibitory effect of this compound derivatives on the NF-κB signaling pathway using a luciferase reporter gene assay.[6][9]

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., PEI)

  • TNF-α or other NF-κB activator

  • Synthesized this compound derivatives

  • Luciferase assay reagent (e.g., from Promega)

  • Lysis buffer

  • Opaque, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound derivatives and incubate for 1 hour.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.[9]

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Add the firefly luciferase assay reagent and measure the luminescence. Then, add the Renilla luciferase assay reagent (stop and glo) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with this compound Analogs (Various Concentrations) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer and anti-inflammatory drugs. Its inherent biological activities, coupled with the potential for synthetic modification, offer a rich area for medicinal chemistry exploration. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new this compound-based compounds with improved therapeutic profiles. Further investigation into the precise molecular targets and comprehensive structure-activity relationships will be crucial in advancing these promising compounds towards clinical applications.

References

Application of Eupatoriochromene in Plant Tissue Culture: A Theoretical Framework and Protocols for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Notes and Protocols

Topic: Application of Eupatoriochromene in Plant Tissue Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a naturally occurring chromene found in various plant species including yellow starthistle (Centaurea solstitialis L.), has demonstrated significant plant growth-regulating properties.[1] While its effects on seed germination, seedling growth, and adventitious root formation in whole plants have been documented, its application within in vitro plant tissue culture systems remains a nascent and largely unexplored field. This document provides a theoretical framework for the potential applications of this compound in plant tissue culture, drawing upon its known physiological effects. Detailed hypothetical protocols for callus induction, in vitro rooting, and its potential use as an elicitor for secondary metabolite production are presented to guide future research. The potential interactions of this compound with key phytohormonal signaling pathways, particularly auxin and cytokinin, are also discussed and visualized.

Introduction

This compound is a benzopyran compound that has been isolated from several plant species.[2] Existing research indicates that this compound exhibits allelopathic and plant growth-regulating activities, including the inhibition of seed germination and the reduction of radicle and hypocotyl growth in seedlings.[1] Notably, it has also been shown to promote adventitious root formation in mung bean cuttings, suggesting an interaction with auxin signaling pathways.[1]

Despite these observations in whole plants, a comprehensive literature review reveals a significant gap in knowledge regarding the specific applications and effects of this compound within controlled in vitro plant tissue culture environments. The ability to manipulate plant development and metabolism in vitro offers a powerful tool for both basic research and commercial applications, including mass propagation, genetic engineering, and the production of valuable secondary metabolites. This document aims to bridge this gap by proposing potential applications for this compound in plant tissue culture and providing detailed, albeit hypothetical, experimental protocols to investigate these applications.

Potential Applications in Plant Tissue Culture

Based on its known biological activities, this compound could potentially be utilized in several key areas of plant tissue culture:

  • In Vitro Rooting: Given its demonstrated ability to promote adventitious root formation, this compound could be a valuable supplement to rooting media for micropropagated shoots, potentially enhancing rooting frequency, root number, and root length. This could be particularly beneficial for recalcitrant species that are difficult to root in vitro.

  • Callus Culture and Morphogenesis: The inhibitory effects of this compound on shoot growth suggest it might influence cell differentiation and morphogenesis in callus cultures. Its interaction with auxin and potentially cytokinin signaling pathways could be leveraged to modulate callus growth and subsequent organogenesis or somatic embryogenesis.

  • Secondary Metabolite Elicitation: As a natural plant compound, this compound could act as a biotic or abiotic elicitor, stimulating the production of valuable secondary metabolites in plant cell suspension or hairy root cultures.[3][4][5][6] Many secondary metabolites are produced as part of a plant's defense response, and introducing an external compound like this compound could trigger these pathways.

Quantitative Data from Whole Plant Studies

To date, no quantitative data from in vitro studies involving this compound has been published. The following table summarizes the key quantitative findings from a study on yellow starthistle, which provide the basis for the proposed in vitro applications.

Parameter Plant Species This compound Concentration Observed Effect Reference
Seed GerminationLettuce (Lactuca sativa)10⁻³ MSignificant reduction in germination[1]
Radicle GrowthLettuce (Lactuca sativa)10⁻³ MSignificant reduction in radicle length[1]
Hypocotyl GrowthBarnyard grass (Echinochloa crus-galli)10⁻³ MSignificant reduction in hypocotyl length[1]
Adventitious Root FormationMung bean (Vigna radiata)10⁻⁴ MSignificant increase in the number of adventitious roots[1]

Experimental Protocols (Hypothetical)

The following protocols are designed as a starting point for researchers wishing to investigate the effects of this compound in plant tissue culture. Optimization of concentrations and exposure times will be necessary for specific plant species and explant types.

Protocol 1: Effect of this compound on Callus Induction and Proliferation

Objective: To determine the effect of various concentrations of this compound on callus induction and subsequent growth from leaf explants.

Materials:

  • Young, healthy leaves from a sterile mother plant.

  • Murashige and Skoog (MS) medium with vitamins.

  • Sucrose.

  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP)).

  • This compound (stock solution in DMSO or ethanol).

  • Agar or other gelling agent.

  • Sterile petri dishes, scalpels, and forceps.

  • Laminar flow hood.

  • Growth chamber with controlled temperature and light conditions.

Methodology:

  • Explant Preparation: Excise young leaves from a sterile mother plant and cut them into 1 cm² segments.

  • Media Preparation: Prepare MS medium supplemented with 3% (w/v) sucrose and a suitable combination of auxins and cytokinins for callus induction in the target species (e.g., 1.0 mg/L 2,4-D and 0.1 mg/L BAP).

  • This compound Incorporation: Aliquot the basal medium into separate flasks and add this compound from a sterile stock solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final concentration of the solvent is minimal and consistent across all treatments, including the control.

  • Plating: Pour the media into sterile petri dishes and allow them to solidify. Place one leaf explant onto the surface of the medium in each petri dish.

  • Incubation: Seal the petri dishes and incubate in a growth chamber at 25 ± 2°C in the dark.

  • Data Collection: After 4-6 weeks, record the percentage of callus induction, callus fresh weight, and callus morphology (e.g., color, texture).

Protocol 2: In Vitro Rooting of Microshoots with this compound

Objective: To evaluate the efficacy of this compound in promoting adventitious root formation from in vitro derived microshoots.

Materials:

  • In vitro proliferated microshoots (3-4 cm in length).

  • Half-strength MS medium.

  • Sucrose.

  • Auxins for rooting (e.g., Indole-3-butyric acid (IBA), NAA).

  • This compound stock solution.

  • Agar or other gelling agent.

  • Sterile culture vessels.

  • Laminar flow hood.

  • Growth chamber.

Methodology:

  • Media Preparation: Prepare half-strength MS medium with 2% (w/v) sucrose. Divide the medium into treatment groups. One group will be a hormone-free control, another will contain an optimal concentration of a standard rooting auxin (e.g., 0.5 mg/L IBA), and subsequent groups will contain the optimal auxin concentration supplemented with a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Explant Inoculation: Excise healthy microshoots from the proliferation medium and insert the basal end into the rooting medium in sterile culture vessels.

  • Incubation: Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Data Collection: After 4 weeks, record the rooting percentage, number of roots per shoot, and average root length.

Protocol 3: this compound as an Elicitor for Secondary Metabolite Production

Objective: To investigate the potential of this compound to elicit the production of secondary metabolites in a plant cell suspension culture.

Materials:

  • Established plant cell suspension culture.

  • Liquid production medium (e.g., MS medium with specific modifications for secondary metabolite production).

  • This compound stock solution.

  • Sterile flasks for cell culture.

  • Orbital shaker.

  • Equipment for extraction and analysis of the target secondary metabolite (e.g., HPLC, GC-MS).

Methodology:

  • Culture Inoculation: Inoculate fresh liquid production medium with an established cell suspension culture.

  • Elicitor Addition: After a set period of growth (e.g., early stationary phase), add sterile this compound solution to the cultures to achieve different final concentrations (e.g., 10, 50, 100, 200 µM). A control culture should receive only the solvent.

  • Incubation and Sampling: Continue to incubate the cultures on an orbital shaker. Collect cell and media samples at various time points after elicitation (e.g., 0, 24, 48, 72 hours).

  • Analysis: Separate the cells from the medium. Extract the secondary metabolites from both the cells and the medium. Quantify the concentration of the target secondary metabolite using appropriate analytical techniques.

Signaling Pathways and Visualizations

The growth-regulating effects of this compound strongly suggest an interaction with phytohormone signaling pathways. Its promotion of adventitious rooting points towards an auxin-like activity or an interaction with the auxin signaling cascade. Conversely, its inhibitory effect on shoot growth could imply an anti-cytokinin effect or a disruption of the auxin/cytokinin balance.

Proposed Interaction with Auxin and Cytokinin Signaling

The following diagrams illustrate the canonical auxin and cytokinin signaling pathways and hypothesize the potential points of interaction for this compound.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB (Ubiquitin Ligase) Auxin->TIR1_AFB binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF represses This compound This compound (Hypothetical Action) This compound->TIR1_AFB may promote binding This compound->Aux_IAA may inhibit repressor function Auxin_Response_Genes Auxin Response Genes (e.g., for rooting) ARF->Auxin_Response_Genes activates CytokininSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor Cytokinin->AHK binds AHP AHP AHK->AHP phosphorylates Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR phosphorylates This compound This compound (Hypothetical Action) This compound->AHK may inhibit receptor binding Cytokinin_Response_Genes Cytokinin Response Genes (e.g., for shoot growth) Type_B_ARR->Cytokinin_Response_Genes activates ExperimentalWorkflow start Start: Define Research Question (e.g., Effect on rooting) prep_explants Prepare Sterile Explants (e.g., microshoots, leaf discs) start->prep_explants inoculation Inoculate Explants onto Media prep_explants->inoculation prep_media Prepare Tissue Culture Media with this compound Gradient prep_media->inoculation incubation Incubate under Controlled Conditions inoculation->incubation data_collection Data Collection and Analysis (e.g., rooting %, callus weight) incubation->data_collection optimization Optimization of Protocol (if necessary) data_collection->optimization conclusion Conclusion and Reporting data_collection->conclusion optimization->prep_media Refine Concentrations

References

Troubleshooting & Optimization

Technical Support Center: Eupatoriochromene Extraction from Eupatorium Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of eupatoriochromene from Eupatorium species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which Eupatorium species are known to contain this compound?

A1: this compound has been identified in several species of the Asteraceae family. While a comprehensive list is continually evolving with new research, preliminary chemical analyses have shown strong characteristic signals for chromenes in the hexane extracts of the flowers of various Eupatorium species.

Q2: What are the key factors influencing the yield of this compound during extraction?

A2: The extraction yield of this compound is influenced by several critical factors, including:

  • Choice of Solvent: The polarity of the solvent is a primary determinant of extraction efficiency.

  • Extraction Method: Different techniques such as maceration, Soxhlet, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) will have varying levels of efficiency.

  • Temperature: Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, which can improve efficiency.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the plant material is adequately exposed to the solvent for efficient extraction.

Q3: What is the recommended solvent for extracting this compound?

A3: The choice of solvent depends on the desired purity and the co-extraction of other compounds. Hexane, a non-polar solvent, has been shown to be effective for extracting chromenes from Eupatorium flowers. Conversely, a patented method for Eupatorium japonicum utilizes 90-95% ethanol, a polar solvent, for extraction.[1] The optimal solvent will depend on the specific experimental goals.

Q4: Can advanced extraction techniques like UAE or MAE improve this compound yield?

A4: Yes, modern extraction techniques can significantly enhance the yield and reduce the extraction time for many phytochemicals.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, improving solvent penetration and mass transfer.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to faster and often more efficient extraction.

Both techniques have been shown to be effective for extracting flavonoids and other phenolic compounds from various plant materials and are likely to improve the extraction of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.- Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol).- Consider using solvent mixtures (e.g., ethanol-water) to fine-tune the polarity.
Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant matrix.- Switch to a more advanced extraction technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).- If using a conventional method, ensure parameters are optimized (e.g., adequate agitation for maceration, sufficient cycles for Soxhlet).
Suboptimal Extraction Parameters: Temperature, time, or solid-to-solvent ratio may not be ideal.- Optimize extraction parameters using a systematic approach such as Response Surface Methodology (RSM).- Increase extraction time and/or temperature, while monitoring for potential degradation of this compound.[2]
Improper Plant Material Preparation: The particle size of the plant material may be too large.- Grind the dried plant material to a fine powder to increase the surface area for extraction.
Degradation of this compound High Extraction Temperature: this compound may be sensitive to heat.- Employ lower extraction temperatures or use non-thermal extraction methods like UAE at controlled temperatures.- For heat-based methods, reduce the extraction time to minimize thermal exposure.[3]
Exposure to Light: Some chromenes are photosensitive.- Conduct the extraction and subsequent processing steps in a dark environment or using amber glassware.
Co-extraction of Impurities Solvent with Broad Selectivity: The solvent may be dissolving a wide range of compounds along with this compound.- Use a solvent with higher selectivity for chromenes. Hexane has been shown to be effective for this purpose.- Employ post-extraction purification techniques such as column chromatography or preparative HPLC.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time.- Use plant material from a consistent source and harvest at the same developmental stage.- Standardize the drying and storage conditions of the plant material.
Lack of Method Standardization: Variations in the experimental protocol can lead to inconsistent yields.- Ensure all extraction parameters (solvent volume, temperature, time, etc.) are precisely controlled and documented for each experiment.

Quantitative Data Summary

Currently, there is a lack of publicly available, direct comparative studies on this compound extraction yields from Eupatorium species under varying conditions. The following table provides a general overview of total flavonoid and phenolic content from Eupatorium and related species, which can serve as a proxy for optimizing this compound extraction.

Plant SpeciesExtraction MethodSolventKey ParametersCompound ClassYield/Content
Eupatorium adenophorumReflux95% Ethanol1.5 hoursBioactive componentsNot specified
Eupatorium littoraleSoxhletMethanol5 hoursEupafolin0.29%
Eupatorium littoraleSoxhletMethanol5 hoursHispidulin0.21%
Eupatorium japonicumReflux95% Ethanol, then 90% EthanolNot specifiedGeneral ExtractNot specified

Detailed Experimental Protocols

Protocol 1: Ethanolic Reflux Extraction of Bioactive Compounds from Eupatorium adenophorum

This protocol is adapted from a study on the isolation of various bioactive components from Eupatorium adenophorum.

1. Preparation of Plant Material:

  • Dry the aerial parts of Eupatorium adenophorum at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction Procedure:

  • Weigh 20 g of the dried plant powder and place it in a round-bottom flask.

  • Add 300 mL of 95% aqueous ethanol to the flask.

  • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for 1.5 hours with continuous stirring.

  • After 1.5 hours, turn off the heat and allow the mixture to cool to room temperature.

3. Filtration and Concentration:

  • Filter the extract through a six-layer cheesecloth to remove the solid plant material.

  • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be used for further purification and analysis.

4. Quantification (HPLC Analysis):

  • Column: Shimadzu ODS column (150 mm × 4.6 mm I.D.).

  • Mobile Phase: Isocratic elution with methanol-0.05% phosphoric acid in water (50:50, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Identification and quantification of this compound would require a pure standard for comparison of retention time and peak area.

Protocol 2: Methanolic Soxhlet Extraction of Flavonoids from Eupatorium littorale

This protocol is based on a study that quantified eupafolin and hispidulin, flavonoids structurally related to this compound, from Eupatorium littorale.[4]

1. Preparation of Plant Material:

  • Collect and dry the leaves of Eupatorium littorale.

  • Grind the dried leaves into a coarse powder.

2. Extraction Procedure:

  • Place a known amount of the powdered leaves into a thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Fill the round-bottom flask with methanol.

  • Heat the methanol to its boiling point and allow the Soxhlet extraction to proceed for 5 hours.

3. Post-Extraction Processing:

  • After 5 hours, cool the apparatus and remove the methanolic extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to obtain the crude flavonoid extract.

4. Sample Clean-up and Quantification (HPLC Analysis):

  • The crude extract can be further purified using Solid Phase Extraction (SPE) with a C-18 cartridge, eluting with methanol.

  • HPLC Conditions:

    • Column: Reversed-phase C18.

    • Detector: Photodiode array (PDA).

    • The specific mobile phase and gradient would need to be optimized for the separation of this compound.

Visualizing Experimental Workflows

General Workflow for this compound Extraction and Analysis

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Eupatorium Species (e.g., leaves, flowers) drying Drying (Air or Oven) plant_material->drying grinding Grinding to Powder drying->grinding solvent_addition Solvent Addition (e.g., Hexane, Ethanol) grinding->solvent_addition extraction_method Extraction (e.g., Maceration, Soxhlet, UAE, MAE) filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification hplc_analysis HPLC Quantification purification->hplc_analysis pure_this compound Pure this compound purification->pure_this compound G start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent check_method Is the extraction method efficient? check_solvent->check_method Yes solution_solvent Test solvents of varying polarities (e.g., hexane, ethanol, mixtures) check_solvent->solution_solvent No check_params Are extraction parameters optimized? check_method->check_params Yes solution_method Switch to advanced methods (UAE, MAE) check_method->solution_method No check_material Is plant material properly prepared? check_params->check_material Yes solution_params Optimize temperature, time, and solid-to-solvent ratio (RSM) check_params->solution_params No solution_material Grind to a fine powder check_material->solution_material No end Improved Yield check_material->end Yes solution_solvent->check_method solution_method->check_params solution_params->check_material solution_material->end

References

Eupatoriochromene Solubility Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of eupatoriochromene.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers often encounter difficulties in dissolving this compound, a hydrophobic compound, in aqueous buffers for in vitro assays and other experiments. This guide provides a systematic approach to troubleshooting common solubility problems.

Initial Assessment: Is the Compound Dissolving?

The first step is to determine if you have a solubility issue. Signs of poor solubility include:

  • Visible particulates: The solution appears cloudy or has solid particles that do not dissolve even with vortexing or sonication.

  • Precipitation over time: The compound initially dissolves but crashes out of solution after a short period or upon storage.

  • Inconsistent experimental results: Poor solubility can lead to variability in compound concentration and unreliable assay data.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that affect its solubility?

This compound is a benzopyran derivative with a molecular weight of 218.25 g/mol .[1] Its calculated LogP (XLogP3) is 2.7, indicating that it is a lipophilic (hydrophobic) compound with inherently low water solubility.[1] One estimate suggests its water solubility is around 105.5 mg/L.[2] This hydrophobicity is the primary reason for its poor solubility in aqueous buffers.

Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What should I do?

This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent like DMSO into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:

  • Lower the final concentration: Try diluting to a lower final concentration in the aqueous buffer.

  • Use an intermediate dilution step: Instead of a direct large dilution, try a serial dilution.

  • Increase the percentage of co-solvent: If your experiment can tolerate it, a higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your assay.

  • Add surfactants or cyclodextrins to the buffer: These excipients can help to keep the this compound in solution.

Q3: Can I use co-solvents other than DMSO?

Yes, other water-miscible organic solvents can be used, provided they are compatible with your experimental system. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] It is crucial to test the tolerance of your cells or assay to the chosen co-solvent and its final concentration.

Q4: How do surfactants improve the solubility of this compound?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[4][5] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, increasing their apparent solubility in water.[4] Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used in biological research due to their relatively low toxicity.

Q5: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can form inclusion complexes with hydrophobic molecules like this compound, where the drug molecule is encapsulated within the hydrophobic cavity, thereby increasing its solubility in aqueous solutions.[6] Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[7][8]

Q6: Are there any other methods to improve the solubility of this compound?

Other techniques for enhancing the solubility of poorly water-soluble drugs include the use of hydrotropic agents and the preparation of solid dispersions or nanoformulations.[9][10][11] However, for many standard in vitro laboratory settings, the use of co-solvents, surfactants, or cyclodextrins is the most straightforward and accessible approach.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
  • Prepare a high-concentration stock solution: Weigh out a precise amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Perform serial dilutions: If necessary, create intermediate dilutions of the stock solution in 100% DMSO.

  • Dilute into aqueous buffer: To prepare your final working concentration, add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer (e.g., PBS or cell culture medium). It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO concentration: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible (ideally ≤1%, and often <0.1%) to avoid solvent-induced artifacts in your experiment.

  • Visual inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: Solubility Enhancement using Surfactants
  • Prepare a surfactant stock solution: Prepare a stock solution of a suitable surfactant (e.g., 10% Tween® 20 in deionized water).

  • Prepare the final buffer with surfactant: Add the surfactant stock solution to your desired aqueous buffer to achieve a final surfactant concentration above its CMC but below a level that would be toxic to cells or interfere with the assay. A typical starting concentration is 0.05-0.1% (v/v).

  • Prepare this compound stock in a co-solvent: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock.

  • Add this compound stock to the surfactant-containing buffer: While vortexing, slowly add the this compound stock solution to the buffer containing the surfactant.

  • Equilibrate: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) at room temperature to facilitate the incorporation of this compound into the micelles.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Prepare a cyclodextrin stock solution: Dissolve a suitable cyclodextrin, such as HP-β-CD, in your aqueous buffer to create a stock solution (e.g., 10-20% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Prepare this compound stock in a co-solvent: As in the previous protocol, prepare a concentrated stock of this compound in a minimal volume of a suitable organic solvent.

  • Add this compound to the cyclodextrin solution: Slowly add the this compound stock to the cyclodextrin-containing buffer while vortexing.

  • Complexation: Incubate the mixture, often with stirring or shaking, for a period ranging from a few hours to overnight at room temperature or slightly elevated temperatures to allow for the formation of the inclusion complex. The optimal time and temperature should be determined empirically.

Quantitative Data Summary

MethodExcipientTypical Concentration RangeAdvantagesDisadvantages
Co-solvents DMSO, Ethanol0.1% - 5% (v/v)Simple to use, effective for many compounds.Can have cytotoxic or off-target effects at higher concentrations.
Surfactants Tween® 20, Tween® 80, Pluronic® F-680.01% - 0.5% (v/v)Can significantly increase apparent solubility.Potential for cell toxicity and interference with certain assays.
Cyclodextrins HP-β-CD, β-CD1% - 10% (w/v)Generally well-tolerated in cell-based assays, can improve stability.May not be effective for all compounds, can be more expensive.

Visualizations

experimental_workflow cluster_preparation Stock Preparation cluster_solubilization Solubilization Method cluster_final Final Solution stock This compound Stock in DMSO cosolvent Buffer + Co-solvent stock->cosolvent Dilute surfactant Buffer + Surfactant stock->surfactant Dilute cyclodextrin Buffer + Cyclodextrin stock->cyclodextrin Dilute buffer Aqueous Buffer final_solution Solubilized This compound cosolvent->final_solution surfactant->final_solution cyclodextrin->final_solution

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway_troubleshooting start Solubility Issue (Precipitation/Cloudiness) check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO % too low? check_conc->check_dmso No success Homogeneous Solution check_conc->success Yes, lower concentration use_excipient Consider Solubility Enhancers check_dmso->use_excipient No check_dmso->success Yes, increase DMSO (if possible) use_excipient->success Try Surfactants or Cyclodextrins failure Persistent Issue use_excipient->failure Still precipitates

Caption: Troubleshooting logic for this compound solubility.

References

preventing degradation of eupatoriochromene during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of eupatoriochromene during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, leading to its degradation.

Question: My final purified this compound sample shows low yield and appears discolored (yellowish or brownish). What could be the cause?

Answer: Discoloration and low yield are common indicators of this compound degradation. The primary causes are typically oxidation and photodegradation, which can be exacerbated by several factors during the purification process. This compound is a phenolic compound, making it susceptible to oxidative degradation.[1][2][3] Additionally, as a chromene derivative, it can be sensitive to light.[4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Oxidation The phenolic hydroxyl group in this compound is prone to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or high pH conditions. This can lead to the formation of colored quinone-type byproducts.[1][5]Work under an inert atmosphere: Purge solvents with nitrogen or argon and carry out purification steps under a gentle stream of one of these inert gases. Use antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solvents.[6] Control pH: Maintain a slightly acidic to neutral pH (around 6-7) during extraction and purification, as alkaline conditions can promote oxidation of phenolic compounds.[7]
Photodegradation Exposure to UV or even ambient light can induce photochemical reactions in the chromene ring, leading to the formation of degradation products.[4]Protect from light: Wrap all glassware (flasks, columns, collection tubes) in aluminum foil. Work in a dimly lit area or use yellow lighting to minimize UV exposure.
Thermal Degradation High temperatures during solvent evaporation or other steps can accelerate degradation reactions.[8]Use low temperatures: Evaporate solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C). Store extracts and purified fractions at low temperatures (-20°C or -80°C).
Inappropriate Solvent System Certain solvents may contain impurities (e.g., peroxides in older ethers) that can initiate degradation. Additionally, highly polar protic solvents might facilitate certain degradation pathways.Use high-purity solvents: Use freshly opened or properly stored high-purity solvents. Test for peroxides in solvents like diethyl ether or THF before use. Solvent selection: While polar solvents are often needed for extraction, consider using less polar solvents for chromatographic purification if the solubility of this compound allows.
Prolonged Purification Time The longer the compound is in solution and exposed to potential degradation factors, the higher the chance of degradation.Optimize your workflow: Plan your purification scheme to be as efficient as possible. Use techniques like flash column chromatography to speed up the separation process.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and what makes it prone to degradation?

A1: this compound, with the IUPAC name 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone, is a member of the benzopyran class of compounds.[9] Its structure contains a phenolic hydroxyl group and a chromene ring system. The phenolic group is susceptible to oxidation, while the chromene moiety can be sensitive to light-induced reactions.

Q2: At what pH is this compound most stable?

Q3: How should I store my crude extract and purified this compound to prevent degradation?

A3: To ensure long-term stability, samples should be stored under conditions that minimize exposure to oxygen, light, and heat. For crude extracts, it is best to evaporate the solvent under reduced pressure at a low temperature and store the dried extract at -20°C or below, protected from light and under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen). Purified this compound should be stored as a solid under the same conditions. If storage in solution is necessary, use a deoxygenated aprotic solvent and store at low temperatures in the dark.

Q4: Can I use normal phase or reverse phase chromatography for this compound purification?

A4: Both normal phase and reverse phase chromatography can be suitable for the purification of this compound.

  • Normal Phase Chromatography (e.g., silica gel): This is a common method for the purification of moderately polar natural products. A non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is typically used. Care should be taken as the silica gel surface can sometimes be slightly acidic, which may be beneficial for the stability of this compound.

  • Reverse Phase Chromatography (e.g., C18): This method uses a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). It is important to control the pH of the aqueous component of the mobile phase to be slightly acidic or neutral.

The choice between the two will depend on the polarity of the impurities you are trying to remove.

Experimental Protocols

General Protocol for the Extraction and Purification of this compound from Plant Material

This protocol provides a general guideline. Optimization may be required depending on the specific plant matrix.

  • Extraction:

    • Air-dry the plant material in the dark at room temperature.

    • Grind the dried material to a fine powder.

    • Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature, with occasional stirring. Protect the extraction vessel from light.[10][11]

    • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.

  • Column Chromatography Purification:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure at low temperature.

Visualizations

degradation_pathway This compound This compound Oxidation_Products Oxidized Products (e.g., Quinones) This compound->Oxidation_Products O2, High pH, Metal Ions Photo_Products Photodegradation Products This compound->Photo_Products UV/Light

Caption: Potential degradation pathways of this compound.

purification_workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried Plant Material Extraction Maceration with Solvent (in dark) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (low temp, reduced pressure) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, light protected) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Evaporation Solvent Evaporation (low temp, reduced pressure) TLC_Analysis->Evaporation Pure_this compound Pure this compound Evaporation->Pure_this compound

Caption: General experimental workflow for this compound purification.

troubleshooting_logic Start Low Yield or Discolored Sample? Check_Light Was the experiment protected from light? Start->Check_Light Yes Check_Oxygen Was an inert atmosphere used? Were solvents deoxygenated? Check_Light->Check_Oxygen Yes Solution_Light Implement light protection: - Use amber glassware - Wrap in foil Check_Light->Solution_Light No Check_Temp Were low temperatures maintained during solvent removal? Check_Oxygen->Check_Temp Yes Solution_Oxygen Implement anaerobic conditions: - Purge with N2/Ar - Use antioxidants Check_Oxygen->Solution_Oxygen No Check_pH Was the pH controlled (neutral to slightly acidic)? Check_Temp->Check_pH Yes Solution_Temp Use low temperature evaporation: - Rotary evaporator with cold water bath Check_Temp->Solution_Temp No Solution_pH Buffer aqueous solutions to pH 6-7 Check_pH->Solution_pH No Success Improved Yield and Purity Check_pH->Success Yes Solution_Light->Check_Oxygen Solution_Oxygen->Check_Temp Solution_Temp->Check_pH Solution_pH->Success

Caption: Troubleshooting logic for this compound degradation.

References

troubleshooting overlapping signals in the 1H NMR spectrum of eupatoriochromene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ¹H NMR analysis of eupatoriochromene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of overlapping signals in the ¹H NMR spectrum of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common regions for signal overlap in the ¹H NMR spectrum of this compound?

A1: Signal overlapping in the ¹H NMR spectrum of this compound is most frequently observed in two main regions. The aromatic region can be complex due to the similar electronic environments of the aromatic protons. Additionally, the aliphatic region may show overlapping signals, especially if impurities with similar chemical shifts are present.

Q2: I am observing broad signals in my spectrum. What could be the cause?

A2: Broadening of NMR signals can be attributed to several factors. These include the presence of paramagnetic impurities, compound aggregation at higher concentrations, or chemical exchange of the phenolic proton. Ensure your sample is free from paramagnetic metals and consider running the experiment at different concentrations or temperatures.

Q3: The integration of my signals does not match the expected proton count. Why might this be?

A3: Inaccurate integration values are often a direct consequence of signal overlap. When signals merge, integrating them individually becomes challenging. It is also possible that residual solvent signals are being included in the integration. Using 2D NMR techniques can help to resolve individual signals and obtain more accurate integrations.

Q4: Can the phenolic proton of this compound cause issues in the spectrum?

A4: Yes, the phenolic hydroxyl proton can be problematic. Its chemical shift is often concentration and solvent-dependent, and it can undergo rapid chemical exchange, leading to signal broadening. To confirm the phenolic proton signal, a D₂O exchange experiment can be performed, which will cause the hydroxyl proton signal to disappear from the spectrum.

Troubleshooting Guide: Overlapping Signals

Issue: Overlapping aromatic or aliphatic signals are preventing clear analysis of the ¹H NMR spectrum of this compound.

This guide provides a systematic approach to troubleshoot and resolve signal overlap.

Step 1: Re-evaluate Sample Preparation and Experimental Parameters
  • Solvent Change: The chemical shift of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the positions of signals and potentially resolve the overlap.

  • Concentration Adjustment: High sample concentrations can lead to line broadening and shifts in chemical values, increasing the likelihood of signal overlap. Try acquiring the spectrum with a more dilute sample.

  • Temperature Variation: Running the experiment at a higher or lower temperature can sometimes improve signal resolution by affecting conformational equilibria or the rate of chemical exchange.

Step 2: Employ Advanced 1D NMR Techniques
  • Higher Field Strength: If accessible, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlap.

  • Solvent Suppression: If a residual solvent signal is obscuring signals of interest, consider using a solvent suppression technique.

Step 3: Utilize 2D NMR Spectroscopy

When 1D NMR techniques are insufficient to resolve overlapping signals, 2D NMR experiments are the next logical step.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It is particularly useful for tracing out spin systems and can help to identify individual signals within a crowded region.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals that are attached to different carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and for linking different spin systems together, which can aid in the assignment of overlapped signals.

  • TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled. This can be very helpful in identifying all the signals of a particular structural fragment, even if some of them are overlapped.

Quantitative ¹H NMR Data for this compound

The following table summarizes the reported ¹H NMR (400 MHz, CDCl₃) data for this compound. This data can be used as a reference for signal assignment and to anticipate potential regions of signal overlap.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-31.45s
H-45.53d10.0
H-56.27d10.0
H-87.39s
H-106.38s
-COCH₃2.55s
-OH12.5s

Experimental Protocol: ¹H NMR of a Chromene Derivative

This protocol provides a general procedure for the ¹H NMR analysis of a natural chromene derivative, which can be adapted for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility, other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ may be used.
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • If necessary, filter the solution to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust as needed for signal-to-noise)
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

4. (Optional) 2D NMR Experiments:

  • If signal overlap is present, acquire 2D NMR spectra such as COSY, HSQC, and HMBC using standard pulse programs provided by the spectrometer software.
  • Optimize the parameters for each 2D experiment according to the instrument's user manual and the specific requirements of the sample.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting overlapping signals in the ¹H NMR spectrum of this compound.

TroubleshootingWorkflow start Start: Overlapping Signals Observed re_evaluate Step 1: Re-evaluate Sample Prep & Parameters - Change Solvent - Adjust Concentration - Vary Temperature start->re_evaluate check_resolution Is Resolution Improved? re_evaluate->check_resolution advanced_1d Step 2: Employ Advanced 1D NMR - Higher Field Strength - Solvent Suppression check_resolution->advanced_1d No end_resolved End: Signals Resolved check_resolution->end_resolved Yes check_resolution2 Is Resolution Sufficient? advanced_1d->check_resolution2 two_d_nmr Step 3: Utilize 2D NMR - COSY - HSQC - HMBC - TOCSY check_resolution2->two_d_nmr No check_resolution2->end_resolved Yes analyze_2d Analyze 2D Data for Signal Assignment two_d_nmr->analyze_2d analyze_2d->end_resolved end_partially_resolved End: Signals Partially Resolved (Consult Specialist) analyze_2d->end_partially_resolved

Caption: Troubleshooting workflow for overlapping NMR signals.

addressing matrix effects in the mass spectrometry analysis of eupatoriochromene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry analysis of eupatoriochromene. Our aim is to help you address common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your analytical data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound, offering potential causes and step-by-step solutions.

Issue Potential Cause Troubleshooting Steps
Poor Signal Intensity or No Signal for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][3] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components.[4] 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is a quick fix but may compromise the limit of detection.[4] 4. Check Instrument Parameters: Ensure the mass spectrometer settings (e.g., ionization source parameters) are optimized for this compound.
Inconsistent or Irreproducible Quantitative Results Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[5][6][7] A SIL-IS will co-elute with this compound and experience similar ionization effects, leading to a more accurate analyte-to-internal standard ratio.[5][6][7] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples to mimic the matrix effects. 3. Standard Addition: Spike known amounts of this compound standard into your samples to create a calibration curve within each sample, which can account for matrix effects specific to that sample.[4]
Peak Tailing or Broadening Matrix Overload: High concentrations of matrix components are affecting the chromatographic peak shape.1. Improve Sample Cleanup: Use techniques like SPE to remove a larger portion of the matrix.[1] 2. Reduce Injection Volume: Injecting a smaller volume of the sample can lessen the load on the analytical column. 3. Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape.
Unexpected Adducts or Fragment Ions In-source Fragmentation or Adduct Formation: Matrix components can sometimes lead to the formation of unexpected adducts (e.g., sodium, potassium) or cause in-source fragmentation of the analyte.1. Optimize Ion Source Conditions: Adjust parameters like cone voltage or capillary temperature to minimize in-source fragmentation and adduct formation. 2. Mobile Phase Modification: Ensure the mobile phase additives are volatile and compatible with MS (e.g., formic acid, ammonium formate). Avoid non-volatile salts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In mass spectrometry, these co-extracted compounds from the sample matrix (e.g., plant tissues, biological fluids) can interfere with the ionization of this compound in the ion source. This interference, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[2] This can result in inaccurate and imprecise quantification of this compound.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal as the matrix components elute indicates ion suppression or enhancement at that retention time.[4]

  • Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract at the same concentration. A lower response in the matrix indicates ion suppression, while a higher response indicates enhancement.[8]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound from plant extracts?

A3: For complex plant matrices, more selective sample preparation techniques are recommended over simple "dilute and shoot" methods.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up plant extracts. A C18 or a mixed-mode cation exchange sorbent can be effective for retaining this compound while washing away more polar or charged interferences.[1]

  • Liquid-Liquid Extraction (LLE): This can be optimized by adjusting the pH and using immiscible organic solvents to selectively extract this compound. A two-step LLE can further enhance cleanup.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving an extraction and partitioning step followed by dispersive SPE cleanup, can be adapted for plant matrices and is effective at removing many interfering compounds.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: While not strictly necessary for qualitative analysis, a SIL-IS is highly recommended for accurate and precise quantification of this compound, especially in complex matrices.[5][6][7] A SIL-IS has the same chemical properties as this compound and will co-elute, meaning it will be subjected to the same matrix effects.[5][6][7] This allows for reliable correction of signal variations. If a custom synthesis of a this compound SIL-IS is not feasible, using a structural analog with similar physicochemical properties and retention time can be an alternative, but it may not compensate for matrix effects as effectively.[6]

Quantitative Data Summary

The following table provides a hypothetical comparison of different sample preparation methods on the recovery and matrix effect for this compound analysis in a plant extract. This data illustrates the importance of selecting an appropriate sample preparation strategy.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Dilute-and-Shoot95-75 (Suppression)25
Protein Precipitation (PPT)88-60 (Suppression)18
Liquid-Liquid Extraction (LLE)85-25 (Suppression)10
Solid-Phase Extraction (SPE)92-5 (Minimal Effect)5

Note: This is example data to illustrate the concepts. Actual results may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Extraction: Homogenize 1 g of the plant sample with 10 mL of methanol. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute 1 mL of the plant extract with 9 mL of deionized water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1): m/z 219.1 -> Product ion (Q3): m/z 177.1 (Collision Energy: 15 V)

    • This compound-d3 (SIL-IS): Precursor ion (Q1): m/z 222.1 -> Product ion (Q3): m/z 180.1 (Collision Energy: 15 V)

  • Ion Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Sample extraction Solvent Extraction start->extraction cleanup SPE Cleanup extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification results Final Results quantification->results matrix_effect_logic cluster_problem Problem cluster_solutions Solutions matrix_effect Matrix Effect (Ion Suppression/Enhancement) sample_prep Improved Sample Prep (SPE, LLE) matrix_effect->sample_prep Mitigation chromatography Chromatographic Optimization matrix_effect->chromatography Mitigation internal_standard Internal Standard (SIL-IS) matrix_effect->internal_standard Compensation calibration Matrix-Matched Calibration matrix_effect->calibration Compensation

References

optimizing HPLC mobile phase for better separation of eupatoriochromene isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your High-Performance Liquid Chromatography (HPLC) mobile phase for better separation of eupatoriochromene isomers.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is best for separating this compound isomers?

A1: Normal-Phase HPLC (NP-HPLC) is generally the most effective mode for separating isomers.[1] Isomers often have very subtle differences in polarity, and NP-HPLC, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase, excels at differentiating these small polar variations.[1][2] While Reversed-Phase HPLC (RP-HPLC) is more common for general applications, it often fails to provide adequate resolution for closely related isomers.[1]

Q2: What is a good starting point for mobile phase selection in NP-HPLC for isomer separation?

A2: A good starting point is a binary mobile phase consisting of a non-polar solvent and a slightly more polar modifier. A common and effective combination is n-hexane as the primary non-polar solvent and isopropanol (IPA) or ethyl acetate as the polar modifier.[2] You can begin with a high percentage of the non-polar solvent (e.g., 99:1 n-hexane:IPA) and gradually increase the modifier concentration to optimize retention and resolution.

Q3: How does changing the mobile phase composition affect the separation of my isomers?

A3: In Normal-Phase HPLC, increasing the polarity of the mobile phase (by increasing the percentage of the polar modifier like IPA) will decrease the retention time of your analytes. This is because the more polar mobile phase competes more effectively with the analytes for the active sites on the polar stationary phase, causing the analytes to elute faster. The key is to find a balance where retention is sufficient to allow for separation between the isomer peaks.

Q4: My peaks are tailing. How can I improve the peak shape?

A4: Peak tailing in NP-HPLC is often caused by strong interactions between polar analytes and active silanol groups on the silica stationary phase.[3] To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount of a stronger polar solvent, like methanol or ethanol, to the mobile phase. This can help to block the most active sites on the stationary phase, leading to more symmetrical peaks.

  • Check Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or the concentration of your sample.

  • Ensure Sample Solvent Compatibility: Your sample should be dissolved in a solvent that is as non-polar as, or less polar than, your mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Troubleshooting Guide: Common Separation Issues

Problem 1: Poor or No Resolution Between Isomer Peaks

Your chromatogram shows co-eluting peaks or peaks that are not baseline-separated.

  • Cause: The mobile phase strength is not optimal for differentiating the subtle structural differences between the isomers.

  • Solution: Systematically adjust the mobile phase composition. In a normal-phase system (e.g., n-hexane:isopropanol), decrease the concentration of the polar modifier (isopropanol). This will increase the retention time and provide more opportunity for the stationary phase to interact differently with the isomers, potentially improving resolution.[5]

Illustrative Data: Effect of Mobile Phase on Isomer Resolution

Mobile Phase Composition (n-Hexane:Isopropanol)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
95:54.24.50.8
97:36.87.41.3
99:112.514.01.8

As shown in the table, decreasing the percentage of the polar modifier (isopropanol) increases retention and improves the resolution between the two isomers.

Problem 2: Retention Times are Drifting or Not Reproducible

You observe that the retention times for your isomers change between consecutive injections or different days.[6]

  • Cause 1: The mobile phase composition is changing due to the evaporation of a more volatile component (e.g., hexane).

  • Solution 1: Always use freshly prepared mobile phase for your analyses and keep the solvent reservoirs capped to minimize evaporation.[4]

  • Cause 2: The column is not properly equilibrated with the new mobile phase.

  • Solution 2: When changing mobile phase composition, ensure the column is equilibrated for a sufficient amount of time. Flushing the column with at least 20 column volumes of the new mobile phase is a good practice.[4]

  • Cause 3: Water content in the mobile phase is fluctuating. In normal-phase chromatography, even trace amounts of water can significantly affect the stationary phase's activity and lead to retention time shifts.

  • Solution 3: Use high-purity, HPLC-grade solvents with low water content.[7] Ensure consistent solvent handling and storage to prevent atmospheric moisture absorption.

Experimental Protocols

Protocol: Mobile Phase Optimization for this compound Isomer Separation

This protocol outlines a systematic approach to developing a mobile phase for separating this compound isomers using a normal-phase silica column.

  • Initial Column and System Setup:

    • Column: Use a standard silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Initial Mobile Phase: Prepare a mobile phase of 99% n-hexane and 1% isopropanol (IPA). Ensure both solvents are HPLC grade.[2][8]

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use a UV detector set to the λmax of this compound. If unknown, perform a UV scan or start at a common wavelength like 254 nm.

    • Column Equilibration: Flush the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

  • Initial Injection and Evaluation:

    • Prepare a standard solution of the mixed this compound isomers in n-hexane.

    • Inject the standard and record the chromatogram.

    • Evaluate the chromatogram for the retention and resolution of the isomer peaks.

  • Systematic Mobile Phase Adjustment:

    • If resolution is poor and retention is too short: Decrease the percentage of IPA in the mobile phase in small increments. For example, move from 1% IPA to 0.8%, then 0.5%. Equilibrate the column thoroughly after each change.

    • If retention is too long: Increase the percentage of IPA in the mobile phase in small increments. For example, move from 1% IPA to 1.5%, then 2.0%.

    • Record the retention times and calculate the resolution for each mobile phase composition to determine the optimal conditions.

  • Final Method Refinement:

    • Once satisfactory resolution is achieved, the method can be further optimized by adjusting the flow rate or column temperature to improve efficiency or reduce analysis time.[9]

    • Validate the final method by checking for reproducibility, linearity, and accuracy.

Visual Workflow Guides

G start Start: Poor Isomer Resolution check_retention Are peaks retained? (k > 2) start->check_retention increase_retention Decrease Polar Modifier % (e.g., from 3% to 1% IPA) check_retention->increase_retention  No check_solvent Change Polar Modifier? (e.g., IPA to Ethyl Acetate) check_retention->check_solvent  Yes increase_retention->check_retention change_solvent Test alternative polar modifier to alter selectivity check_solvent->change_solvent  Yes, Resolution still poor optimize Fine-tune modifier % for optimal Rs check_solvent->optimize  No, Resolution OK check_phase Is this Normal Phase? change_solvent->check_phase change_solvent->optimize check_phase->change_solvent  Yes, continue optimizing switch_phase Consider alternative stationary phase (e.g., Cyano or Diol column) check_phase->switch_phase  No, try different selectivity switch_phase->start end End: Baseline Resolution optimize->end

Caption: Troubleshooting workflow for poor isomer resolution.

G start Start: Method Development select_column 1. Select NP Column (e.g., Silica, 5µm) start->select_column select_mobile_phase 2. Choose Mobile Phase (e.g., n-Hexane/IPA) select_column->select_mobile_phase initial_conditions 3. Run Initial Conditions (e.g., 99:1 Hexane:IPA, 1 mL/min) select_mobile_phase->initial_conditions eval_chromatogram 4. Evaluate Chromatogram initial_conditions->eval_chromatogram too_fast Peaks elute too fast? (Poor Resolution) eval_chromatogram->too_fast too_slow Peaks elute too slow? (Long Run Time) eval_chromatogram->too_slow optimized 6. Optimal Separation Achieved eval_chromatogram->optimized  Just Right   decrease_polar 5a. Decrease % Polar Modifier (e.g., to 0.5% IPA) too_fast->decrease_polar increase_polar 5b. Increase % Polar Modifier (e.g., to 2% IPA) too_slow->increase_polar decrease_polar->initial_conditions increase_polar->initial_conditions end End: Validate Method optimized->end

References

Technical Support Center: Mitigating Eupatoriochromene Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference caused by eupatoriochromene and related compounds in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS assays?

This compound is a natural product belonging to the benzopyran class of compounds.[1] Like many natural products, it possesses a chemical structure—containing a phenol group and a chromene core—that has the potential to interfere with various HTS assay technologies, leading to false-positive or false-negative results. Such interference can arise from the compound's intrinsic properties, such as fluorescence, tendency to aggregate, or redox activity.

Q2: What are the common mechanisms of assay interference caused by compounds like this compound?

Compounds with phenol and benzopyran scaffolds can interfere with HTS assays through several mechanisms:

  • Fluorescence Interference: The compound's native fluorescence may overlap with the excitation or emission wavelengths of the assay's fluorophores, leading to artificially high signals.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, resulting in false-positive hits.

  • Redox Activity: Phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can interfere with assay components or cellular health.[2][3]

  • Luciferase Inhibition: Compounds can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays. This can lead to either a decrease or, counterintuitively, an increase in the luminescent signal.[4][5][6][7][8]

  • Interference with Cell Viability Assays: Phenolic compounds have been shown to interfere with common cell viability readouts, such as those using neutral red or MTT.[9][10][11][12]

Q3: How can I preemptively identify if this compound is likely to interfere in my assay?

Before starting a large-scale screen, it is prudent to perform a series of preliminary "triage" assays to profile the interference potential of this compound. These can include:

  • Spectral Scanning: Measure the fluorescence excitation and emission spectra of this compound to identify any potential overlap with your assay's fluorophores.

  • Solubility and Aggregation Assessment: Determine the compound's solubility in your assay buffer and use techniques like dynamic light scattering (DLS) to check for aggregation at the screening concentration.

  • Redox Liability Assessment: Employ assays to detect reactive oxygen species (ROS) generation or changes in NAD(P)H levels in the presence of the compound.

  • Luciferase Inhibition Assay: If using a luciferase-based reporter, test for direct inhibition of the enzyme in a cell-free system.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

Symptoms:

  • Unusually high signal in a fluorescence-based assay.

  • Signal is present even in the absence of the biological target (in biochemical assays).

  • Inconsistent results that are highly sensitive to minor changes in plate reading parameters.

Troubleshooting Workflow:

cluster_0 Fluorescence Interference Troubleshooting start High Signal in Fluorescence Assay spectral_scan Perform Spectral Scan of this compound start->spectral_scan overlap Spectral Overlap with Assay Fluorophore? spectral_scan->overlap pre_read Implement Pre-Read Protocol overlap->pre_read Yes no_interference Fluorescence Interference Unlikely overlap->no_interference No orthogonal_assay Switch to Orthogonal Assay (e.g., Luminescence, Absorbance) pre_read->orthogonal_assay mitigated Interference Mitigated orthogonal_assay->mitigated

Caption: Workflow for troubleshooting fluorescence interference.

Detailed Steps:

  • Perform a Spectral Scan:

    • Objective: To determine the excitation and emission spectra of this compound.

    • Protocol:

      • Prepare a solution of this compound in the assay buffer at the screening concentration.

      • Using a fluorescence plate reader or spectrophotometer, perform a full excitation and emission scan.

      • Compare the resulting spectra with the excitation and emission spectra of your assay's fluorophore.

  • Implement a Pre-Read Protocol:

    • Objective: To quantify and subtract the background fluorescence of the compound.

    • Protocol:

      • Add this compound to the assay plate.

      • Read the fluorescence at the assay's excitation and emission wavelengths before adding the assay reagents that generate the signal.

      • After the assay incubation, perform the final read.

      • Subtract the pre-read values from the final read values to correct for the compound's intrinsic fluorescence.

  • Switch to an Orthogonal Assay:

    • Objective: To confirm the biological activity using a different detection modality that is not susceptible to fluorescence interference.

    • Protocol:

      • Select an orthogonal assay with a different readout, such as luminescence, absorbance, or a label-free technology.

      • Test this compound in the orthogonal assay to see if the observed activity is consistent.

Quantitative Data Example: Spectral Overlap Analysis

CompoundExcitation Max (nm)Emission Max (nm)Assay Fluorophore (Fluorescein) Excitation/Emission (nm)Potential for Interference
This compound (Hypothetical)350450494 / 521Low
This compound (Hypothetical)480530494 / 521High
Issue 2: Suspected Compound Aggregation

Symptoms:

  • Non-specific inhibition that is not dose-dependent in a typical sigmoidal manner.

  • Activity is sensitive to the presence of detergents.

  • High hit rate for compounds with similar physicochemical properties.

Troubleshooting Workflow:

cluster_1 Aggregation Interference Troubleshooting start Suspected Aggregation dls Perform Dynamic Light Scattering (DLS) start->dls aggregation_detected Aggregation Detected? dls->aggregation_detected detergent_test Test with Increasing Detergent Concentration aggregation_detected->detergent_test Yes no_aggregation Aggregation Unlikely aggregation_detected->no_aggregation No activity_reduced Activity Reduced? detergent_test->activity_reduced activity_reduced->no_aggregation No confirm_aggregation Aggregation Confirmed activity_reduced->confirm_aggregation Yes optimize_buffer Optimize Assay Buffer (Increase Detergent) confirm_aggregation->optimize_buffer cluster_2 Redox Interference Troubleshooting start Suspected Redox Activity ros_assay Perform ROS Detection Assay start->ros_assay ros_detected ROS Detected? ros_assay->ros_detected redox_assay Run Redox Sensor Counter-Screen ros_detected->redox_assay Yes no_redox Redox Interference Unlikely ros_detected->no_redox No redox_active Redox Active? redox_assay->redox_active redox_active->no_redox No confirm_redox Redox Interference Confirmed redox_active->confirm_redox Yes add_antioxidant Add Antioxidant (e.g., DTT) to Assay Buffer confirm_redox->add_antioxidant cluster_3 Potential Interference Points in a Reporter Assay Ligand Ligand Receptor Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Factor->Reporter_Gene Luciferase Luciferase Protein Reporter_Gene->Luciferase Light Light Signal Luciferase->Light This compound This compound This compound->Signaling_Cascade Redox Interference This compound->Luciferase Direct Inhibition This compound->Light Fluorescence Interference

References

stability testing of eupatoriochromene under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of eupatoriochromene under various storage conditions. As a benzopyran derivative with a phenolic hydroxyl group, this compound's stability can be influenced by factors such as light, heat, humidity, and pH. This guide offers insights into potential degradation pathways and outlines recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can affect the stability of this compound?

A1: Based on its chemical structure, which includes a chromene ring and a phenolic hydroxyl group, this compound is likely susceptible to degradation from exposure to light (photodegradation), heat (thermal degradation), and oxidizing agents. The phenolic group is particularly prone to oxidation, which can be accelerated by heat and light. The stability may also be affected by pH and humidity levels during storage.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related benzopyran and phenolic compounds, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group can oxidize to form quinone-type structures. This process can be catalyzed by light, heat, and the presence of metal ions.

  • Photodegradation: The chromene ring system is known to be susceptible to photodegradation, which can involve complex reactions including oxidation and the formation of high molecular weight derivatives.

  • Hydrolysis: Although likely less significant than oxidation and photodegradation, the ether linkage in the pyran ring could potentially undergo hydrolysis under extreme pH conditions.

Q3: What is a stability-indicating analytical method, and why is it crucial for studying this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and other potential impurities. For this compound, a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential to ensure that the measured concentration truly represents the undegraded compound and is not inflated by co-eluting degradation products.

Q4: How should I design a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways and to establish the stability-indicating nature of your analytical method. A typical forced degradation study for this compound would involve exposing solutions or solid samples of the compound to the stress conditions outlined in the table below. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and characterization of degradants.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Oxidation: The phenolic group is likely oxidizing, especially if the solution is exposed to air and/or light. 2. Photodegradation: Exposure to ambient or UV light can degrade the chromene structure.1. Prepare solutions fresh and protect them from light by using amber vials or covering them with aluminum foil. 2. Consider de-gassing solvents to remove dissolved oxygen. 3. Investigate the addition of an antioxidant to the formulation if appropriate for the intended use.
Appearance of new peaks in the HPLC chromatogram during stability testing. 1. Degradation: These new peaks are likely degradation products of this compound.1. Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main this compound peak is not co-eluting with degradants. 2. Attempt to identify the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway.
Inconsistent stability results between batches. 1. Impurities: The starting material may contain impurities that catalyze degradation. 2. Variability in Storage Conditions: Inconsistent temperature, humidity, or light exposure.1. Thoroughly characterize the purity of each batch of this compound before initiating stability studies. 2. Ensure that stability chambers are properly calibrated and maintained to provide consistent environmental conditions.
No degradation observed under forced degradation conditions. 1. Stress conditions are too mild. 1. Increase the duration of exposure, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature. The goal is to achieve detectable degradation.

Experimental Protocols

Recommended Conditions for Stability Testing of this compound

The following table outlines the recommended storage conditions for long-term, intermediate, and accelerated stability testing of this compound, based on ICH guidelines.

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Forced Degradation Study Protocol
Stress Condition Suggested Experimental Setup
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photostability Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Generalized Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for this compound. The method will need to be optimized and validated for your specific application.

Parameter Recommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Testing Goals protocol Develop Stability Protocol start->protocol Define conditions analytical_method Develop & Validate Stability-Indicating Analytical Method protocol->analytical_method Define analytical needs sampling Place Samples in Stability Chambers analytical_method->sampling Method ready testing Pull Samples at Timepoints and Analyze sampling->testing Follow schedule data_analysis Analyze Data & Assess Trends testing->data_analysis Generate data report Generate Stability Report data_analysis->report Summarize findings shelf_life Determine Shelf-Life / Re-test Period report->shelf_life Based on data Eupatoriochromene_Degradation cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products Photodegradants Photodegradants This compound->Photodegradants Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Light Light (Photodegradation) Light->Photodegradants Heat Heat (Thermal Degradation) Heat->Oxidized_Products Oxidants Oxidizing Agents Oxidants->Oxidized_Products pH Acid/Base (Hydrolysis) pH->Hydrolysis_Products

Technical Support Center: Managing Eupatoriochromene Autofluorescence in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence from eupatoriochromene in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

This compound is a natural compound belonging to the chromene class, often isolated from plants of the Eupatorium genus.[1] It and similar chromene derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2] Consequently, it is investigated in various cell-based assays to explore its therapeutic potential, particularly in cancer and inflammation research.

Q2: What is autofluorescence and why is it a problem in cell-based assays?

Autofluorescence is the natural emission of light by biological materials or compounds like this compound when they are excited by light. In fluorescence-based assays, this intrinsic fluorescence can be mistaken for the specific signal from your experimental fluorescent probes, leading to high background, reduced signal-to-noise ratio, and inaccurate data.[3][4] This is a significant issue in high-content screening (HCS) where a large percentage of natural products can exhibit autofluorescence.[5]

Q3: What are the likely fluorescence properties of this compound?

Q4: How can I determine if this compound is causing autofluorescence in my assay?

To confirm that this compound is the source of interference, you should include a control group of cells treated with this compound but without your fluorescent reporter dye.[3] Imaging these cells using the same filter sets as your main experiment will reveal the extent of the compound's intrinsic fluorescence.

Troubleshooting Guide

Issue 1: High background fluorescence in this compound-treated wells.

High background fluorescence can mask the signal from your specific probes. Here are steps to mitigate this issue:

1. Spectral Separation:

  • Choose the Right Fluorophores: Whenever possible, select fluorescent dyes that have excitation and emission spectra distinct from the expected blue-green autofluorescence of this compound. Red and far-red shifted dyes are often a good choice.[7]

  • Spectral Unmixing: If your imaging system has this capability, you can treat the this compound autofluorescence as a separate channel and computationally subtract it from your images.[5]

2. Chemical Quenching:

  • Quenching Agents: Several commercial and non-commercial quenching agents can reduce autofluorescence. However, it is crucial to test these agents for compatibility with your specific cell type and assay, as they can sometimes impact cell health or the signal of interest.

3. Experimental Protocol Optimization:

  • Reduce Compound Concentration: Use the lowest effective concentration of this compound to minimize its autofluorescence contribution while still observing the desired biological effect.

  • Washing Steps: Ensure thorough washing of cells after treatment with this compound and before imaging to remove any residual compound in the media.

Quantitative Data Summary: General Autofluorescence Ranges
Source of AutofluorescenceTypical Excitation Range (nm)Typical Emission Range (nm)
Phenolic Compounds (like this compound) 340 - 400420 - 550 (Blue-Green)
Cellular (NADH, Riboflavins) 340 - 450440 - 550 (Blue-Green)
Culture Media (Phenol Red, Riboflavin) 400 - 550500 - 600 (Green-Yellow)

Note: These are general ranges and can vary based on the specific molecular environment.

Detailed Experimental Protocols

Protocol 1: Characterizing this compound Autofluorescence
  • Cell Culture: Plate your cells of interest in a 96-well, black-walled, clear-bottom imaging plate.

  • Treatment: Treat a subset of wells with a range of this compound concentrations. Include vehicle-only control wells.

  • No-Stain Control: In parallel, have a set of wells with cells treated with this compound but without any of your experimental fluorescent stains.

  • Imaging: Using a fluorescence microscope or high-content imager, acquire images of the no-stain control wells using various standard filter sets (e.g., DAPI, FITC, TRITC).

  • Analysis: Quantify the fluorescence intensity in the no-stain wells to determine the excitation/emission profile of this compound's autofluorescence in your system.

Protocol 2: Implementing a Quenching Agent
  • Reagent Selection: Choose a commercially available autofluorescence quencher (e.g., TrueBlack® Lipofuscin Autofluorescence Quencher) or prepare a solution of a quenching agent like Sudan Black B.

  • Titration: Test a range of quencher concentrations on your cells to determine the optimal concentration that reduces autofluorescence without affecting cell viability or your specific fluorescent signal.

  • Staining Protocol Integration:

    • Perform your standard cell treatment and staining protocol.

    • After the final washing step and before imaging, incubate the cells with the optimized concentration of the quenching agent according to the manufacturer's instructions.

    • Wash away the quenching agent if required by the protocol.

  • Imaging and Analysis: Acquire and analyze your images, comparing the signal-to-noise ratio in quenched versus unquenched wells.

Visualizations

Signaling Pathways

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK activates NFkB NF-κB MyD88->NFkB activates Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines transcription This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cell_Stress Cellular Stress Bcl2_family Bcl-2 Family (Bax, Bak) Cell_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 This compound This compound This compound->Bcl2_family modulates This compound->Caspase3 promotes activation Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow

troubleshooting_workflow Start Start: Autofluorescence Suspected Control_Expt Run No-Stain Control (Cells + this compound only) Start->Control_Expt Is_Autofluorescent Is Autofluorescence Present? Control_Expt->Is_Autofluorescent Optimize_Acquisition Optimize Image Acquisition: - Use Red-Shifted Dyes - Narrow Emission Filters Is_Autofluorescent->Optimize_Acquisition Yes No_Issue No significant autofluorescence issue Is_Autofluorescent->No_Issue No Still_High_BG Background Still High? Optimize_Acquisition->Still_High_BG Implement_Quenching Implement Quenching Protocol Still_High_BG->Implement_Quenching Yes Analyze_Data Analyze Data Still_High_BG->Analyze_Data No Spectral_Unmixing Use Spectral Unmixing (if available) Implement_Quenching->Spectral_Unmixing Spectral_Unmixing->Analyze_Data End End Analyze_Data->End No_Issue->Analyze_Data

References

Validation & Comparative

Comparative Analysis of Eupatoriochromene and Encecalin as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene and encecalin, two naturally occurring chromenes isolated from yellow starthistle (Centaurea solstitialis L.), have demonstrated significant potential as plant growth regulators.[1] Both compounds exhibit inhibitory effects on seed germination and seedling development, while this compound has shown a distinct ability to promote adventitious root formation. This guide provides a comparative analysis of their activities, drawing from available experimental data to inform research and development in agriculture and pharmacology.

Comparative Performance Data

While detailed quantitative data from direct comparative studies are limited in publicly available literature, the primary findings indicate distinct and overlapping activities. Both this compound and encecalin have been shown to retard seed germination and reduce the growth of both radicles and hypocotyls in various weed and crop species.[1] A key differentiator is the stimulatory effect of this compound on adventitious root formation in mung bean cuttings, an activity not reported for encecalin.[1]

Table 1: Summary of Plant Growth Regulatory Effects

Activity This compound Encecalin
Seed Germination Inhibition Reported to retard germination[1]Reported to retard germination[1]
Seedling Growth Inhibition Reduces radicle and hypocotyl growth[1]Reduces radicle and hypocotyl growth[1]
Adventitious Root Formation Increases adventitious root formation[1]No reported activity

Experimental Protocols

The following are detailed methodologies typical for the key experiments cited in the analysis of this compound and encecalin.

Seed Germination and Seedling Growth Bioassay

This protocol is designed to assess the inhibitory effects of this compound and encecalin on seed germination and early seedling growth.

  • Test Species: Lettuce (Lactuca sativa) and barnyard grass (Echinochloa crus-galli) are commonly used as representative crop and weed species, respectively.

  • Preparation of Test Solutions: this compound and encecalin are dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted with distilled water to achieve a range of concentrations. A control solution containing the same concentration of the solvent is also prepared.

  • Bioassay Setup:

    • Sterile petri dishes (9 cm diameter) are lined with a layer of filter paper.

    • A known number of seeds (e.g., 25) of the test species are evenly placed on the filter paper.

    • A specific volume (e.g., 5 mL) of the test solution or control is added to each petri dish.

    • The petri dishes are sealed with parafilm to prevent evaporation.

  • Incubation: The dishes are incubated in a controlled environment chamber with a defined temperature and light/dark cycle (e.g., 25°C with a 12h light/12h dark photoperiod).

  • Data Collection:

    • Germination counts are recorded daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

    • After the incubation period, the radicle length and hypocotyl (or coleoptile) length of each seedling are measured.

  • Data Analysis: The germination percentage, germination rate, and mean radicle and hypocotyl lengths are calculated for each treatment and compared to the control.

Mung Bean Adventitious Rooting Bioassay

This protocol is used to evaluate the effect of this compound on the formation of adventitious roots.

  • Plant Material: Mung bean (Vigna radiata) seeds are germinated in the dark on moist filter paper for 3-4 days until the hypocotyls reach a certain length (e.g., 5-7 cm).

  • Preparation of Cuttings: The primary roots and cotyledons are excised from the etiolated seedlings. A uniform cutting, typically 3-4 cm long from the hypocotyl, is made.

  • Preparation of Test Solutions: this compound is dissolved in a solvent and diluted with a basal salt solution (e.g., Hoagland's solution) to the desired concentrations. A control solution without the test compound is also prepared.

  • Bioassay Setup:

    • Groups of cuttings (e.g., 5-10) are placed in vials containing the test or control solutions.

    • The vials are kept in a controlled environment with high humidity and moderate temperature and light.

  • Data Collection: After a defined period (e.g., 7-10 days), the number of adventitious roots and the length of the longest root on each cutting are recorded.

  • Data Analysis: The mean number of roots per cutting and the mean root length are calculated for each treatment and compared to the control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and encecalin exert their effects on plant growth have not been fully elucidated. However, based on their observed physiological effects, we can propose putative mechanisms of action.

Inhibition of Germination and Seedling Growth

The inhibitory effects of both compounds on seed germination and seedling growth suggest interference with key hormonal pathways that promote these processes, such as the gibberellin (GA) and auxin pathways. They may act as antagonists to GA or auxin receptors, or they may disrupt the downstream signaling cascades.

G cluster_inhibition Putative Inhibitory Mechanism This compound This compound GA_Signal Gibberellin (GA) Signaling This compound->GA_Signal Inhibits Auxin_Signal Auxin (IAA) Signaling This compound->Auxin_Signal Inhibits Encecalin Encecalin Encecalin->GA_Signal Inhibits Encecalin->Auxin_Signal Inhibits Germination Seed Germination GA_Signal->Germination Promotes Growth Seedling Growth Auxin_Signal->Growth Promotes

Putative inhibitory pathway of this compound and encecalin.
Promotion of Adventitious Root Formation by this compound

The stimulation of adventitious rooting by this compound suggests a potential interaction with the auxin signaling pathway, which is a primary regulator of root development. This compound may act as an auxin agonist, enhance endogenous auxin synthesis or transport, or inhibit the activity of auxin degradation pathways.

G cluster_promotion Putative Root Promotion Mechanism This compound This compound Auxin_Signal Auxin Signaling Pathway This compound->Auxin_Signal Promotes Root_Initiation Root Primordia Initiation Auxin_Signal->Root_Initiation Induces Root_Development Adventitious Root Development Root_Initiation->Root_Development Leads to

Putative root promotion pathway of this compound.

Conclusion

This compound and encecalin present a compelling case for further investigation as natural plant growth regulators. Their shared inhibitory properties could be harnessed for weed management strategies, while the unique root-promoting activity of this compound opens avenues for applications in plant propagation and horticulture. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved, as well as conducting comprehensive dose-response studies on a wider range of plant species to fully realize their agricultural and biotechnological potential.

References

validating the cytotoxic effects of eupatoriochromene across multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of In Vitro Efficacy Across Multiple Cancer Cell Lines

For researchers and drug development professionals investigating novel anti-cancer agents, eupatoriochromene has emerged as a compound of interest. However, a comprehensive analysis of its cytotoxic effects reveals a notable scarcity of direct experimental data. In contrast, significant research has been conducted on structurally related compounds, namely eupatorin and various synthetic benzochromene derivatives. This guide provides a comparative overview of the cytotoxic profiles of these analogs, summarizing key experimental findings to inform future research and development.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of eupatorin and other benzochromene derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. It is crucial to note that while these compounds are structurally similar to this compound, their biological activities may differ.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
EupatorinMDA-MB-468 (Breast)0.5[1]
MCF-10A (Normal Breast)50[1]
Benzochromene Derivatives (a series)Seven Human Cancer Cell Lines4.6 - 21.5[2]
Eucannabinolide (from Eupatorium cannabinum)MCF-7 (Breast)13 (µg/mL)

Note: The data for eucannabinolide is presented in µg/mL as reported in the source. Direct comparison with molar concentrations requires knowledge of the compound's molecular weight. The study on eupatorin highlights its selective cytotoxicity against a cancerous breast cell line over a normal breast cell line.[1] The broad range of IC50 values for the synthetic benzochromene derivatives suggests that minor structural modifications can significantly impact cytotoxic potency.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic effects of these compounds.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., eupatorin, benzochromene derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay:

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Cell Fixation: After treatment, cells are fixed with a solution like 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: Absorbance is read at a specific wavelength (e.g., 510 nm).

Apoptosis Assays

1. Acridine Orange/Ethidium Bromide (AO/EB) Staining:

This morphological assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cell Treatment: Cells are treated with the compound of interest.

  • Staining: A mixture of acridine orange and ethidium bromide is added to the cell suspension.

  • Microscopic Examination: Cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniformly orange-red nucleus.

2. Annexin V-PE/7-AAD Staining:

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment and Harvesting: Cells are treated and then harvested.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., PE) and a viability dye like 7-aminoactinomycin D (7-AAD).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and 7-AAD-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizing the Mechanisms

To better understand the experimental processes and the potential mechanisms of action, the following diagrams are provided.

G cluster_workflow General Workflow for Cytotoxicity and Apoptosis Assays cluster_assays Assays start Cancer Cell Culture seeding Cell Seeding in Plates start->seeding treatment Treatment with this compound Analog seeding->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (MTT / SRB) incubation->viability apoptosis Apoptosis Assay (AO/EB or Annexin V) incubation->apoptosis analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis conclusion Conclusion on Cytotoxic Effects analysis->conclusion

Caption: Experimental workflow for assessing cytotoxicity.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_ros Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Compound This compound Analog ROS Increased Reactive Oxygen Species (ROS) Compound->ROS induces Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Studies on benzochromene derivatives suggest that their cytotoxic effects in breast cancer cells are mediated through the induction of apoptosis.[2] This process is often linked to an increase in reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[2]

References

Eupatoriochromene vs. Eupatorin: A Comparative Analysis of Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known anticancer mechanisms of two natural compounds: eupatoriochromene and eupatorin. While extensive research has elucidated the multifaceted anticancer activities of eupatorin, a flavone found in various medicinal plants, data on the specific anticancer properties of this compound, a chromene derivative, remains limited. This document summarizes the available experimental data for eupatorin and provides a general overview of the anticancer potential of chromene derivatives as a proxy for understanding this compound, highlighting the current knowledge gaps and future research directions.

I. Comparative Summary of Anticancer Effects

FeatureEupatorinThis compound (inferred from Chromene Derivatives)
Primary Anticancer Mechanisms Induction of apoptosis, Cell cycle arrest, Inhibition of angiogenesis, Modulation of signaling pathways (MAPK, PI3K/Akt)Induction of apoptosis, Cell cycle arrest, Tubulin polymerization inhibition (potential)
Apoptosis Induction Induces both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Involves caspase activation, cytochrome c release, and modulation of Bcl-2 family proteins.Chromene derivatives are known to induce apoptosis.
Cell Cycle Arrest Primarily at the G2/M or sub-G0/G1 phase, depending on the cancer cell line.Chromene derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.
Selectivity Shows selective cytotoxicity towards cancer cells over normal cells, partly due to metabolism by CYP1 enzymes in tumor cells.Data not available for this compound.
Signaling Pathway Modulation Modulates MAPK and PI3K/Akt signaling pathways.Data not available for this compound.

II. Quantitative Data on Anticancer Activity

Table 1: IC50 Values of Eupatorin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineIC50 Value (µM)Duration of Treatment (hours)Reference
MDA-MB-468 (Breast Cancer)~0.596[1]
MCF-7 (Breast Cancer)>20 µg/mL (~58 µM)24[2]
MDA-MB-231 (Breast Cancer)>20 µg/mL (~58 µM)24[2]
MCF-7 (Breast Cancer)5 µg/mL (~14.5 µM)48[3]
MDA-MB-231 (Breast Cancer)5 µg/mL (~14.5 µM)48[3]
HT-29 (Colon Cancer)10024[4]
SW948 (Colon Cancer)Not specifiedNot specified[4]
Human Leukemia CellsNot specified72[5]

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the duration of treatment.

As of the latest available data, specific IC50 values for this compound against cancer cell lines have not been extensively reported in the literature. Studies on various other chromene derivatives have shown a wide range of cytotoxic activities, with IC50 values from micromolar to nanomolar concentrations, depending on the specific derivative and the cancer cell line tested[6][7][8].

III. Anticancer Mechanisms of Eupatorin

Eupatorin exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

A. Induction of Apoptosis

Eupatorin triggers apoptosis through both the intrinsic and extrinsic pathways[5][9].

  • Intrinsic (Mitochondrial) Pathway : This pathway is initiated by intracellular stress. Eupatorin has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm[5][9]. This event is a critical step in the intrinsic pathway, leading to the activation of a cascade of enzymes called caspases, which execute the apoptotic process. The process is also regulated by the Bcl-2 family of proteins, with eupatorin shown to modulate their expression to favor apoptosis[4].

  • Extrinsic (Death Receptor) Pathway : This pathway is activated by external signals. Eupatorin can also initiate apoptosis through this pathway, which involves the activation of death receptors on the cell surface, leading to the activation of initiator caspases[5][9].

  • Role of Reactive Oxygen Species (ROS) : The generation of reactive oxygen species (ROS) has been identified as a key mechanism in eupatorin-induced apoptosis[5][10].

B. Cell Cycle Arrest

Eupatorin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to cause cell cycle arrest at different phases, most notably at the G2/M phase or the sub-G0/G1 phase, depending on the specific cancer cell type and experimental conditions[1][2][3][5].

C. Modulation of Signaling Pathways

Eupatorin has been found to influence key signaling pathways that are often dysregulated in cancer:

  • MAPK Pathway : Eupatorin can activate the mitogen-activated protein kinase (MAPK) pathway, which can, under certain cellular contexts, lead to apoptosis[5][11].

  • PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Eupatorin has been shown to block the Phospho-Akt pathway, thereby inhibiting cancer cell survival[2][3].

D. Selective Cytotoxicity through CYP1-Mediated Metabolism

An interesting aspect of eupatorin's mechanism is its selective toxicity towards certain cancer cells. In some breast cancer cells, like MDA-MB-468, eupatorin is metabolized by cytochrome P450 enzymes of the CYP1 family (specifically CYP1A1), which are overexpressed in these tumor cells[1]. This metabolic activation converts eupatorin into a more cytotoxic compound, leading to a potent and selective anticancer effect while sparing normal cells that do not express these enzymes at high levels[1].

IV. Potential Anticancer Mechanisms of this compound (Based on Chromene Derivatives)

While specific data for this compound is scarce, the broader class of chromene derivatives has been extensively studied for their anticancer properties. These studies provide a basis for inferring the potential mechanisms of this compound.

  • Induction of Apoptosis : Many synthetic and natural chromene derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines[7][12][13][14].

  • Cell Cycle Arrest : Similar to eupatorin, chromene derivatives have been reported to cause cell cycle arrest, often at the G2/M phase[7][15].

  • Inhibition of Tubulin Polymerization : Some 4-aryl-4H-chromenes have been identified as potent inhibitors of tubulin polymerization[13]. Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can lead to mitotic arrest and subsequent apoptosis.

  • Vascular Disrupting Agents : Certain chromene derivatives have been found to act as vascular disrupting agents (VDAs), which can selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen, leading to tumor necrosis[13].

It is important to emphasize that these are general mechanisms observed for the chromene class of compounds, and further research is required to determine if they are applicable to this compound specifically.

V. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms described in this guide.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Treatment : Treat the cells with various concentrations of the test compound (e.g., eupatorin or this compound) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment : Culture cells to about 70-80% confluency and treat with the test compound for the desired time.

  • Cell Harvesting : Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis : Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways.

  • Protein Extraction : Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cytochrome c) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

VI. Visualizations of Signaling Pathways and Workflows

A. Signaling Pathways

Eupatorin_Apoptosis_Signaling Eupatorin Eupatorin ROS ROS Generation Eupatorin->ROS Extrinsic Extrinsic Pathway Eupatorin->Extrinsic Intrinsic Intrinsic (Mitochondrial) Pathway Eupatorin->Intrinsic ROS->Intrinsic DeathReceptors Death Receptors Extrinsic->DeathReceptors Mitochondria Mitochondria Intrinsic->Mitochondria Bcl2 Bcl-2 Family Modulation (↑Bax/↓Bcl-2) Intrinsic->Bcl2 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Bcl2->Mitochondria Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Eupatorin-induced apoptosis signaling pathways.

Eupatorin_Cell_Cycle_Signaling Eupatorin Eupatorin PI3K_Akt PI3K/Akt Pathway Eupatorin->PI3K_Akt Inhibits MAPK MAPK Pathway Eupatorin->MAPK Activates CellCycle_Proteins Modulation of Cell Cycle Proteins Eupatorin->CellCycle_Proteins PI3K_Akt->CellCycle_Proteins MAPK->CellCycle_Proteins G2M_Arrest G2/M Arrest CellCycle_Proteins->G2M_Arrest SubG0G1_Arrest Sub-G0/G1 Arrest CellCycle_Proteins->SubG0G1_Arrest Proliferation_Inhibition Inhibition of Proliferation G2M_Arrest->Proliferation_Inhibition SubG0G1_Arrest->Proliferation_Inhibition

Caption: Eupatorin's effect on cell cycle signaling.

B. Experimental Workflows

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cell viability assay.

Flow_Cytometry_Workflow Start Start Culture_Treat Culture & Treat Cells Start->Culture_Treat Harvest_Cells Harvest Cells Culture_Treat->Harvest_Cells Fix_Cells Fix Cells (70% Ethanol) Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide & RNase A Fix_Cells->Stain_Cells Analyze_Flow Analyze on Flow Cytometer Stain_Cells->Analyze_Flow Quantify_Phases Quantify Cell Cycle Phases Analyze_Flow->Quantify_Phases End End Quantify_Phases->End

Caption: Workflow for cell cycle analysis by flow cytometry.

VII. Conclusion and Future Directions

Eupatorin has demonstrated significant potential as an anticancer agent with well-documented mechanisms of action, including the induction of apoptosis through multiple pathways and the arrest of the cell cycle. Its ability to be selectively activated in certain cancer cells further enhances its therapeutic promise.

In contrast, the anticancer properties of this compound are largely unexplored. While the broader class of chromene derivatives exhibits promising anticancer activities, direct experimental evidence for this compound is critically lacking.

Future research should focus on:

  • Evaluating the cytotoxic effects of this compound across a panel of cancer cell lines to determine its IC50 values.

  • Investigating the primary anticancer mechanisms of this compound , including its potential to induce apoptosis and cause cell cycle arrest.

  • Elucidating the specific signaling pathways modulated by this compound in cancer cells.

  • Conducting comparative studies to directly assess the anticancer efficacy and mechanisms of this compound versus eupatorin in the same experimental models.

A thorough investigation into the anticancer potential of this compound is warranted to determine if it shares the promising therapeutic properties of its flavonoid counterpart, eupatorin, and the broader class of chromene derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of eupatoriochromene in immunoassays designed for structurally related flavonoids. Due to a lack of direct experimental data for this compound, this guide draws upon data from an immunoassay developed for prenylated flavonoids from hops to infer potential cross-reactivity based on structural similarity.

Understanding Cross-Reactivity in Flavonoid Immunoassays

Immunoassays are powerful tools for the detection and quantification of specific molecules, including flavonoids. These assays rely on the highly specific binding of an antibody to its target antigen. However, cross-reactivity can occur when the antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.[1][2] This is a critical consideration in drug development and research where precise measurement of specific compounds is paramount.

This compound, a benzopyran derivative, shares structural similarities with a class of compounds known as prenylated flavonoids. These similarities create the potential for cross-reactivity in immunoassays targeting these related compounds. The degree of cross-reactivity is dependent on the specific epitopes recognized by the antibody and the structural homology between this compound and the target flavonoid.

Potential Cross-Reactivity of this compound with Prenylated Flavonoids

While no studies directly report the cross-reactivity of this compound in flavonoid immunoassays, we can infer its potential for cross-reaction by examining data from an immunoassay developed for prenylated flavonoids from hops, such as xanthohumol (X), isoxanthohumol (IX), and 8-prenylnaringenin (8-PN).[2]

This compound shares the core chromene ring structure with these compounds. The specificity of the monoclonal antibodies developed against X, IX, and 8-PN was tested against a panel of other flavonoids. The results demonstrate that even small structural differences can significantly impact antibody binding and, therefore, cross-reactivity.

Data on Cross-Reactivity of an Anti-8-Prenylnaringenin (8-PN) Monoclonal Antibody

CompoundStructure% Cross-Reactivity
8-Prenylnaringenin (8-PN)100
6-Prenylnaringenin<1
Naringenin<0.1
Xanthohumol<0.1
Isoxanthohumol<0.1
This compound (Inferred) Likely Low

Data extracted from a study on the development of immunoassays for hop-derived prenylated flavonoids. The cross-reactivity of this compound is inferred based on structural comparison and is not experimentally determined.

The extremely low cross-reactivity of the anti-8-PN antibody with other structurally similar flavonoids, including its isomer 6-prenylnaringenin, suggests a high degree of specificity. Given that this compound possesses a different substitution pattern on the chromene ring compared to 8-PN, it is plausible that it would also exhibit low cross-reactivity in an immunoassay specifically designed for 8-PN. However, without direct experimental validation, this remains a hypothesis.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for assessing and interpreting cross-reactivity data. Below is a representative protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the determination of a small molecule like a flavonoid.

Experimental Protocol: Competitive Indirect ELISA for Flavonoid Quantification

  • Hapten Synthesis and Immunogen Preparation:

    • The target flavonoid (hapten) is chemically modified to introduce a reactive group (e.g., a carboxyl group).

    • The modified hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This complex is immunogenic and can be used to produce antibodies.

  • Antibody Production:

    • The immunogen is injected into an animal model (e.g., mice or rabbits) to elicit an immune response.

    • For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of highly specific antibodies.

  • Assay Procedure (ciELISA):

    • Coating: Microtiter plates are coated with the hapten-protein conjugate (coating antigen).

    • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

    • Competition: A mixture of the specific antibody and the sample (containing the free flavonoid) or standard is added to the wells. The free flavonoid in the sample competes with the coated flavonoid for binding to the limited amount of antibody.

    • Washing: The plate is washed to remove unbound antibodies and other components.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

    • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

    • Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the flavonoid in the sample.

  • Cross-Reactivity Assessment:

    • To determine the cross-reactivity of related compounds, standard curves are generated for each compound.

    • The concentration of the target analyte that causes 50% inhibition of antibody binding (IC50) is determined.

    • The IC50 value of each test compound is then compared to the IC50 of the target analyte to calculate the percentage of cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing Key Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Cross_Reactivity_Principle cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody Antibody Target Flavonoid Target Flavonoid Antibody->Target Flavonoid Specific Binding Antibody_CR Antibody This compound This compound (Structurally Similar) Antibody_CR->this compound Non-specific Binding

Caption: Principle of antibody specificity and cross-reactivity.

Immunoassay_Workflow A Prepare Coating Antigen (Hapten-Protein Conjugate) B Coat Microtiter Plate A->B C Block Non-specific Sites B->C D Add Antibody and Sample/Standard (Competition) C->D E Wash Plate D->E F Add Enzyme-labeled Secondary Antibody E->F G Wash Plate F->G H Add Substrate G->H I Measure Absorbance H->I J Calculate Cross-Reactivity I->J

Caption: Workflow for assessing immunoassay cross-reactivity.

Conclusion

The potential for cross-reactivity of this compound in immunoassays for other flavonoids is a valid concern for researchers and drug development professionals. While direct experimental data is currently unavailable, analysis of immunoassays for structurally related prenylated flavonoids suggests that well-designed monoclonal antibody-based assays can achieve a high degree of specificity. However, it is crucial to experimentally validate the cross-reactivity of any immunoassay with all potentially interfering compounds, including this compound, to ensure accurate and reliable results. The provided experimental protocol outlines a standard approach for conducting such validation studies.

References

Unveiling the Molecular Target of Eupatoriochromene: A Comparative Guide to Target Deconvolution Using Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study Exploring the Confirmation of Eupatoriochromene's Interaction with a Putative Target, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), through Cellular Thermal Shift Assay (CETSA).

This compound, a natural benzofuran derivative found in various plant species, has garnered interest for its potential therapeutic properties. However, its precise mechanism of action and direct molecular targets within the cell have remained elusive. This guide presents a hypothetical study to demonstrate the utility of the Cellular Thermal Shift Assay (CETSA) in identifying and confirming the protein target of a small molecule like this compound. For the purpose of this illustrative guide, we will postulate that through preliminary screening, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway, has been identified as a potential target of this compound.

This guide will provide a detailed comparison of CETSA with an alternative, well-established target identification method, Affinity Chromatography coupled with Mass Spectrometry (AC-MS). We will delve into the experimental protocols, present hypothetical comparative data, and visualize the underlying principles and workflows.

Comparative Analysis of Target Identification Methods: CETSA vs. AC-MS

To validate a potential drug-target interaction, researchers can employ various techniques. Here, we compare the hypothetical application of CETSA and AC-MS in confirming the binding of this compound to MEK1.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography - Mass Spectrometry (AC-MS)
Principle Based on the ligand-induced thermal stabilization of the target protein.Based on the specific binding of a ligand (bait) to its target protein (prey), which is then isolated and identified.
Experimental State In situ (intact cells or cell lysates)In vitro (cell lysates or purified proteins)
Required Reagents The compound of interest (e.g., this compound).Immobilized "bait" version of the compound (e.g., this compound linked to beads).
Throughput Can be adapted for high-throughput screening.Generally lower throughput.
Confirmation Provides evidence of direct target engagement in a cellular context.Identifies potential binding partners, which may include indirect interactions.
Artifacts Less prone to artifacts from protein purification and immobilization.Potential for non-specific binding to the matrix or linker arm.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes the steps to confirm the interaction between this compound and its hypothetical target, MEK1, in a cellular context.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express MEK1 (e.g., HeLa or A549) to 80-90% confluency.

    • Treat the cells with either this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated sample (kept at 4°C) serves as a control.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against MEK1.

    • Quantify the band intensities to determine the amount of soluble MEK1 at each temperature.

Affinity Chromatography - Mass Spectrometry (AC-MS) Protocol

This protocol outlines the identification of this compound's binding partners from a cell lysate.

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the this compound derivative with the beads to create the affinity matrix. A control matrix should be prepared using the linker and beads alone.

  • Cell Lysis and Incubation:

    • Prepare a protein lysate from the chosen cell line.

    • Incubate the cell lysate with the this compound-coupled beads and the control beads for several hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by changing the pH, increasing the salt concentration, or competing with an excess of free this compound.

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a protein database.

Hypothetical Results

CETSA Data

The following table summarizes the hypothetical results from the CETSA experiment. The data represents the percentage of soluble MEK1 remaining after heat treatment in the presence of this compound or a vehicle control.

Temperature (°C)% Soluble MEK1 (Vehicle)% Soluble MEK1 (this compound)
40100100
459598
508092
555075
602045
65515

These hypothetical data show that in the presence of this compound, a higher percentage of MEK1 remains soluble at elevated temperatures compared to the vehicle control. This indicates that the binding of this compound stabilizes the MEK1 protein, confirming a direct interaction within the cellular environment.

AC-MS Data

The table below presents a list of hypothetical proteins identified by AC-MS that were specifically eluted from the this compound affinity matrix and their relative abundance.

Protein IdentifiedGene NameRelative Abundance (this compound vs. Control)Function
Mitogen-activated protein kinase kinase 1MAP2K125.3Kinase in the MAPK signaling pathway
Heat shock protein 90HSP90AA18.7Chaperone protein
Tubulin beta chainTUBB3.1Cytoskeletal protein

The AC-MS results would likely identify MEK1 as a high-confidence interactor with significant enrichment over the control. Other proteins, such as chaperones or highly abundant cytoskeletal proteins, might be identified as non-specific binders.

Visualizing the Concepts

To better understand the workflows and principles described, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_shock 2. Heat Shock cluster_lysis 3. Protein Extraction cluster_analysis 4. Analysis A Culture Cells B Treat with this compound or Vehicle A->B C Aliquot Cells B->C D Apply Temperature Gradient C->D E Cell Lysis (Freeze-Thaw) D->E F Centrifugation E->F G Separate Soluble & Precipitated Fractions F->G H Western Blot for MEK1 G->H I Quantify Soluble MEK1 H->I

CETSA Experimental Workflow.

AC_MS_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding & Washing cluster_elution 3. Elution cluster_analysis 4. Analysis A Immobilize this compound on Beads C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE E->F G In-gel Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification H->I MEK_Pathway RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->MEK1

A Comparative Analysis of Eupatoriochromene's Potential Herbicidal Efficacy Against Synthetic Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign herbicides. Natural compounds, such as eupatoriochromene, are gaining attention as potential alternatives to their synthetic counterparts. This guide provides a comparative overview of the potential herbicidal efficacy of this compound against two widely used synthetic herbicides, glyphosate and atrazine. While direct comparative experimental data on this compound's herbicidal activity is not yet available in published literature, this document outlines the necessary experimental protocols and presents a framework for such a comparative study, based on the known properties of its source plant and the established data for synthetic herbicides.

Introduction to this compound: A Natural Compound of Interest

This compound is a benzopyran derivative found in various plant species, notably White Snakeroot (Ageratina altissima). This plant is recognized for its toxicity to livestock, a characteristic attributed to the presence of bioactive compounds. The known role of this compound as a plant growth regulator suggests its potential as a natural herbicide. Further research, as outlined in this guide, is essential to quantify its efficacy and understand its mode of action.

Profiles of Synthetic Herbicides for Comparison

For a comprehensive comparative study, the efficacy of this compound should be benchmarked against well-established synthetic herbicides. Glyphosate and Atrazine are selected here due to their broad-spectrum activity and extensive use in controlling a wide range of weeds, including Ageratina altissima.

Glyphosate: A broad-spectrum, non-selective systemic herbicide that is highly effective against most annual and perennial weeds.[1][2] Its mechanism of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids in plants.[3]

Atrazine: A selective herbicide primarily used for broadleaf and grassy weed control in crops like corn and sugarcane.[4] It acts by inhibiting photosynthesis in susceptible plants. Atrazine is more persistent in the soil compared to glyphosate.

Data Presentation: A Framework for Comparison

To facilitate a direct and objective comparison, all quantitative data from future experimental studies should be summarized in clearly structured tables. The following tables provide a template for presenting such data.

Table 1: Comparative Efficacy on Key Weed Species (Hypothetical Data for this compound)

HerbicideTarget WeedApplication Rate ( kg/ha )Efficacy (%) (21 Days After Treatment)
This compoundAmaranthus retroflexus1.0Data to be determined
2.0Data to be determined
GlyphosateAmaranthus retroflexus0.595 ± 3
1.098 ± 2
AtrazineAmaranthus retroflexus1.092 ± 4
2.096 ± 3
This compoundEchinochloa crus-galli1.0Data to be determined
2.0Data to be determined
GlyphosateEchinochloa crus-galli0.597 ± 2
1.099 ± 1
AtrazineEchinochloa crus-galli1.088 ± 5
2.093 ± 4

Table 2: Phytotoxicity on Non-Target Crop Species (Hypothetical Data for this compound)

HerbicideCrop SpeciesApplication Rate ( kg/ha )Phytotoxicity Rating (0-10)
This compoundZea mays (Corn)2.0Data to be determined
GlyphosateZea mays (Corn)1.09 (if not glyphosate-resistant)
AtrazineZea mays (Corn)2.01

Phytotoxicity rating: 0 = no injury, 10 = complete plant death.

Experimental Protocols for a Comparative Efficacy Study

To generate the data required for the tables above, the following detailed experimental protocols should be followed.

Objective

To compare the herbicidal efficacy of this compound with glyphosate and atrazine on selected weed species and to assess their phytotoxicity on a non-target crop.

Materials
  • Test Substance: Purified this compound

  • Reference Herbicides: Commercial formulations of glyphosate and atrazine

  • Plant Material: Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a non-target crop species (e.g., Zea mays)

  • Growth Medium: Standard potting mix

  • Equipment: Greenhouse or growth chamber with controlled environment, sprayer for herbicide application, pots, trays.

Methods

4.3.1. Plant Propagation

  • Sow seeds of weed and crop species in pots filled with potting mix.

  • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the plants as needed to maintain adequate soil moisture.

4.3.2. Herbicide Application

  • Apply herbicides when the weed seedlings have reached the 2-4 leaf stage.

  • Prepare solutions of this compound, glyphosate, and atrazine at various concentrations.

  • Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.

  • Include an untreated control group for comparison.

  • Each treatment should be replicated at least four times in a completely randomized design.

4.3.3. Data Collection

  • Efficacy Assessment: Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT), using a scale of 0% (no effect) to 100% (complete kill).

  • Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 21 DAT using a rating scale of 0 (no injury) to 10 (plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the treated and control plants, dry it in an oven at 70°C for 48 hours, and record the dry weight.

4.3.4. Statistical Analysis

Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing Mechanisms and Workflows

Diagrams are crucial for understanding complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis seed_sowing Seed Sowing (Weeds & Crop) plant_growth Plant Growth (2-4 leaf stage) seed_sowing->plant_growth application Herbicide Application (Calibrated Sprayer) plant_growth->application herbicide_prep Herbicide Preparation (this compound, Glyphosate, Atrazine) efficacy_assessment Efficacy Assessment (% Weed Control) application->efficacy_assessment phytotoxicity_assessment Phytotoxicity Assessment (Crop Injury Rating) application->phytotoxicity_assessment biomass_measurement Biomass Measurement (Dry Weight) application->biomass_measurement stat_analysis Statistical Analysis (ANOVA) efficacy_assessment->stat_analysis phytotoxicity_assessment->stat_analysis biomass_measurement->stat_analysis

Caption: Experimental workflow for the comparative study.

glyphosate_moa shikimate_pathway Shikimate Pathway epsps EPSP Synthase shikimate_pathway->epsps aromatic_aa Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) epsps->aromatic_aa protein_synthesis Protein Synthesis & Plant Growth aromatic_aa->protein_synthesis glyphosate Glyphosate glyphosate->epsps Inhibits

Caption: Mechanism of action of Glyphosate.

atrazine_moa photosystem_ii Photosystem II (in Chloroplasts) electron_transport Electron Transport Chain photosystem_ii->electron_transport atp_nadph ATP & NADPH Production electron_transport->atp_nadph photosynthesis Photosynthesis & Plant Growth atp_nadph->photosynthesis atrazine Atrazine atrazine->electron_transport Blocks Electron Flow

References

Eupatoriochromene: A Potent Inducer of Apoptosis in Tumor Cells – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data confirms the significant potential of eupatoriochromene and its derivatives as inducers of apoptosis in cancer cells. This guide provides a comparative overview of its efficacy against established cytotoxic agents, Doxorubicin and Staurosporine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Tumor Cells

This compound and its related compound, eupatorin, have demonstrated potent cytotoxic effects across various cancer cell lines, particularly in breast cancer. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells induced by these compounds in comparison to Doxorubicin and Staurosporine.

Table 1: Comparative IC50 Values (µM) in Breast Cancer Cell Lines
CompoundMCF-7MDA-MB-231
Eupatorin ~5 µg/mL (~15 µM) (48h)~5 µg/mL (~15 µM) (48h)
Doxorubicin 1.1 - 2.2 µM (24-48h)[1]0.9 - 1.38 µM (24-48h)[1]
Staurosporine ~0.5 µM (48h)~0.5 µM (48h)

Note: IC50 values can vary based on experimental conditions and duration of treatment.

Table 2: Comparative Analysis of Apoptosis Induction
Compound/TreatmentCell LineTime PointEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Eupatorin (5 µg/mL) MCF-724h22.21 ± 0.5212.73 ± 0.5434.94
48h28.28 ± 0.2440.26 ± 0.3368.54
MDA-MB-23124h44.33 ± 0.453.50 ± 0.2047.83
48h64.04 ± 0.6618.27 ± 0.5382.31
Doxorubicin (0.25 µg/mL) MCF-748h76.1->76.1
Doxorubicin (2.5 µM) MDA-MB-23148h--Increased vs control
Staurosporine (1 µM) MCF-712h--~30
24h--~40
Staurosporine MCF-7---33[2][3]
MDA-MB-231---35[2][3]

Signaling Pathways of this compound-Induced Apoptosis

This compound and its derivatives primarily induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Furthermore, studies indicate that this compound exerts its pro-apoptotic effects by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival.

cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibition of Bcl-2 Phosphorylation (leading to its inactivation) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cells.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Doxorubicin, Staurosporine) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: MTT Assay Workflow.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for the desired time points.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

A Treat cells with compounds B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Annexin V/PI Apoptosis Assay Workflow.

Western Blot Analysis

This protocol is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-9, p-Akt, Akt, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Conclusion

The presented data strongly supports the role of this compound and its derivatives as effective inducers of apoptosis in tumor cells. Its mechanism of action, involving the intrinsic apoptotic pathway and the inhibition of the pro-survival PI3K/Akt signaling cascade, makes it a promising candidate for further investigation in cancer therapy. The provided comparative data and detailed experimental protocols offer a valuable resource for the scientific community to build upon this research and explore the full therapeutic potential of this class of compounds.

References

A Comparative Analysis of the Antioxidant Capacity of Eupatoriochromene and Other Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of eupatoriochromene against well-established natural phenols: quercetin, catechin, and gallic acid. The following sections present quantitative data from established antioxidant assays, detailed experimental methodologies, and an overview of the key signaling pathways involved in their antioxidant action.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of this compound, quercetin, catechin, and gallic acid have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The Oxygen Radical Absorbance Capacity (ORAC) assay is another important method that measures the antioxidant scavenging activity against peroxyl radicals.

For the purpose of this comparison, data for various chromene derivatives are included to provide a potential, albeit indirect, point of reference for this compound.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
This compound Data not available for pure compoundData not available for pure compoundData not available
Ageratina adenophora Chloroform Extract1460Data not availableData not available
Quercetin 4.97[1]1.89[2]Data not available
Catechin 3.12[2]Data not availableData not available
Gallic Acid 6.08[3]1.03[2]Data not available
Trolox (Standard) 6.3[4]2.34[1]Standard Reference

Note: The provided data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions. The absence of data for pure this compound highlights a significant research gap.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key antioxidant assays cited.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared.

  • A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in the wells of a microplate.

  • The mixture is incubated at 37°C.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox equivalents (TE) by comparing the AUC of the sample to that of a standard curve prepared with Trolox.

Signaling Pathways and Mechanisms of Action

Natural phenols exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound This compound / Quercetin / Catechin / Gallic Acid Concentrations Serial Dilutions Compound->Concentrations DPPH DPPH Assay Concentrations->DPPH ABTS ABTS Assay Concentrations->ABTS ORAC ORAC Assay Concentrations->ORAC Spectrophotometer Absorbance Measurement (517 nm / 734 nm) DPPH->Spectrophotometer ABTS->Spectrophotometer Fluorometer Fluorescence Measurement (kinetic) ORAC->Fluorometer Inhibition Calculate % Inhibition Spectrophotometer->Inhibition AUC Calculate AUC Fluorometer->AUC IC50 Determine IC50 Inhibition->IC50 TE Determine Trolox Equivalents AUC->TE Antioxidant_Signaling_Pathway cluster_stimulus Cellular Stress cluster_phenols Natural Phenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress IKK IKK ROS->IKK Activates Phenols This compound, Quercetin, Catechin, Gallic Acid Phenols->Keap1_Nrf2 Induces Dissociation Phenols->IKK Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation NFκB_IκBα NF-κB-IκBα Complex IKK->NFκB_IκBα Phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_IκBα->NFκB Release NFκB_n NF-κB NFκB->NFκB_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_n->Inflammatory_Genes Activates Transcription

References

A Researcher's Guide to Differential Gene Expression Analysis of Eupatoriochromene-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and analyzing differential gene expression studies on cells treated with eupatoriochromene, a natural benzopyran with known biological activities. Due to the current absence of published RNA-sequencing data for this compound, this document serves as a methodological comparison guide. It outlines a robust experimental and bioinformatic protocol, enabling researchers to generate and compare high-quality data against other alternative treatments.

Introduction to this compound and its Therapeutic Potential

This compound is a chromene derivative found in various plants, including those of the Eupatorium and Ageratum genera[1]. The chromene scaffold is a key feature in many natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4]. Related flavones, such as eupatorin, have been shown to inhibit the expression of inflammatory genes[5]. Specifically, chromene derivatives have demonstrated the ability to suppress the activation of inflammatory mediators and have shown cytotoxic and apoptotic effects on human cancer cell lines[6][7]. Given these promising biological activities, investigating the molecular mechanisms of this compound through differential gene expression analysis is a critical step in evaluating its therapeutic potential.

Hypothetical Experimental Protocol

This section details a comprehensive protocol for a differential gene expression study using RNA sequencing (RNA-seq) to investigate the effects of this compound on a cancer cell line.

Cell Line Selection and Culture
  • Cell Line: Human breast cancer cell line MCF-7 is proposed due to its common use in cancer research and the known cytotoxic effects of chromene derivatives on this cell type[6].

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Treatment
  • Compound Preparation: this compound (PubChem CID: 100768) should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[8].

  • Treatment Conditions: Cells should be seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at a pre-determined experimental concentration (e.g., based on IC50 values from cytotoxicity assays) or a vehicle control (DMSO at the same final concentration as the this compound-treated wells).

  • Replicates: A minimum of three biological replicates for each condition (this compound-treated and vehicle control) is essential for robust statistical analysis[9][10].

  • Incubation Time: Cells should be incubated for a period known to be relevant for transcriptional changes, typically between 6 and 24 hours.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is to be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: The quantity and quality of the extracted RNA should be assessed. RNA concentration can be measured using a NanoDrop spectrophotometer, while RNA integrity should be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) is used for library preparation.

RNA-Sequencing and Bioinformatic Analysis

A standard RNA-seq workflow should be employed to identify differentially expressed genes.

Library Preparation and Sequencing
  • Library Preparation: mRNA should be enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis. The resulting double-stranded cDNA is then processed for sequencing, including end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries should be sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis)[9].

Bioinformatic Pipeline

The following steps outline the process for analyzing the raw sequencing data to identify differentially expressed genes[11][12][13].

  • Quality Control of Raw Reads: Raw sequencing reads should be assessed for quality using tools like FastQC.

  • Read Trimming: Adapters and low-quality bases should be removed from the reads using tools such as Trimmomatic.

  • Alignment: The cleaned reads are then aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: The gene counts are then used to identify differentially expressed genes between the this compound-treated and control groups. Packages such as DESeq2 or edgeR, which are designed for RNA-seq data, should be used for this analysis[11][13]. These tools normalize the data and perform statistical tests to identify genes with significant changes in expression.

  • Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, the list of differentially expressed genes should be used for functional enrichment analysis. This can be performed using tools like DAVID or GSEA to identify over-represented Gene Ontology (GO) terms and biological pathways (e.g., KEGG pathways).

Data Presentation

The results of the differential gene expression analysis should be summarized in a clear and structured table.

Gene Symbollog2FoldChangep-valueAdjusted p-value (FDR)
GENE_A2.51.2e-82.0e-7
GENE_B-1.83.4e-64.5e-5
GENE_C1.55.6e-56.1e-4
............
Table 1: Hypothetical Differentially Expressed Genes in MCF-7 Cells Treated with this compound. This table presents a list of genes with statistically significant changes in expression upon treatment. log2FoldChange indicates the magnitude and direction of the change, p-value is the statistical significance, and the Adjusted p-value (FDR) corrects for multiple testing.

Visualizing Workflows and Pathways

To clearly illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

G Experimental and Bioinformatic Workflow cluster_exp Experimental Protocol cluster_seq RNA-Sequencing cluster_bio Bioinformatic Analysis Cell Culture (MCF-7) Cell Culture (MCF-7) This compound Treatment This compound Treatment Cell Culture (MCF-7)->this compound Treatment RNA Extraction RNA Extraction This compound Treatment->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation Sequencing (Illumina) Sequencing (Illumina) Library Preparation->Sequencing (Illumina) Raw Read QC Raw Read QC Sequencing (Illumina)->Raw Read QC Read Trimming Read Trimming Raw Read QC->Read Trimming Alignment to Genome Alignment to Genome Read Trimming->Alignment to Genome Gene Quantification Gene Quantification Alignment to Genome->Gene Quantification Differential Expression Analysis Differential Expression Analysis Gene Quantification->Differential Expression Analysis Functional Enrichment Functional Enrichment Differential Expression Analysis->Functional Enrichment Pathway Analysis Pathway Analysis Functional Enrichment->Pathway Analysis

Figure 1: Workflow for differential gene expression analysis.

G Hypothetical Signaling Pathway Modulation by this compound cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibition IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα NF-κB NF-κB (p50/p65) IκBα->NF-κB sequesters in cytoplasm Pro-inflammatory Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF-κB->Pro-inflammatory Genes activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation

References

No In Vivo Efficacy Data Currently Available for Eupatoriochromene in Mouse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the therapeutic potential of natural compounds for cancer treatment, a comprehensive review of published literature reveals a lack of in vivo studies validating the efficacy of eupatoriochromene in mouse models of cancer.

To date, no peer-reviewed research articles presenting experimental data on the in vivo anti-cancer effects of this compound in murine models could be identified. While the broader class of chromenes and various extracts from the Eupatorium genus have been investigated for their cytotoxic properties in vitro, specific data on this compound's performance in a living organism, a critical step in the drug development pipeline, remains unpublished.

This absence of in vivo data means that key parameters essential for a comparative guide, such as tumor growth inhibition, survival analysis, and effective dosage, have not been established for this compound. Consequently, a direct comparison with other therapeutic alternatives in a preclinical setting is not possible at this time.

For researchers, scientists, and drug development professionals, this highlights a significant gap in the current understanding of this compound's potential as a cancer therapeutic. Future research should prioritize conducting well-designed in vivo studies to determine its safety, tolerability, and efficacy in relevant cancer models. Such studies would be foundational for any further clinical development.

The Path Forward: A Proposed Experimental Workflow

For the future evaluation of this compound's in vivo efficacy, a standard experimental workflow would be necessary. The following diagram illustrates a typical approach for such a study.

G cluster_0 Pre-Animal Study Phase cluster_1 In Vivo Efficacy Study Phase cluster_2 Data Analysis & Reporting A Compound Acquisition & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, SRB) A->B Determine IC50 C Dose-Range Finding (Acute Toxicity Study) B->C Establish Tolerable Doses D Tumor Cell Implantation (Xenograft or Syngeneic Model) C->D E Animal Grouping & Randomization D->E F Treatment Administration (this compound vs. Vehicle vs. Positive Control) E->F G Monitoring Tumor Growth & Animal Health F->G Regular Measurements H Endpoint: Tumor Excision & Analysis G->H At Study Conclusion I Statistical Analysis of Tumor Volume & Weight H->I J Histopathological & Immunohistochemical Analysis H->J K Publication of Findings I->K J->K

Caption: Proposed workflow for in vivo validation of this compound.

Without the foundational data from such in vivo studies, any discussion on the comparative efficacy of this compound remains speculative. The scientific community awaits preclinical trials to elucidate the true potential of this natural compound in the fight against cancer.

Safety Operating Guide

Navigating the Disposal of Eupatoriochromene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of Eupatoriochromene, a naturally occurring chromene derivative utilized in various research applications. Due to conflicting safety data, a cautious approach is paramount.

Understanding the Hazard Profile of this compound

Conflicting classifications for this compound exist across different suppliers and databases. To ensure the highest level of safety, laboratory personnel should be aware of all potential hazards. The following table summarizes the reported GHS hazard statements.

Hazard StatementDescription
H301 + H311Toxic if swallowed or in contact with skin.[1]
H317May cause an allergic skin reaction.[1][2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
H400Very toxic to aquatic life.[2]
H410Very toxic to aquatic life with long lasting effects.[2]

Given the potential for significant health and environmental hazards, it is imperative to handle this compound and its waste with stringent safety measures.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for laboratory chemical waste disposal. Crucially, all laboratory personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with the chemical.

  • Waste Identification: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

Final Disposal
  • Consult EHS: The final disposal route for this compound waste must be determined by your institution's EHS department. They will provide guidance on the appropriate waste stream and arrange for pickup and disposal by a certified hazardous waste contractor.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Eupatoriochromene_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container spill_check Spill Occurred? container->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes storage Store Waste Container in a Designated Satellite Accumulation Area spill_check->storage No spill_procedure->storage ehs_consult Consult Institutional Environmental Health & Safety (EHS) storage->ehs_consult disposal Follow EHS Instructions for Final Disposal ehs_consult->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these guidelines and prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Handling Protocols for Eupatoriochromene

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for Eupatoriochromene, a cautious approach is warranted. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.[2]To protect the eyes and face from accidental splashes of the compound or solvents used in its handling.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[2] It is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvents being used. Gloves should be inspected before each use and changed immediately upon contamination.To prevent skin contact with this compound, which may have unknown dermal toxicity or be a skin sensitizer. Nitrile gloves offer broad protection against a range of chemicals for short-term use.[2]
Body Protection A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant coat if flammable solvents are in use.[2] Long pants and closed-toe shoes are mandatory.[2] A chemical-resistant apron may be worn over the lab coat when handling larger quantities or if there is a significant splash risk.[3][4]To protect the skin from accidental spills and contamination. Natural fiber clothing (e.g., cotton) is recommended under the lab coat, as synthetic fabrics like polyester can melt and adhere to the skin in case of a fire.[2]
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary. A respiratory hazard evaluation should be conducted to determine the appropriate type of respirator.[2]To prevent inhalation of the compound, which could have unknown respiratory toxicity. Administrative and engineering controls, such as working in a fume hood, are the first line of defense.[2]

Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

2.1. Preparation

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: A chemical spill kit appropriate for the solvents being used should be available.

2.2. Handling

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Transporting: When moving solutions, use secondary containment (e.g., a bottle carrier) to prevent spills.

2.3. Cleanup

  • Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water after each use.

  • PPE Removal: Remove gloves and any other disposable PPE before leaving the work area. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, including gloves, paper towels, and weighing papers, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound and any solvents used for rinsing glassware should be collected in a properly labeled hazardous waste container. Do not pour any chemical waste down the drain.[5]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Logic

The following diagrams illustrate the general workflow for handling a chemical with unknown hazards and the logical relationship of the safety procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area prep_emergency Verify Emergency Equipment prep_area->prep_emergency handle_don_ppe Don PPE prep_emergency->handle_don_ppe handle_weigh Weigh Compound in Fume Hood handle_don_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transport Transport with Secondary Containment handle_dissolve->handle_transport post_cleanup Decontaminate Work Area handle_transport->post_cleanup post_dispose Dispose of Waste post_cleanup->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: General workflow for handling this compound.

G cluster_controls Hazard Control Measures cluster_procedures Standard Operating Procedures cluster_outcome Desired Outcome eng_controls Engineering Controls (e.g., Fume Hood) handling Safe Handling Procedures eng_controls->handling Enables safety Researcher Safety eng_controls->safety admin_controls Administrative Controls (e.g., SOPs, Training) admin_controls->handling Informs admin_controls->safety ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) ppe->handling Protects During ppe->safety disposal Waste Disposal Protocols handling->disposal Leads to emergency Emergency Response Plan handling->emergency Is Supported By handling->safety disposal->safety emergency->safety

Caption: Logical relationship of safety procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eupatoriochromene
Reactant of Route 2
Reactant of Route 2
Eupatoriochromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.